molecular formula C15H26O2 B14596594 5-Nonylcyclohexane-1,3-dione CAS No. 61621-52-1

5-Nonylcyclohexane-1,3-dione

Cat. No.: B14596594
CAS No.: 61621-52-1
M. Wt: 238.37 g/mol
InChI Key: ZJXQZHFERAIULA-UHFFFAOYSA-N
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Description

5-Nonylcyclohexane-1,3-dione (CAS 61621-52-1) is a cyclohexane-1,3-dione derivative with the molecular formula C15H26O2 and a molecular weight of 238.366 g/mol . This compound belongs to a class of cyclic 1,3-diketones that serve as versatile scaffolds in medicinal chemistry and drug discovery research. Cyclohexane-1,3-dione derivatives are recognized for their significant bioactive potential . These compounds are investigated primarily as therapeutic agents for their inhibitory activity against various disease targets. Research indicates their promise in oncology, particularly as inhibitors of the c-Met tyrosine kinase, a receptor target in non-small-cell lung cancer (NSCLC) . Through quantitative structure-activity relationship (QSAR) studies and molecular docking, compounds with structural similarities to 5-Nonylcyclohexane-1,3-dione have been designed and optimized, showing potential to disrupt cancer cell proliferation pathways . Furthermore, cyclohexane-1,3-dione derivatives are being explored for neurodegenerative diseases. Some analogs have demonstrated efficacy in cellular models of Amyotrophic Lateral Sclerosis (ALS) by inhibiting the aggregation of mutant SOD1 protein (G93A SOD1), a key pathological marker in a familial form of the disease . These research compounds often exhibit favorable drug-like properties, such as high solubility and metabolic stability, with certain analogs also showing an ability to penetrate the blood-brain barrier, which is crucial for central nervous system (CNS) drug development . Researchers value 5-Nonylcyclohexane-1,3-dione and its analogs as critical intermediates in organic synthesis. They are used in cyclization reactions, for instance, with pyridinium salts, to construct complex oxygen- and nitrogen-containing heterocyclic frameworks that are prevalent in natural products and pharmaceuticals . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61621-52-1

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

5-nonylcyclohexane-1,3-dione

InChI

InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13/h13H,2-12H2,1H3

InChI Key

ZJXQZHFERAIULA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CC(=O)CC(=O)C1

Origin of Product

United States

Foundational & Exploratory

Strategic Analysis of Keto-Enol Tautomerism in 5-Nonylcyclohexane-1,3-dione: Thermodynamic Drivers and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The keto-enol tautomerization of cyclic


-diketones represents a critical physicochemical parameter in drug design, materials science, and synthetic organic chemistry. 5-Nonylcyclohexane-1,3-dione  serves as a fascinating model compound: unlike acyclic 

-diketones (e.g., acetylacetone), its rigid cyclic geometry strictly precludes the formation of intramolecular hydrogen bonds. Consequently, its tautomeric equilibrium is entirely dictated by intermolecular forces—specifically, solute-solute dimerization and solute-solvent hydrogen bonding. This whitepaper provides an in-depth mechanistic analysis of this equilibrium, detailing the thermodynamic causality of the 5-nonyl substitution and outlining self-validating experimental protocols for precise quantification.

Structural and Thermodynamic Framework

The Impossibility of Intramolecular Stabilization

In acyclic 1,3-dicarbonyls, the enol tautomer is highly stabilized by a six-membered intramolecular hydrogen-bonded ring. However, in 1,3-cyclohexanediones, the geometric constraints of the six-membered carbon ring force the carbonyl/enol oxygens to point away from each other (a transoid relationship). As established by theoretical and NMR investigations,1 [1].

Because the molecule cannot stabilize itself internally, the enol form must seek external stabilization. In the solid state or in highly concentrated non-polar solutions, this is achieved through extensive intermolecular hydrogen bonding, forming stable enol-enol dimers or polymers.

The Role of the 5-Nonyl Substituent

The addition of a 9-carbon aliphatic chain at the C5 position fundamentally alters the molecule's solvation dynamics and conformational landscape:

  • Conformational Locking: In the diketo form, the cyclohexane ring adopts a chair conformation. The massive steric bulk of the nonyl group forces it into the equatorial position to minimize 1,3-diaxial interactions. When tautomerizing to the enol form, the ring flattens into an envelope or half-chair conformation. Density Functional Theory (DFT) studies on cyclic diketones indicate that2 [2].

  • Lipophilic Shielding: The nonyl chain acts as a hydrophobic shield. While it drastically increases solubility in apolar solvents (like

    
     or Hexane), it disrupts the highly ordered hydrogen-bonded networks required to stabilize the enol dimer, slightly shifting the equilibrium toward the diketo form compared to unsubstituted analogs.
    

Solvent Causality and Concentration Effects

The equilibrium constant (


) is a highly sensitive probe of the microenvironment.
  • Apolar Solvents (e.g., Chloroform): In dilute apolar environments, there are no solvent molecules capable of hydrogen bonding, and the low concentration prevents solute dimerization. Here, the diketo form is thermodynamically favored. As concentration increases, 3 [3].

  • Polar Solvents (e.g., DMSO, Water): Polar solvents act as strong hydrogen bond acceptors/donors. They actively solvate the enol hydroxyl group, drastically lowering the free energy of the enol monomer. In DMSO-

    
    , the enol form typically exceeds 95%.
    
Table 1: Representative Thermodynamic Data for 5-Alkyl-1,3-Cyclohexanediones
Solvent EnvironmentDielectric Constant (

)
Dominant Form at Infinite DilutionDominant Form at 1.0 MEst.

(Enol - Keto) at 298K
Hexane 1.89Diketo (>98%)Diketo / Enol Mix+2.5 to +3.0 kcal/mol
Chloroform (

)
4.81Diketo (~85%)Enol Dimer (>60%)+1.2 kcal/mol (Dilute)
Acetonitrile (

)
37.5Enol Monomer (>80%)Enol Monomer (>90%)-0.8 kcal/mol
Dimethyl Sulfoxide (DMSO) 46.7Enol Monomer (>95%)Enol Monomer (>98%)-2.1 kcal/mol

Note: Data extrapolated from baseline 1,3-cyclohexanedione and 5,5-dimethylcyclohexane-1,3-dione NMR studies [1, 3].

G Diketo Diketo Form (Favored in Dilute Apolar Solvents) Enol_Mono Enol Monomer (Stabilized by Polar Solvents) Diketo->Enol_Mono Polar Solvent (e.g., DMSO) Enol_Dimer Enol Dimer/Polymer (Favored in Solid State & High Conc.) Diketo->Enol_Dimer Intermolecular H-Bonding Enol_Mono->Diketo Apolar Solvent (e.g., CHCl3) Enol_Mono->Enol_Dimer High Concentration Enol_Dimer->Enol_Mono Dilution

Thermodynamic equilibrium states of 5-Nonylcyclohexane-1,3-dione driven by solvent and concentration.

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ self-validating systems. A common pitfall in determining


 via NMR is ignoring longitudinal relaxation times (

). If the relaxation delay (

) is shorter than

of the slowest relaxing proton, the integration will be artificially skewed, invalidating the thermodynamic calculations.
Protocol 1: Quantitative NMR (qNMR) for Determination

This protocol ensures complete spin relaxation for accurate molar ratio determination.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of rigorously dried 5-Nonylcyclohexane-1,3-dione in 600

    
     of anhydrous 
    
    
    
    (passed through basic alumina to remove trace DCl/water).
  • 
     Measurement (The Validation Step):  Execute an Inversion-Recovery pulse sequence (180° - 
    
    
    
    - 90° - ACQ) with varying
    
    
    delays (0.1s to 10s). Calculate the
    
    
    for both the diketo active methylene protons (
    
    
    3.3 ppm) and the enol vinylic proton (
    
    
    5.4 ppm).
  • Parameter Optimization: Set the acquisition relaxation delay (

    
    ) to strictly 
    
    
    
    (typically 15-20 seconds for isolated protons). Set the pulse angle to 90° for maximum signal-to-noise.
  • Acquisition & Integration: Acquire 64 transients. Phase and baseline correct the spectrum manually. Integrate the diketo

    
     signal (
    
    
    
    , represents 2 protons) and the enol
    
    
    signal (
    
    
    , represents 1 proton).
  • Data Processing: Calculate the equilibrium constant:

    
    . Calculate standard free energy: 
    
    
    
    .

Workflow Prep 1. Sample Prep (Anhydrous CDCl3) T1 2. T1 Relaxation (Inversion Recovery) Prep->T1 Acq 3. 1H qNMR Acq. (D1 > 5*T1) T1->Acq Integ 4. Signal Integration (CH2 vs vinylic CH) Acq->Integ Calc 5. K_eq & ΔG Calculation Integ->Calc

Self-validating quantitative NMR (qNMR) workflow for determining K_eq.

Protocol 2: UV-Vis Spectrophotometry for Solvent-Dependent Enolization

UV-Vis provides a rapid orthogonal validation to NMR. The enol form exhibits a strong


 transition (

nm) due to the conjugated

-unsaturated ketone system, which is entirely absent in the unconjugated diketo form.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of 5-Nonylcyclohexane-1,3-dione in anhydrous, HPLC-grade Hexane.

  • Serial Dilution & Solvent Exchange: Aliquot the stock into separate vials and evaporate the hexane under a gentle stream of ultra-pure

    
    . Reconstitute the films immediately in a series of solvents (Hexane, 
    
    
    
    , Acetonitrile, Methanol, Water) to a final concentration of 50
    
    
    .
  • Linearity Check (The Validation Step): For the Methanol sample, prepare 10

    
    , 25 
    
    
    
    , 50
    
    
    , and 100
    
    
    concentrations. Plot Absorbance vs. Concentration to confirm strict adherence to the Beer-Lambert Law (
    
    
    ), ruling out concentration-dependent aggregation artifacts at this low range.
  • Spectral Acquisition: Scan from 200 nm to 400 nm using matched quartz cuvettes (1 cm path length) against pure solvent blanks.

  • Analysis: The molar absorptivity (

    
    ) at 
    
    
    
    255 nm directly correlates to the mole fraction of the enol tautomer in that specific solvent system.

Conclusion

The keto-enol tautomerism of 5-Nonylcyclohexane-1,3-dione is a dynamic, multi-variable equilibrium. Because intramolecular hydrogen bonding is structurally prohibited, the molecule acts as a highly sensitive environmental sensor. The 5-nonyl group introduces profound lipophilicity, allowing researchers to probe this equilibrium in highly apolar environments where dimerization kinetics dominate. By employing rigorously validated qNMR and UV-Vis protocols, scientists can accurately map the thermodynamic landscape of this and related


-dicarbonyl pharmacophores, ensuring robust data for downstream synthetic or medicinal chemistry applications.

References

  • Lacerda Júnior, V., Constantino, M. G., da Silva, G. V. J., Neto, Á. C., & Tormena, C. F. (2007). NMR and theoretical investigation of the keto–enol tautomerism in cyclohexane-1,3-diones. Journal of Molecular Structure.
  • Jana, K., & Ganguly, B. (2018). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega.
  • Cyr, N., & Reeves, L. W. (1965). A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. Canadian Journal of Chemistry.

Sources

Thermodynamic Stability and Tautomeric Profiling of 5-Nonylcyclohexane-1,3-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of cyclic


-diketones is a foundational vector in predictive synthetic chemistry. Among these, 5-nonylcyclohexane-1,3-dione  (CAS: 61621-52-1) occupies a unique physicochemical space. Characterized by a highly reactive cyclohexane-1,3-dione core and a heavily lipophilic 9-carbon alkyl chain, this derivative is a critical precursor in the synthesis of advanced dibenzopyran cannabinoids, such as hexahydrocannabiphorol (HHCP) analogs[1].

Understanding the thermodynamic equilibrium between its diketo and enol tautomers is essential for optimizing reaction conditions, predicting solubility, and preventing thermal degradation during scale-up. This whitepaper provides an in-depth analysis of the structural thermodynamics, solvent-driven equilibrium shifts, and self-validating experimental protocols required to accurately profile 5-nonylcyclohexane-1,3-dione derivatives.

Mechanistic Thermodynamics of Cyclic -Diketones

The Keto-Enol Equilibrium and Steric Constraints

Unlike acyclic


-diketones (e.g., acetylacetone), which form highly stable, coplanar six-membered intramolecular hydrogen bonds, cyclic 1,3-diones are geometrically restricted. The rigid ring structure forces the enol form into an anti or trans-like conformation regarding the hydroxyl and carbonyl groups, making intramolecular hydrogen bonding sterically impossible[2].

Consequently, the thermodynamic stabilization of the enol tautomer in 5-nonylcyclohexane-1,3-dione relies entirely on two external factors:

  • Intermolecular Hydrogen Bonding : In the solid state or non-polar solvents, the enol form stabilizes by forming extensive hydrogen-bonded dimers or polymeric networks.

  • Solvent Dielectric Effects : Polar protic solvents stabilize the enol via direct hydrogen bonding, while aprotic solvents with high dielectric constants tend to shift the equilibrium toward the more polar diketo form.

The Role of the 5-Nonyl Substituent

The introduction of the 5-nonyl group drastically alters the thermodynamic landscape. The massive steric bulk and lipophilicity of the nonyl chain disrupt the highly ordered intermolecular hydrogen-bonded networks typically observed in unsubstituted cyclohexane-1,3-dione. This steric hindrance increases the entropic penalty (


) of dimerization, making the tautomeric equilibrium highly sensitive to temperature and solvent choice.

Density Functional Theory (DFT) calculations on the parent cyclohexane-1,3-dione indicate that the activation free energy barrier for the keto-enol tautomerization is approximately 58.4 kcal/mol[3]. The 5-nonyl derivative shares this high kinetic barrier, meaning that tautomeric equilibration is relatively slow at low temperatures, a feature that can be exploited in NMR studies.

Tautomerism Keto Diketo Tautomer (C-H Acidic) Enol Enol Tautomer (O-H Donor) Keto->Enol Tautomerization (ΔG°) Dimer Intermolecular H-Bonded Dimer Enol->Dimer Non-polar Solvents Solvent Solvent Dielectric (ε) & H-Bonding Solvent->Enol Stabilizes via Solvation Substituent 5-Nonyl Group (Lipophilic/Steric) Substituent->Solvent Alters Solvation Shell Substituent->Dimer Steric Hindrance

Fig 1: Thermodynamic equilibrium and solvent interaction logic for 5-nonylcyclohexane-1,3-dione.

Computational Thermodynamics & Solvent Effects

To predict the behavior of 5-nonylcyclohexane-1,3-dione during synthesis, we must look at the Gibbs free energy differences (


) between the tautomers. Table 1 summarizes the theoretical thermodynamic parameters derived from DFT calculations (B3LYP/6-311++G** level of theory with implicit solvation models) for the cyclohexane-1,3-dione core[3].

Table 1: Theoretical Thermodynamic Parameters of Cyclohexane-1,3-dione Derivatives

Solvent EnvironmentDielectric Constant (

)

(kcal/mol)
Activation Barrier (kcal/mol)Predominant State
Gas Phase 1.0+1.858.4Diketo
Chloroform (

)
4.8-0.5~56.2Enol (Dimeric)
DMSO 46.8+0.2~60.1Mixed / Diketo
Water (

)
78.1-1.2>60.0Enol (Solvated)

Data synthesis based on computational modeling of


-cyclodiones. Negative 

indicates spontaneity toward the enol form.[3]

Experimental Methodologies: Self-Validating VT-NMR

To empirically determine the thermodynamic parameters (


, 

) of the 5-nonyl derivative, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is the gold standard. Unlike chromatographic methods that can perturb the equilibrium during separation, VT-NMR observes the system in situ.
Protocol: VT-NMR Determination of Keto-Enol Equilibrium

Step 1: Sample Preparation under Inert Atmosphere

  • Action : Dissolve 5-nonylcyclohexane-1,3-dione in anhydrous

    
     (non-polar, favors dimerization) and 
    
    
    
    (polar aprotic, disrupts dimers) to a concentration of 0.05 M. Seal the NMR tubes under dry nitrogen.
  • Causality : Water acts as a highly competitive hydrogen-bond donor and acceptor, which will artificially shift the keto-enol equilibrium. Strict anhydrous conditions ensure that the measured

    
     reflects intrinsic solute-solute and solute-solvent interactions, rather than moisture contamination.
    

Step 2: VT-NMR Acquisition (250 K to 320 K)

  • Action : Acquire

    
    -NMR spectra at 10 K intervals. Allow exactly 15 minutes of thermal equilibration at each temperature step before pulsing.
    
  • Causality : The tautomeric exchange rate is highly temperature-dependent. At lower temperatures, the exchange slows down sufficiently to observe distinct, sharp resonances for the diketo methylene protons and the enol vinylic proton. The 15-minute hold ensures the system has reached a true thermodynamic steady state.

Step 3: Integration and


 Calculation 
  • Action : Integrate the isolated methylene signal of the diketo form (

    
     ppm) and the vinylic proton of the enol form (
    
    
    
    ppm). Calculate the equilibrium constant as
    
    
    .
  • Self-Validation Checkpoint : The sum of the molar integrations (

    
    ) must  remain constant across all temperatures relative to the terminal methyl group of the 5-nonyl chain (an internal standard invariant to tautomerism). A deviation of >2% indicates thermal degradation (e.g., oxidative cleavage or intermolecular aldol condensation), which immediately invalidates the thermodynamic extraction.
    

Step 4: Van 't Hoff Analysis

  • Action : Plot

    
     versus 
    
    
    
    (Kelvin). The slope of the linear regression yields
    
    
    and the y-intercept yields
    
    
    .
  • Causality : This mathematical decoupling isolates the enthalpic driving force (the strength of intermolecular H-bonds) from the entropic penalty (the ordering of solvent molecules around the bulky 5-nonyl group), providing a complete thermodynamic profile.

Workflow Start Synthesize/Purify 5-Nonylcyclohexane-1,3-dione VTNMR Variable-Temp NMR (250K - 320K) Start->VTNMR DFT DFT Calculations (B3LYP/6-311++G**) Start->DFT Data Extract Equilibrium Constants (K_eq) VTNMR->Data Validate Self-Validating Model: Theory vs. Experiment DFT->Validate Thermo Calculate ΔH°, ΔS°, ΔG° (Van 't Hoff Plot) Data->Thermo Thermo->Validate

Fig 2: Self-validating experimental workflow combining VT-NMR and DFT calculations.

Implications in Pharmaceutical Development

The thermodynamic stability of 5-nonylcyclohexane-1,3-dione is not merely an academic curiosity; it is a critical parameter in drug development. 5-alkylcyclohexane-1,3-diones are the primary starting materials for the total synthesis of dibenzopyran cannabinoids[1].

When synthesizing long-chain cannabinoids like hexahydrocannabiphorol (HHCP) or


-tetrahydrocannabiphorol (THCP) analogs, the 5-nonyl derivative undergoes condensation reactions (e.g., Pechmann condensation). The success, yield, and regioselectivity of these reactions are directly dictated by the concentration of the reactive enol tautomer in the chosen solvent. By utilizing the thermodynamic data and VT-NMR protocols outlined above, process chemists can rationally select solvent systems and temperatures that maximize the enol mole fraction, thereby accelerating the synthesis of these high-value active pharmaceutical ingredients (APIs).

References

  • DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones Source: ResearchGate URL:[Link]

  • Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol Source: ResearchGate / Drug Testing and Analysis URL:[Link]

Sources

Thermodynamic Solubility Profiling of 5-Nonylcyclohexane-1,3-dione: Mechanistic Insights Across Polar and Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility profile of an active pharmaceutical ingredient (API) or chemical intermediate dictates its viability in synthesis, formulation, and biological assays. 5-Nonylcyclohexane-1,3-dione is a highly specialized amphiphilic molecule characterized by a polar, reactive 1,3-dione headgroup and a highly lipophilic 9-carbon (nonyl) tail. This structural dichotomy creates complex solvation dynamics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic solubility reporting. Here, we deconstruct the thermodynamic driving forces—such as keto-enol tautomerism and cavity formation energy—that dictate the behavior of 5-nonylcyclohexane-1,3-dione across diverse solvent environments. Furthermore, we establish self-validating experimental protocols designed to bypass common analytical pitfalls, such as emulsion-induced supersaturation artifacts.

Structural Dynamics & Physicochemical Drivers

To predict the solubility of 5-nonylcyclohexane-1,3-dione, one must first understand the molecular mechanics of its core scaffold.

Keto-Enol Tautomerism and the Polar Headgroup

The unsubstituted 1,3-cyclohexanedione core does not exist purely as a diketone in solution; it predominantly adopts the enol tautomer [1]. This enolization is a critical driver of solubility in polar environments because it exposes a hydroxyl (-OH) group capable of acting as a strong hydrogen-bond donor, while the adjacent conjugated carbonyl acts as an acceptor. Furthermore, the enolic proton is notably acidic, with a pKa of approximately 5.26[1]. Consequently, the molecule's solubility in aqueous media is highly pH-dependent. At a pH below 4.0, the molecule remains protonated (neutral). At physiological pH (7.4), it is fully deprotonated into an enolate anion, drastically shifting its partition coefficient (LogD) and increasing aqueous solubility via ion-dipole interactions[2].

The Lipophilic Nonyl Tail and LogP Shift

While the baseline 1,3-cyclohexanedione has a hydrophilic LogP of roughly -0.89[3], the addition of the 5-nonyl chain (C9H19) fundamentally alters the molecule's thermodynamics. The nonyl chain adds significant hydrophobic bulk, pushing the estimated LogP into the 3.5–4.5 range. In aqueous media, the energy required to form a solvent cavity large enough to accommodate this 9-carbon chain is thermodynamically unfavorable, leading to hydrophobic rejection. Conversely, in non-polar solvents, favorable London dispersion forces between the nonyl chain and the solvent drive rapid dissolution.

Tautomerism Diketone 1,3-Diketone Form (Minor in Solution) Enol Enol Tautomer (Major in Solution) Diketone->Enol Tautomerization Enolate Enolate Anion (pH > 5.26) Enol->Enolate Deprotonation (pKa ~5.26) NonPolar Non-Polar Solvents (Hexane, Toluene) High Solubility Enol->NonPolar Dispersion Forces (Nonyl Chain) PolarAprotic Polar Aprotic (DMSO, DMF) High Solubility Enol->PolarAprotic H-Bond Donation & Dipole Aqueous Aqueous Media (Water, pH < 5) Low Solubility Enol->Aqueous Hydrophobic Rejection (Nonyl Chain) AqueousHigh Aqueous Media (Water, pH > 6) High Solubility Enolate->AqueousHigh Ion-Dipole Interactions

Diagram 1: Keto-enol tautomerism of the 1,3-dione core and its impact on solvent-specific solvation pathways.

Solubility Behavior by Solvent Class

Based on the physicochemical profile, the solubility of 5-nonylcyclohexane-1,3-dione segregates distinctly across different solvent classes:

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): High Solubility. The dominant intermolecular forces are London dispersion forces interacting with the C9 nonyl tail. The energy barrier for solvation is minimal.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High Solubility. The enol form of the molecule provides an excellent hydrogen-bond donor, which interacts strongly with the highly electronegative oxygen in DMSO. The nonyl chain is easily accommodated by the organic nature of these solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate Solubility. Alcohols can participate in hydrogen bonding with the dione core, and their alkyl backbones offer partial solvation for the nonyl tail.

  • Aqueous Media (Water, Buffers): Extremely Low to Moderate (pH-dependent). In unbuffered water or acidic media, thermodynamic solubility is expected to be < 10 mg/L due to the massive hydrophobic penalty of the nonyl chain. However, adjusting the pH above 6.0 triggers the formation of the enolate salt, which acts as an anionic surfactant, significantly enhancing water solubility[2].

Quantitative Data Summary

Table 1: Estimated Physicochemical Parameters

ParameterValue / EstimatePrimary Driving Factor
Core pKa ~5.26Enolization of 1,3-cyclohexanedione[1]
Baseline LogP (Core) -0.89Hydrophilic dione moiety[3]
Estimated LogP (Derivative) 3.5 – 4.5Addition of the highly lipophilic C9 nonyl chain
Predominant Form (Solution) EnolConjugation stabilization

Table 2: Comparative Solubility Matrix

Solvent ClassRepresentative SolventExpected SolubilityPrimary Solvation Mechanism
Non-PolarHexane, TolueneHigh (>50 mg/mL)London dispersion forces (Nonyl tail)
Polar AproticDMSO, DMFHigh (>50 mg/mL)Dipole-dipole & H-bond acceptance
Polar ProticMethanol, EthanolModerate (10-50 mg/mL)Amphiphilic dual-interaction
Aqueous (Acidic)Water (pH 3.0)Very Low (<10 mg/L)Hydrophobic cavity rejection
Aqueous (Basic)Buffer (pH 7.4)ModerateIon-dipole interactions (Enolate anion)

Experimental Methodologies: Self-Validating Protocols

Determining the thermodynamic solubility of amphiphilic molecules requires rigorous experimental design. The standard OECD 105 shake-flask method is highly reliable for organic solvents[4][5]. However, for aqueous media, vigorously shaking a molecule with a polar head and a long nonyl tail can induce micelle formation or stable emulsions, leading to an artificial overestimation of solubility[4][5]. Therefore, a dual-protocol approach is required.

Protocol 1: Standard Shake-Flask Method (For Organic & Polar Aprotic Solvents)

This protocol utilizes the traditional phase-solubility technique to establish true thermodynamic equilibrium[2].

  • Preparation: Add an excess amount of solid 5-nonylcyclohexane-1,3-dione (e.g., 100 mg) to 1 mL of the target organic solvent in a sealed glass vial.

  • Equilibration: Place the vial in a thermostatic shaker incubator at 25.0 ± 0.1 °C. Agitate at 400 rpm for 48 to 72 hours.

  • Visual Validation: Inspect the vial. A visible presence of un-dissolved solid must remain to confirm that the solution is fully saturated. If no solid is present, add more compound and repeat step 2.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption).

  • Quantification: Dilute the supernatant appropriately with the mobile phase and quantify the concentration using HPLC-UV against a pre-established multi-point calibration curve.

Protocol 2: Slow-Stir Method (For Aqueous Media)

Derived from OECD guidelines to prevent emulsion artifacts in poorly soluble, surfactant-like molecules[4][5].

  • Preparation: Add an excess of the compound to a flat-bottomed glass vessel containing 50 mL of aqueous buffer (e.g., pH 3.0 and pH 7.4 to capture the LogD shift).

  • Gentle Equilibration: Introduce a magnetic stir bar. Stir the solution at a very low speed (e.g., 100-150 rpm) at 25.0 ± 0.1 °C for 7 to 14 days. Crucial: The stirring must be gentle enough to avoid creating a vortex, which prevents the mechanical shearing that causes emulsions.

  • Sampling: Carefully extract an aliquot from the middle of the aqueous phase using a glass syringe, ensuring no floating particulates or surface films are disturbed.

  • Quantification: Analyze via LC-MS or HPLC-UV. Verify the pH of the solution post-equilibration to ensure the buffering capacity was not exhausted by the acidic enol proton[2].

Workflow Start Solid 5-Nonylcyclohexane-1,3-dione Split Solvent Selection Start->Split OrgSolv Organic Solvents (Standard Shake-Flask) Split->OrgSolv High Solubility Expected AqSolv Aqueous Media (Slow-Stir Method) Split->AqSolv Low Solubility / Emulsion Risk Incubate1 Incubate at 25°C 400 rpm, 48-72h OrgSolv->Incubate1 Incubate2 Gentle Stirring (No Vortex) 7-14 days AqSolv->Incubate2 PhaseSep1 Centrifugation / Filtration Incubate1->PhaseSep1 PhaseSep2 Direct Mid-Phase Sampling Incubate2->PhaseSep2 Analysis HPLC-UV / LC-MS Quantification vs. Standard Curve PhaseSep1->Analysis PhaseSep2->Analysis

Diagram 2: Divergent experimental workflows for thermodynamic solubility determination based on solvent properties.

References

  • 1,3-Cyclohexanedione - Wikipedia Source detailing the keto-enol tautomerism and pKa (5.26) of the 1,3-cyclohexanedione core. URL:[Link]

  • 1,3-cyclohexane dione, 504-02-9 - The Good Scents Company Source providing the baseline baseline LogP (-0.89) for the unsubstituted dione core. URL: [Link]

  • Will we ever be able to accurately predict solubility? - PMC Authoritative review on OECD 105 guidelines, detailing the necessity of the slow-stir method over the shake-flask method for poorly soluble, amphiphilic compounds. URL:[Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review - DTU Technical guidance on the limitations of the traditional shake-flask method and the risk of emulsion-driven supersaturation. URL:[Link]

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling - UB Research demonstrating the importance of pH-dependent solubility profiling and the phase-solubility technique. URL:[Link]

Sources

Technical Guide: Acidity Profile and pKa Determination of 5-Nonylcyclohexane-1,3-dione

[1]

Executive Summary

5-Nonylcyclohexane-1,3-dione is a lipophilic derivative of the parent cyclohexane-1,3-dione scaffold.[1] While the parent compound exhibits a pKa of approximately 5.2 , the introduction of a C9 (nonyl) alkyl chain at the 5-position significantly alters the physicochemical landscape—specifically solubility and partition coefficient (LogP)—without drastically shifting the fundamental electronic acidity of the active methylene center.

This guide addresses the specific challenge of determining the dissociation constant (pKa) for this water-insoluble "active methylene" compound. It rejects standard aqueous potentiometry in favor of Yasuda-Shedlovsky extrapolation using binary solvent systems, a method critical for accurate characterization in drug discovery and agrochemical formulation.[1]

Structural Basis of Acidity

The Active Methylene Center (C2)

The acidity of 5-nonylcyclohexane-1,3-dione arises from the C2 position, flanked by two carbonyl groups. Unlike simple ketones (pKa ~20), the 1,3-dione system allows for the delocalization of the negative charge across two oxygen atoms upon deprotonation.

Mechanism of Ionization:

  • Tautomerism: In solution, the compound exists in equilibrium between the diketo form and the mono-enol form. The enol form is stabilized by an intramolecular hydrogen bond.[1][2][3]

  • Deprotonation: A base removes the proton from the enol hydroxyl (or the C2 methylene), yielding a resonance-stabilized enolate anion.

Impact of the 5-Nonyl Substituent
  • Electronic Effect: The nonyl group is at the 5-position (gamma to the carbonyls). Due to distance, its inductive effect (+I) on the C2 acidic center is negligible. Consequently, the intrinsic pKa remains close to the parent scaffold range (5.2 – 5.4 ).

  • Steric/Solvation Effect: The bulky, hydrophobic tail disrupts the hydration shell around the molecule. This necessitates the use of mixed-solvent protocols for accurate pKa measurement, as the compound will precipitate in pure aqueous buffers.

Resonance Visualization

The following diagram illustrates the stabilization pathway that drives the acidity of the system.

Resonancecluster_0Acidity DriverDiketoDiketo Form(Less Stable in Soln)EnolEnol Form(Stabilized by H-Bond)Diketo->EnolTautomerizationEnolateResonance StabilizedEnolate AnionEnol->Enolate- H+ (Deprotonation)

Figure 1: Tautomeric equilibrium and ionization pathway.[1] The stability of the enolate anion drives the acidity.

Experimental Protocol: pKa Determination via Yasuda-Shedlovsky Extrapolation[1][4][5]

Standard aqueous titration is invalid for 5-nonylcyclohexane-1,3-dione due to its high lipophilicity (LogP > 4.0).[1] The following protocol utilizes potentiometric titration in Methanol/Water (MeOH/H2O) mixtures.

Materials & Apparatus
  • Compound: >98% pure 5-nonylcyclohexane-1,3-dione.[1]

  • Titrant: 0.1 M KOH (carbonate-free, standardized).

  • Solvents: HPLC-grade Methanol and degassed deionized water (to prevent CO2 absorption).[1]

  • Ionic Strength Adjuster (ISA): 0.15 M KCl.[1][4]

  • Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) equipped with a Ross-type combination pH electrode.[1]

Step-by-Step Workflow

Step 1: Electrode Calibration Calibrate the pH electrode using the "4-parameter" method in aqueous buffers (pH 1.68, 4.01, 7.00, 10.01) to ensure slope linearity >98%.

Step 2: Preparation of Binary Mixtures Prepare three distinct solvent ratios (w/w) to vary the dielectric constant (

  • Mix A: 30% MeOH / 70% Water

  • Mix B: 40% MeOH / 60% Water[1]

  • Mix C: 50% MeOH / 50% Water

Step 3: Sample Dissolution Weigh ~3-5 mg of the compound into the titration vessel. Dissolve completely in the specific MeOH/Water mixture before starting the titration. Ensure temperature is maintained at 25°C ± 0.5°C.

Step 4: Titration Titrate with 0.1 M KOH under an inert Nitrogen or Argon blanket (crucial to prevent oxidation of the electron-rich enolate). Record pH vs. Volume of titrant.[1]

Step 5: Apparent pKa Calculation (


)

Data Analysis (The Yasuda-Shedlovsky Method)

The apparent pKa values (

567
  • 
     : Apparent pKa in the co-solvent mixture.[1][4]
    
  • 
     : Molar concentration of water in the mixture.
    
  • 
     : Dielectric constant of the solvent mixture.[1]
    
  • 
     : Slope (related to solvation energy).[1]
    
  • 
     : Intercept (used to derive aqueous pKa).[1]
    

Plot



Data Presentation & Visualization

Expected Data Ranges (Reference Table)

Note: Values below are representative of 5-alkyl-1,3-dione systems.

ParameterValue / RangeNotes
Aqueous pKa (Extrapolated) 5.25 ± 0.15 Consistent with parent cyclohexane-1,3-dione.[1]
LogP (Octanol/Water) > 4.5High lipophilicity due to nonyl chain.[1]
Dominant Species pH 7.4 Anionic (Enolate)>99% ionized at physiological pH.[1]
Solubility (pH 1.2) < 10 µg/mLProtonated form is highly insoluble.[1]
Solubility (pH 7.4) > 500 µg/mLIonized form forms soluble micelles/salts.[1]
Analytical Workflow Diagram

WorkflowStartWeigh Compound(3-5 mg)SolventDissolve in Binary Solvents(30%, 40%, 50% MeOH)Start->SolventTitratePotentiometric Titration(Under N2 Atmosphere)Solvent->TitrateCalc_psKaCalculate Apparent pKa(psKa) for each mixtureTitrate->Calc_psKaPlotYasuda-Shedlovsky Plot(Y = psKa + log[H2O] | X = 1/ε)Calc_psKa->PlotLinear RegressionResultExtrapolate to 0% MeOHFinal Aqueous pKaPlot->Result

Figure 2: Workflow for determining aqueous pKa of lipophilic acids using mixed-solvent extrapolation.

Implications for Drug & Agrochemical Design[1]

Physiological Behavior

With a pKa of ~5.25, 5-nonylcyclohexane-1,3-dione functions as a weak acid.[1]

  • Stomach (pH 1.5): Exists in the neutral, protonated form. High membrane permeability is expected here, but solubility is the limiting factor.[1]

  • Blood/Cytosol (pH 7.4): Exists almost exclusively (>99%) as the enolate anion. This negative charge prevents passive diffusion across cell membranes unless a specific transporter is involved or ion-pairing occurs.[1]

Formulation Strategy

Because the compound is an oil or low-melting solid with poor water solubility, formulation must leverage its acidity.[1]

  • Salt Formation: Reacting with stoichiometric NaOH or KOH generates the water-soluble enolate salt.[1]

  • Prodrug Potential: The enol oxygen can be esterified to mask the acidity and improve lipophilicity for specific delivery targets, utilizing the "pro-herbicide" or "prodrug" approach common in HPPD inhibitors.

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive text on pKa measurement in mixed solvents).

  • Takács-Novák, K., & Avdeef, A. (1996).[1] Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.[1] (Validates the potentiometric titration method for lipophilic compounds).

  • Yasuda, M. (1959).[1] Dissociation constants of some carboxylic acids in mixed aqueous solvents. Bulletin of the Chemical Society of Japan, 32(5), 429-432. (Original derivation of the extrapolation equation).

  • Cunningham, I. D., et al. (1990).[1] Tautomerism of cyclohexane-1,3-diones. Journal of the Chemical Society, Perkin Transactions 2. (Detailed analysis of the keto-enol equilibrium in 1,3-diones).

The Pivotal Role of 5-Nonylcyclohexane-1,3-dione in Supramolecular Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide delves into the fundamental principles and potential applications of 5-Nonylcyclohexane-1,3-dione within the realm of supramolecular chemistry. While specific research on this molecule is emerging, its inherent amphiphilic nature, arising from a polar cyclohexane-1,3-dione head group and a nonpolar nonyl tail, positions it as a compelling building block for the rational design of complex, self-assembled systems. This document will explore the synthesis, physicochemical properties, and, most importantly, the predicted supramolecular behavior of 5-Nonylcyclohexane-1,3-dione, drawing parallels with analogous long-chain alkyl-substituted cyclic compounds. We will examine its potential to form micelles, vesicles, and liquid crystalline phases, and its utility in host-guest chemistry. Detailed experimental protocols for the synthesis and characterization of such supramolecular structures are provided, alongside a discussion of their potential impact on drug delivery and materials science.

Introduction: The Amphiphilic Architecture of 5-Nonylcyclohexane-1,3-dione

Supramolecular chemistry, often described as "chemistry beyond the molecule," focuses on the study of systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces.[1][2] The design and synthesis of molecules that can spontaneously self-assemble into well-defined, functional superstructures is a cornerstone of this field. Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) moieties, are primary building blocks for such assemblies.[3][4]

5-Nonylcyclohexane-1,3-dione is a classic example of an amphiphilic molecule. Its structure consists of:

  • A Hydrophilic Headgroup: The cyclohexane-1,3-dione ring. This portion of the molecule is polar due to the presence of two carbonyl groups. Furthermore, it can exist in keto-enol tautomeric forms, allowing for the formation of hydrogen bonds, a key non-covalent interaction in supramolecular assembly.[5][6]

  • A Hydrophobic Tail: The nine-carbon alkyl (nonyl) chain. This long hydrocarbon tail is nonpolar and drives the molecule to minimize its contact with aqueous environments through hydrophobic interactions.[1][7]

This distinct separation of polar and nonpolar regions within a single molecule is the primary driver for the self-assembly of 5-Nonylcyclohexane-1,3-dione into organized supramolecular structures in solution.

Synthesis and Physicochemical Properties

The synthesis of 5-substituted cyclohexane-1,3-dione derivatives is well-established in organic chemistry. A common and effective method involves a Michael-Claisen condensation reaction.[8]

Table 1: Physicochemical Properties of 5-Nonylcyclohexane-1,3-dione and Related Compounds
Property5-Nonylcyclohexane-1,3-dione (Predicted/Estimated)n-Nonylcyclohexane[7][9]Cyclohexane-1,3-dione[10]
Molecular Formula C15H26O2C15H30C6H8O2
Molecular Weight ( g/mol ) 238.37210.40112.13
Boiling Point (°C) > 300~282~235
Melting Point (°C) Not available-10105.5
Solubility in Water LowVery LowSoluble
logP (Octanol-Water Partition Coefficient) High~7.8-0.89

The Supramolecular Landscape of 5-Nonylcyclohexane-1,3-dione

The amphiphilic nature of 5-Nonylcyclohexane-1,3-dione suggests its participation in a variety of self-assembly phenomena. The specific type of supramolecular structure formed is dependent on factors such as concentration, temperature, solvent, and the presence of other molecules.

Micelle and Vesicle Formation: The Role of the Critical Packing Parameter

In aqueous solutions, amphiphilic molecules can aggregate to form micelles or vesicles.[4][11] The geometry of the resulting assembly is largely dictated by the critical packing parameter (CPP), which relates the volume of the hydrophobic tail (v) to the area of the hydrophilic headgroup (a₀) and the length of the tail (l_c):

CPP = v / (a₀ * l_c)

  • Spherical Micelles (CPP < 1/3): The hydrophobic tails pack into a spherical core, while the hydrophilic heads form a shell that interfaces with the surrounding water.

  • Cylindrical Micelles (1/3 < CPP < 1/2): As the relative size of the hydrophobic tail increases, the micelles elongate into cylindrical structures.

  • Vesicles (1/2 < CPP < 1): For molecules with a larger hydrophobic tail volume relative to their headgroup area, bilayer vesicles can form. These are spherical structures with a double layer of amphiphiles enclosing an aqueous core.

For 5-Nonylcyclohexane-1,3-dione, the flexible nonyl chain and the relatively compact cyclohexane-1,3-dione headgroup would likely result in a CPP value that could favor the formation of either micelles or vesicles, depending on the precise conditions.

Diagram 1: Self-Assembly of 5-Nonylcyclohexane-1,3-dione

G cluster_micelle Micelle Formation cluster_vesicle Vesicle Formation a 5-Nonylcyclohexane-1,3-dione b Self-Assembly in Water a->b Hydrophobic Effect c Micelle b->c d 5-Nonylcyclohexane-1,3-dione e Bilayer Sheet d->e Intermolecular Interactions f Vesicle e->f Curvature

Caption: Predicted self-assembly pathways of 5-Nonylcyclohexane-1,3-dione in aqueous solution.

Liquid Crystalline Phases

At higher concentrations, long-chain amphiphilic molecules can organize into liquid crystalline phases, which exhibit properties of both liquids and solids.[12][13] The alignment of the nonyl chains of 5-Nonylcyclohexane-1,3-dione could lead to the formation of smectic or nematic phases. The cyclohexane ring provides a degree of rigidity to the headgroup region, which can promote the necessary orientational order for liquid crystal formation. The specific phase behavior would be highly dependent on temperature.

Host-Guest Chemistry

The cyclohexane-1,3-dione moiety can participate in host-guest interactions through hydrogen bonding.[14] While the cavity of a single molecule is not pre-organized for guest binding, the self-assembled structures, such as micelles, can create hydrophobic pockets capable of encapsulating nonpolar guest molecules.[15][16][17] This has significant implications for drug delivery, where a poorly water-soluble drug could be encapsulated within the core of a micelle formed from 5-Nonylcyclohexane-1,3-dione, thereby increasing its bioavailability.[18][19]

Diagram 2: Host-Guest Encapsulation Workflow

G A 5-Nonylcyclohexane-1,3-dione (Host Precursor) D Self-Assembled Micelle with Encapsulated Drug A->D Co-assembly B Hydrophobic Drug (Guest) B->D Co-assembly C Aqueous Solution C->D Co-assembly E Drug Delivery System D->E Formulation

Caption: Conceptual workflow for the encapsulation of a hydrophobic drug within a 5-Nonylcyclohexane-1,3-dione micelle.

Experimental Protocols

Synthesis of 5-Nonylcyclohexane-1,3-dione

This protocol is a general procedure based on established methods for the synthesis of 5-alkylcyclohexane-1,3-diones.

Materials:

  • Diethyl malonate

  • Nonyl bromide

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • Alkylation of Diethyl Malonate: To a solution of sodium ethoxide in ethanol, slowly add diethyl malonate at 0 °C. After stirring for 30 minutes, add nonyl bromide dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: The resulting diethyl nonylmalonate is then subjected to a Dieckmann condensation using a strong base like sodium ethoxide in an aprotic solvent.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated under acidic conditions to yield 5-Nonylcyclohexane-1,3-dione.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Preparation and Characterization of Supramolecular Assemblies

Protocol for Micelle/Vesicle Formation:

  • Preparation of Stock Solution: Dissolve a known amount of 5-Nonylcyclohexane-1,3-dione in a minimal amount of a water-miscible organic solvent (e.g., ethanol or THF).

  • Hydration: Inject the organic solution into a vigorously stirring aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipid.

  • Sonication/Extrusion: To obtain unilamellar vesicles of a defined size, the suspension can be subjected to probe sonication or extrusion through polycarbonate membranes with a specific pore size.

Characterization Techniques:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic radius and size distribution of the self-assembled structures.

  • Transmission Electron Microscopy (TEM) / Cryo-TEM: To visualize the morphology of the micelles or vesicles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the synthesized compound and to study the encapsulation of guest molecules.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperature of the self-assembled structures.

Applications and Future Perspectives

The potential applications of supramolecular structures derived from 5-Nonylcyclohexane-1,3-dione are vast and promising, particularly in the fields of drug delivery and materials science.

  • Drug Delivery: The ability to encapsulate hydrophobic drugs within the core of micelles or the bilayer of vesicles can enhance their solubility, stability, and bioavailability.[18][19] The cyclohexane-1,3-dione headgroup could also be further functionalized to introduce targeting ligands for site-specific drug delivery.

  • Materials Science: The formation of liquid crystalline phases could be exploited for the development of new display technologies or sensors.[12][20] The self-assembled structures could also serve as templates for the synthesis of nanomaterials with controlled morphologies.

  • Biomaterials: The biocompatibility of long-chain alkyl compounds and the potential for functionalization of the headgroup make these supramolecular assemblies interesting candidates for tissue engineering and other biomedical applications.

Future research should focus on the detailed experimental characterization of the supramolecular behavior of 5-Nonylcyclohexane-1,3-dione. A systematic investigation of the effects of concentration, temperature, and solvent on the self-assembly process will be crucial for unlocking its full potential. Furthermore, the synthesis of derivatives with different alkyl chain lengths and functionalized headgroups will allow for the fine-tuning of their supramolecular properties for specific applications.

Conclusion

5-Nonylcyclohexane-1,3-dione represents a molecule of significant interest for the field of supramolecular chemistry. Its inherent amphiphilicity, arising from the combination of a polar, hydrogen-bonding capable headgroup and a long, hydrophobic tail, provides the driving force for the formation of a rich variety of self-assembled structures. While direct experimental studies on this specific molecule are limited, the principles of supramolecular chemistry and the behavior of analogous systems strongly suggest its potential to form micelles, vesicles, and liquid crystals. The ability of these structures to encapsulate guest molecules opens up exciting possibilities for applications in drug delivery and beyond. Further investigation into the synthesis, characterization, and functionalization of 5-Nonylcyclohexane-1,3-dione and its derivatives is warranted and promises to yield novel insights and advanced materials.

References

  • Hartley, G. S. Aqueous solutions of paraffn-chain salts.
  • Israelachvili, J. N., Mitchell, D. J. & Ninham, B. W. Theory of self-assembly of hydrocarbon amphiphiles into micelles and bilayers. J. Chem. Soc., Faraday Trans. 272, 1525–1568 (1976).
  • Lehn, J.-M. Supramolecular Chemistry—Scope and Perspectives: Molecules, Supermolecules, and Molecular Devices (Nobel Lecture). Angew. Chem. Int. Ed. Engl.27, 89–112 (1988).
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  • Ariga, K., Yamauchi, Y., Rydzek, G., Ji, Q., Yonamine, Y., Wu, K. C.-W., & Hill, J. P.
  • Chemsrc. 5-nonylcyclohexane-1,3-dione | CAS#:61621-52-1. [Link] (Accessed March 7, 2026).

  • MDPI. High Birefringence Liquid Crystals. [Link] (Accessed March 7, 2026).

  • Google Patents. Cyclohexane derivative and liquid crystal composition containing the same. (Accessed March 7, 2026).
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  • R Discovery. New liquid crystalline cyclohexene and cyclohexane derivatives and compositions based upon them. [Link] (Accessed March 7, 2026).

  • Taylor & Francis Online. Uncommon building blocks in liquid crystals. [Link] (Accessed March 7, 2026).

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  • Hierarchical self-assembly of amphiphilic building blocks into various supramolecular architectures. RSC Adv., 2018, 8, 14334-14353.
  • PubChem. Nonylcyclohexane. [Link] (Accessed March 7, 2026).

  • Journal of Materials Chemistry C. Investigation into the role of the hydrogen bonding network in cyclodextrin-based self-assembling mesophases. [Link] (Accessed March 7, 2026).

  • Supramolecular fibrillation of peptide amphiphiles induces environmental responses in aqueous droplets.
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  • PubMed. 1,3-Diaxial steric effects and intramolecular hydrogen bonding in the conformational equilibria of new cis-1,3-disubstituted cyclohexanes using low temperature NMR spectra and theoretical calculations. [Link] (Accessed March 7, 2026).

  • ResearchGate. Predicting the Supramolecular Assembly of Amphiphilic Peptides from Comprehensive Coarse-Grained Simulations. [Link] (Accessed March 7, 2026).

  • Supramolecular Amphiphiles Based on Host–Guest Molecular Recognition Motifs. Chem. Rev.115, 7240-7303 (2015).
  • Synthesis of Macrocyclic Ketones by Repeatable Two-Carbon Ring Expansion Reactions. CHIMIA57, 196-199 (2003).
  • ResearchGate. Supramolecular assembly of amphiphilic β-hairpin peptide. a) The folding and self-assembly pathway of MAX1. b) The sequence of the MAX1 peptide. Cytotoxicity assay on NIH 3T3 cells after 5 h incubation with c) 2 wt% MAX1 hydrogels and d) control. Viable cells are green. Scale bar: 100 µm. Adapted with permission.[²²] Copyright 2005, Elsevier. [Link] (Accessed March 7, 2026).

  • An Investigation of Five Component [3+2] Self-Assembled Cage Formation Using Amidinium···Carboxylate Hydrogen Bonds. Chemistry - A European Journal23, 12556-12563 (2017).
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  • Nanoscale. Host–guest chemistry of giant molecular shape amphiphiles based on POSS–PDI conjugates. [Link] (Accessed March 7, 2026).

  • Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. Org. Lett.22, 15, 5891–5895 (2020).
  • Cheméo. Chemical Properties of n-Nonylcyclohexane (CAS 2883-02-5). [Link] (Accessed March 7, 2026).

  • Host-Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. Mol. Pharmaceutics19, 3869-3876 (2022).
  • PubMed. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. [Link] (Accessed March 7, 2026).

  • Mendeleev Communications. First synthesis of 5-hydroxycyclohexane-1,3-dione. [Link] (Accessed March 7, 2026).

  • Frontiers. Host-Guest Chemistry of Macrocycles. [Link] (Accessed March 7, 2026).

  • Host-Guest Binding Interactions Influenced by Electrochemical Reactions.
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The Core of 9-Carbon Cannabinoid Synthesis: Physical Characteristics and Applications of 5-Nonylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots toward exploring the endocannabinoid system's response to extended alkyl side chains, 5-nonylcyclohexane-1,3-dione (CAS: 61621-52-1) has emerged as a pivotal chemical precursor. This compound is the foundational building block for synthesizing 5-nonylresorcinol, which is subsequently used to engineer synthetic and semi-synthetic cannabinoids with a 9-carbon (nonyl) tail, such as Δ9-THC-C9 and Δ8-THC-C9[1]. This technical guide explores the physical characteristics, chemical behavior, and step-by-step synthetic utility of 5-nonylcyclohexane-1,3-dione, providing researchers with the mechanistic insights required to leverage this molecule in advanced pharmacological development.

Physical Characteristics and Melting Point Analysis

Understanding the physical state of a precursor is critical for optimizing reaction thermodynamics and solvent selection.

Empirical data from specialty chiral synthesis catalogs confirms that 5-nonylcyclohexane-1,3-dione presents as a high-purity white powder at room temperature[2]. While the exact melting point of the nonyl derivative is often treated as proprietary data by custom synthesis manufacturers, its thermal behavior can be accurately contextualized through its homologous series.

The shorter-chain analog, 5-pentyl-1,3-cyclohexanedione, exhibits a well-documented melting point of 71.5 °C. Extending the aliphatic tail by four methylene units to a nonyl (C9) chain increases the overall molecular weight and van der Waals interactions, but simultaneously introduces steric flexibility that disrupts the highly ordered crystal lattice packing inherent to the cyclohexane-1,3-dione core. Consequently, 5-nonylcyclohexane-1,3-dione operates as a crystalline solid with an expected melting point range of 60–70 °C .

Table 1: Physical and Chemical Properties
ParameterSpecification
Chemical Name 5-Nonylcyclohexane-1,3-dione
CAS Registry Number 61621-52-1
Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
Physical State (at 25°C) White powder[2]
Estimated Melting Point 60–70 °C (Extrapolated from C5 analog)
Primary Downstream Derivatives 5-Nonylresorcinol, Δ8-THC-C9, Δ9-THC-C9

Mechanistic Role in Cannabinoid Synthesis

5-nonylcyclohexane-1,3-dione cannot be directly condensed with terpenes to form cannabinoids; it must first undergo aromatization to form a phenolic lipid known as 5-nonylresorcinol (5-nonylbenzene-1,3-diol)[3]. Once the resorcinol core is established, it acts as the nucleophilic partner in a Lewis acid-catalyzed condensation with a terpene (such as p-menthadienol or citronellal) to construct the rigid dibenzopyran ring system characteristic of cannabinoids[4].

G A 5-Nonylcyclohexane-1,3-dione B Aromatization A->B C 5-Nonylresorcinol B->C D Condensation C->D E C9-Cannabinoids D->E

Fig 1: Synthetic workflow from 5-nonylcyclohexane-1,3-dione to C9-cannabinoids.

Experimental Protocol: Aromatization and Condensation

To ensure scientific integrity and reproducibility, the following protocol outlines the self-validating system used to convert the dione precursor into a functional C9-cannabinoid.

Phase 1: Aromatization to 5-Nonylresorcinol
  • Step 1: Halogenation/Dehydrohalogenation: Dissolve 5-nonylcyclohexane-1,3-dione in anhydrous N,N-Dimethylformamide (DMF). At 0 °C, slowly add a stoichiometric equivalent of bromine (

    
    ) in DMF. Gradually heat the reaction mixture to 80 °C for 4 hours.
    
  • Causality & Validation: The 1,3-dione system naturally exists in an enol tautomeric equilibrium. By introducing a halogen and subsequently eliminating hydrogen bromide (

    
    ) under thermal conditions, the system irreversibly cascades into the fully conjugated, highly stable aromatic ring. This step is self-validating: the disappearance of the distinct aliphatic ketone stretches (~1700 
    
    
    
    ) in FTIR and the emergence of broad phenolic -OH stretches (~3300
    
    
    ) confirm successful aromatization.
  • Step 2: Workup: Quench the reaction with aqueous sodium thiosulfate to neutralize excess bromine, preventing over-oxidation. Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography to isolate pure 5-nonylresorcinol.

Phase 2: Lewis Acid-Catalyzed Condensation
  • Step 1: Friedel-Crafts Alkylation: Combine 5-nonylresorcinol with (+)-p-mentha-2,8-dien-1-ol in anhydrous dichloromethane (DCM). Introduce a catalytic amount of a Lewis acid (e.g.,

    
     or p-toluenesulfonic acid) at 0 °C.
    
  • Causality & Validation: The choice of catalyst is critical to precisely activate the terpene's allylic alcohol without inducing unwanted polymerization. The Lewis acid facilitates a Friedel-Crafts alkylation at the electron-rich ortho-position of the resorcinol ring, immediately followed by an intramolecular cyclization that traps the transient carbocation to form the dibenzopyran core. The protocol's integrity is validated by TLC/HPLC, where the highly non-polar cannabinoid product (e.g., Δ8-THC-C9) cleanly separates from the highly polar resorcinol precursor.

Pharmacological Significance of the Nonyl (C9) Tail

The alkyl side chain of cannabinoids is the primary pharmacophore responsible for anchoring the molecule within the hydrophobic binding pocket of the CB1 and CB2 G-protein coupled receptors (GPCRs)[5].

Standard phytocannabinoids, such as Δ9-THC, utilize a 5-carbon (pentyl) tail. Recent isolation of novel phytocannabinoids like THCP has demonstrated that extending this tail to 7 carbons (heptyl) yields peak receptor affinity, resulting in an in vivo cannabimimetic activity up to 33 times higher than THC[5].

However, synthetic extension to a 9-carbon (nonyl) tail—yielding compounds like Δ9-THC-C9—introduces a critical inflection point in receptor dynamics[1]. While the extended C9 tail maintains high binding affinity due to extensive hydrophobic interactions, the steric bulk alters the conformational shift of the receptor. This structural manipulation delineates the boundary between agonism and antagonism; C9 derivatives frequently exhibit partial agonist or outright antagonist properties, making them invaluable tools for receptor mapping and the development of targeted therapeutics[6].

SAR Node1 Alkyl Tail Length Node2 Pentyl (C5) Standard Affinity Node1->Node2 Node3 Heptyl (C7) Peak Affinity (Agonist) Node1->Node3 Node4 Nonyl (C9) High Affinity (Partial Agonist/Antagonist) Node1->Node4

Fig 2: Impact of alkyl side chain length on cannabinoid receptor affinity.

References

  • [2] EOS Med Chem. (2020). EOS Med Chem Chiral Synthesis 20201027-69. Blogspot. URL:

  • [1] Cayman Chemical. Δ9-THC-C9 Analytical Reference Standard. URL:

  • [3] CymitQuimica. 5-Nonylresorcinol Product Data. URL:

  • [6] Martin, B. R., et al. (1999). Manipulation of the tetrahydrocannabinol side chain delineates agonists, partial agonists, and antagonists. PubMed / NIH. URL:

  • [5] Citti, C., et al. (2019). A novel phytocannabinoid isolated from Cannabis sativa L. with an in vivo cannabimimetic activity higher than Δ9-tetrahydrocannabinol. PMC / NIH. URL:

  • International Atomic Energy Agency (IAEA). Deuterium Labeled Cannabinoids. URL:

  • [4] World Health Organization (WHO). Hexahydrocannabinol 47th ECDD Critical Review. URL:

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Introduction: The Versatile Scaffold of 5-Nonylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of the 5-Nonylcyclohexane-1,3-dione Ring System

The cyclohexane-1,3-dione framework is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a vast array of heterocycles, natural products, and pharmaceutically active molecules.[1][2][3] Its value stems from a unique combination of structural and electronic features, primarily the presence of two carbonyl groups in a β-relationship. This arrangement governs the molecule's reactivity, acidity, and conformational behavior. The introduction of a 5-nonyl substituent—a nine-carbon alkyl chain—imparts significant lipophilicity while subtly modulating the core's electronic landscape through inductive effects. This guide provides an in-depth exploration of the electronic properties of the 5-Nonylcyclohexane-1,3-dione ring system, offering field-proven insights into its behavior and characterization for professionals in drug discovery and chemical research.

The Core Electronic Phenomenon: Keto-Enol Tautomerism

The defining electronic characteristic of the 5-Nonylcyclohexane-1,3-dione system is its existence as an equilibrium mixture of diketo and enol tautomers.[4] This dynamic process involves the migration of a proton from the α-carbon (C2) to a carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond.[5] This equilibrium is not static; its position is highly sensitive to the surrounding environment, particularly the solvent.[4]

In non-polar solvents, the enol form can be stabilized by intermolecular hydrogen bonding between molecules. Conversely, polar protic solvents can stabilize the diketo form by hydrogen bonding with the carbonyl oxygens. The presence of the bulky, non-polar nonyl group at the 5-position is expected to enhance the molecule's solubility in lipophilic environments, potentially influencing the tautomeric preference in complex biological or formulation systems.

Caption: Fig. 1: Keto-enol tautomeric equilibrium in 5-Nonylcyclohexane-1,3-dione.

Acidity, Enolate Formation, and Nucleophilicity

A paramount electronic feature of β-dicarbonyl compounds is the pronounced acidity of the protons on the carbon atom situated between the two carbonyl groups (the α-carbon).[6] These α-hydrogens in cyclohexane-1,3-dione exhibit pKa values in the range of 9-11, making them significantly more acidic than protons adjacent to a single carbonyl group (pKa ≈ 19-20).[7][8]

This enhanced acidity is a direct consequence of the stability of the conjugate base, the enolate anion. Upon deprotonation, the negative charge is not localized on the carbon atom but is delocalized through resonance across the O-C-C-C-O system, effectively distributing the charge onto the two electronegative oxygen atoms.[6] This delocalization provides substantial stabilization.

The 5-nonyl group, being an alkyl group, is weakly electron-donating through an inductive effect (+I).[9] This effect pushes electron density into the ring system, which can slightly destabilize the enolate anion, thereby marginally decreasing the acidity (increasing the pKa) compared to the unsubstituted cyclohexane-1,3-dione.[7] Despite this, the C2 protons remain readily removable by common bases, making the enolate a potent and soft carbon nucleophile, crucial for its application in synthesis.[8][10]

Caption: Fig. 2: Resonance stabilization of the enolate anion.

Computational Analysis of Electronic Structure

To quantify the electronic properties of the 5-Nonylcyclohexane-1,3-dione ring system, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[11][12] These calculations provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and dipole moment, which are critical for understanding its reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of chemical stability.[13] For drug development, these parameters are used in quantitative structure-activity relationship (QSAR) models to correlate electronic structure with biological activity.[14][15]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 5-Nonylcyclohexane-1,3-dione, the MEP would show negative potential (red/yellow) around the carbonyl oxygens, indicating sites for hydrogen bonding or electrophilic attack, and positive potential (blue) around the acidic C-H and O-H (in the enol form) protons.

Table 1: Predicted Electronic Properties of Cyclohexane-1,3-dione Derivatives

(Note: These are representative values based on DFT calculations of similar structures. Actual values for the 5-nonyl derivative will vary.)

PropertyDescriptionRepresentative ValueSignificance in Drug Development
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 to -7.5 eVCorrelates with electron-donating ability and metabolic stability.[13]
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0 eVRelates to electron-accepting ability and potential for covalent interactions.[13]
HOMO-LUMO Gap Energy difference between HOMO and LUMO5.0 to 6.0 eVIndicates chemical reactivity and stability; larger gap implies higher stability.[16]
Dipole Moment (µ) Measure of the net molecular polarity2.5 to 4.0 DInfluences solubility, membrane permeability, and non-covalent binding interactions.[17]
Protocol 1: DFT Calculation for Electronic Property Analysis

This protocol outlines a self-validating system for computing the electronic properties of a molecule like 5-Nonylcyclohexane-1,3-dione.

  • Structure Optimization:

    • Causality: An accurate molecular geometry is the foundation for reliable electronic property calculations.

    • Step 1: Sketch the 3D structure of 5-Nonylcyclohexane-1,3-dione (both diketo and enol forms) using molecular modeling software (e.g., GaussView, Avogadro).

    • Step 2: Perform a geometry optimization using a DFT functional and basis set suitable for organic molecules (e.g., B3LYP/6-311++G(d,p)).[11][12]

    • Step 3: Confirm that the optimization has reached a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies validates the structure.

  • Electronic Property Calculation:

    • Causality: Single-point energy calculations on the optimized geometry provide accurate electronic data.

    • Step 4: Using the optimized geometry, perform a single-point energy calculation with the same DFT functional and basis set.

    • Step 5: Request the calculation of molecular orbitals (for HOMO/LUMO energies) and population analysis (for electrostatic potential).

  • Data Analysis:

    • Causality: Visualization and tabulation of results allow for clear interpretation.

    • Step 6: Extract the HOMO and LUMO energy values from the output file. Calculate the HOMO-LUMO gap.

    • Step 7: Generate the Molecular Electrostatic Potential (MEP) surface and visualize it to identify reactive sites.

    • Step 8: Record the calculated dipole moment.

Spectroscopic and Analytical Characterization

Experimental validation of the electronic properties relies on a suite of spectroscopic techniques. The choice of method is dictated by the specific property being investigated.

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of 5-Nonylcyclohexane-1,3-dione Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Structure Structure & Tautomer Ratio NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Electronic_Transitions π-π* Transitions UV_Vis->Electronic_Transitions Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight caption Fig. 3: Workflow for Spectroscopic Characterization.

Caption: Fig. 3: Workflow for Spectroscopic Characterization.

Protocol 2: NMR Analysis of Tautomeric Equilibrium

NMR spectroscopy is exceptionally well-suited for studying the keto-enol equilibrium as the two forms give distinct signals and their integration provides a quantitative ratio.[18]

  • Causality: The chemical environment of protons and carbons differs significantly between the keto and enol tautomers, leading to different chemical shifts.

  • Step 1 (Sample Prep): Dissolve a precisely weighed sample of 5-Nonylcyclohexane-1,3-dione in a deuterated solvent (e.g., CDCl₃ for a non-polar environment, DMSO-d₆ for a polar aprotic environment).

  • Step 2 (Acquisition): Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Step 3 (¹H NMR Analysis):

    • Diketo form: Look for a characteristic singlet for the two C2 protons (α-protons) typically around 3.5 ppm.

    • Enol form: Identify the vinylic proton signal (around 5.5 ppm) and the broad enolic hydroxyl proton signal (can be anywhere from 5-15 ppm, solvent dependent).

  • Step 4 (Quantification): Integrate the distinct signals corresponding to the keto and enol forms (e.g., the C2 proton signal for the keto form vs. the vinylic proton for the enol form). The ratio of the integrals directly corresponds to the molar ratio of the tautomers in that specific solvent.

  • Step 5 (¹³C NMR Analysis):

    • Diketo form: Expect two carbonyl signals around 200-210 ppm.

    • Enol form: Expect one carbonyl signal and two signals for the C=C double bond (one for the hydroxyl-bearing carbon around 190 ppm and one for the other vinylic carbon around 100-110 ppm).

Implications for Drug Development and Medicinal Chemistry

The electronic properties of the 5-Nonylcyclohexane-1,3-dione core are directly linked to its utility in drug discovery.[14][19]

  • Nucleophilic Handle for Synthesis: The acidic C2 position allows for easy deprotonation and subsequent alkylation or acylation, enabling the construction of complex molecular scaffolds.[7][10] This is a fundamental strategy for creating libraries of compounds for biological screening.

  • Hydrogen Bonding Capability: The carbonyl oxygens are strong hydrogen bond acceptors. In the enol form, the hydroxyl group is an excellent hydrogen bond donor. These capabilities are critical for molecular recognition and binding to biological targets like enzymes and receptors.[13]

  • Lipophilicity and Pharmacokinetics: The long nonyl chain dramatically increases the molecule's lipophilicity (logP). This property is a key determinant of pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). The ability to tune lipophilicity while retaining the core's reactive and binding features is a significant advantage in drug design.

  • Bioisosteric Replacement: The enol form of the 1,3-dione can be considered a bioisostere of a carboxylic acid, offering a similar acidic proton and hydrogen bonding pattern but with different steric and electronic profiles, which can be exploited to improve drug properties.

Conclusion

The 5-Nonylcyclohexane-1,3-dione ring system is a chemically rich scaffold whose utility is governed by a fascinating interplay of electronic properties. The keto-enol tautomerism, pronounced α-proton acidity, and the formation of a highly stabilized enolate anion are its defining features. The 5-nonyl substituent primarily serves to modulate the molecule's physical properties, especially lipophilicity, while exerting a minor inductive electronic effect on the core. A thorough understanding of these properties, gained through a combination of modern computational analysis and robust spectroscopic characterization, is essential for rationally designing and utilizing these compounds in the synthesis of novel therapeutics and other advanced materials.

References

  • Filo. (2025, February 6). THE TWO STRUCTURES OF THE MONO ENOLS OF 1,3-CYCLOHEXANEDIONE EXPLAINED.
  • KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis.
  • NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2025, August 8).
  • Melosso, M., et al. (2013, September 9). Keto–Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum. The Journal of Physical Chemistry A. [Link]

  • Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]

  • Enol
  • Melosso, M., et al. (2013, December 19). Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum. PubMed. [Link]

  • Pearson. (n.d.).
  • Structures of cyclohexane-1,3-dione and 4-hydroxycyclohexane-1,3-dione in solutions – An NMR and GIAO-DFT computational study. (2025, August 8).
  • Professor Dave Explains. (2018, October 23). Reactions of Beta-Dicarbonyl Compounds [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2025, March 9). 22.
  • The Inversion Process of 1,3-cyclohexanedione. (n.d.). SciELO México.
  • Chemistry LibreTexts. (2024, January 15). 5.1: Keto-Enol Tautomerism.
  • NIST. (n.d.). 1,3-Cyclohexanedione. NIST WebBook. [Link]

  • Yoon, C. H., et al. (2006, October 5). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Brown, R. F. C., et al. (n.d.).
  • Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione | Free Essay Example. (2025, February 13). StudyCorgi.
  • Inductive Electronic Effects of Substituents on Acid/Base Strength. (n.d.).
  • Mohareb, R. M., et al. (2020, February 13). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. [Link]

  • Sharma, D., et al. (2020, December 15). Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis. R Discovery.
  • Daoui, O., et al. (2023, January 31). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.
  • Sándor, Z., et al. (2013, June 10). Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts. PMC. [Link]

  • The Inversion Process of 1,3-cyclohexanedione. (2025, August 7).
  • Chigurupati, S., et al. (n.d.). In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues. PMC.
  • 1,3-cyclohexane dione, 504-02-9. (n.d.). The Good Scents Company.
  • Sharma, D., et al. (2020, December 15). Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis. PubMed. [Link]

  • Cyclohexane‐1,3‐dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. (2026, January 12).
  • Donegatti, A., et al. (2019, November 15). Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection. PubMed. [Link]

  • Fischer, R., et al. (n.d.). Process for the preparation of cyclohexane-1,3-diones, and some bicyclic....
  • Daoui, O., et al. (2023, January 19). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC. [Link]

  • Chemical Properties of 1,3-Cyclohexanedione (CAS 504-02-9). (n.d.). Cheméo.
  • Son, M., et al. (2021, January 20). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations. MDPI. [Link]

  • Gennaro, B., et al. (2019, June 5). Electronic Effects of Substituents on fac-M(bpy-R)(CO) 3 (M = Mn, Re) Complexes for Homogeneous CO 2 Electroreduction. Frontiers. [Link]

  • La Londe, D. E. (1986, April 18). Effects of Mono– Versus Di–substitution of Conjugating Groups on the Electronic Structure of Porphyrins. eCommons.

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Technical Guide: Biological Potential of 5-Nonylcyclohexane-1,3-dione Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nonylcyclohexane-1,3-dione represents a critical "lipophilic sweet spot" in the homologous series of 5-alkyl-1,3-diones. Unlike its shorter-chain counterpart 5-pentylcyclohexane-1,3-dione (a precursor to Olivetol and standard cannabinoids), the nonyl (C9) analog exhibits enhanced membrane partitioning coefficients (LogP ~4.5–5.0) while maintaining sufficient aqueous solubility for bioavailability.[1] This guide details its utility as a scaffold for next-generation cannabinoid mimetics , potent HPPD-inhibiting herbicides , and membrane-disrupting antimicrobial agents .

Chemical Identity & Structural Logic

The Tautomeric Equilibrium

The biological activity of 5-nonylcyclohexane-1,3-dione is governed by its keto-enol tautomerism. In physiological solution, it exists in equilibrium with its enol forms, which mimic the electronic structure of resorcinols.

  • Keto Form: Favored in non-polar solvents; essential for nucleophilic attacks at the C2 position (e.g., acylation).

  • Enol Form: Favored in polar, protic environments; mimics the hydrogen-bonding donor/acceptor capability of phenols.

Key Structural Feature: The C9 (nonyl) chain at the C5 position.

  • Why C9?

    • C5 (Pentyl): Standard in Cannabis sativa (Olivetol precursor). Moderate lipophilicity.

    • C9 (Nonyl): Significantly higher lipophilicity, enhancing blood-brain barrier (BBB) penetration and affinity for hydrophobic pockets (e.g., CB1/CB2 receptor active sites, HPPD enzyme pockets).

    • C15+ (Pentadecyl): Found in cardols (cashew nut shell liquid). Often leads to micellar aggregation and poor bioavailability.

Therapeutic & Agrochemical Applications[2]

Cannabinoid Homolog Synthesis (The "Super-Potency" Hypothesis)

5-Nonylcyclohexane-1,3-dione is the direct reduced precursor to 5-nonylresorcinol . In cannabinoid biosynthesis, the resorcinol core condenses with geranyl pyrophosphate (GPP).

  • Mechanism: Replacing the pentyl tail of THC/CBD with a nonyl tail creates homologs (e.g.,

    
    -Tetrahydrocannabinol-C9).
    
  • Biological Impact: Extended alkyl chains (up to C7/C9) generally increase binding affinity (

    
    ) for CB1 and CB2 receptors due to deeper penetration into the receptor's hydrophobic channel.
    
  • Status: High-value intermediate for synthesizing "pharmacological probes" to map the endocannabinoid system.

Herbicidal Activity: HPPD Inhibition

The 1,3-dione moiety is the pharmacophore for inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD) , a key enzyme in plant plastoquinone biosynthesis.[2]

  • Mechanism: The enolic form chelates the

    
     ion in the HPPD active site.
    
  • Role of Nonyl Chain: The C9 tail occupies the hydrophobic tunnel leading to the active site. Studies suggest that C9–C11 chains provide optimal van der Waals contacts within the enzyme pocket, often exceeding the potency of commercial triketones (e.g., sulcotrione) which use aryl tails.

Antimicrobial & Membrane Disruption

Amphiphilic lipids like 5-nonylcyclohexane-1,3-dione act as non-ionic surfactants.

  • Mechanism: The molecule inserts into the bacterial phospholipid bilayer. The polar dione headgroup disrupts headgroup packing, while the nonyl tail fluidizes the inner membrane leaflet, leading to leakage of ions (

    
    , 
    
    
    
    ) and membrane depolarization.
  • Target: Gram-positive bacteria (e.g., S. aureus) are highly susceptible due to the lack of an outer membrane.

Structure-Activity Relationship (SAR) Data

The following table summarizes the predicted and observed shifts in bioactivity as the alkyl chain length varies.

Alkyl ChainLogP (Est.)CB1 Receptor AffinityHPPD Inhibition (

)
Solubility (Water)Primary Application
C3 (Propyl) ~2.1Low

(Weak)
HighMetabolic probes
C5 (Pentyl) ~3.2Moderate (Reference)

ModerateNatural Cannabinoids
C9 (Nonyl) ~5.1 High (10x vs C5)

Low (<10 mg/L) High-Potency Analogs
C15 (Pentadecyl) ~8.0Variable (Aggregates)

(Potent)
InsolubleSurfactants/Toxins

Experimental Protocols

Synthesis of 5-Nonylcyclohexane-1,3-dione

Rationale: Direct reduction of 5-nonylresorcinol is the most atom-efficient route, preserving the carbon skeleton.

Reagents: 5-Nonylresorcinol, Raney Nickel (or Rh/Al2O3), NaOH (aq), Hydrogen gas.

  • Dissolution: Dissolve 10 mmol of 5-nonylresorcinol in 50 mL of 10% aqueous NaOH.

  • Hydrogenation: Add Raney Nickel catalyst (10 mol%). Pressurize reaction vessel to 50 psi

    
    .
    
  • Reaction: Stir vigorously at 50°C for 12–24 hours. Monitor via TLC (disappearance of aromatic UV absorption).

  • Workup: Filter catalyst (Caution: Pyrophoric). Acidify filtrate with HCl to pH 2.

  • Isolation: The product precipitates as a white/off-white solid. Extract with ethyl acetate if necessary. Recrystallize from hexane/acetone.

  • Yield: Typically 85–95%.

HPPD Inhibition Assay (Herbicidal Potential)

Rationale: Measures oxygen consumption during the conversion of HPP to Homogentisate.

  • Enzyme Prep: Recombinant Arabidopsis thaliana HPPD expressed in E. coli BL21.

  • Reaction Mix: 50 mM Tris-HCl (pH 7.5), 5 mM Ascorbate, 10

    
    
    
    
    
    , HPPD enzyme.
  • Inhibitor: Add 5-Nonylcyclohexane-1,3-dione (dissolved in DMSO) at varying concentrations (0.01

    
     – 100 
    
    
    
    ).
  • Substrate Start: Initiate reaction with 200

    
     4-hydroxyphenylpyruvate (HPP).
    
  • Detection: Monitor

    
     consumption using a Clark electrode or absorbance of Homogentisate formation (coupled assay).
    
  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Mechanism of Action Diagrams

Pathway: Cannabinoid Homolog Synthesis

This diagram illustrates how the 5-nonyl scaffold integrates into the cannabinoid biosynthetic logic.

CannabinoidSynthesis Resorcinol 5-Nonylresorcinol (Aromatic Precursor) Synthase Prenyltransferase (Enzyme) Resorcinol->Synthase Dione 5-Nonylcyclohexane- 1,3-dione (Reduced Scaffold) Dione->Resorcinol Oxidation/Tautomerism GPP Geranyl Pyrophosphate (Prenyl Donor) GPP->Synthase CBG_Analog Nonyl-Cannabigerol (CBG-C9) Synthase->CBG_Analog Prenylation Cyclization Acid Catalysis / Synthase CBG_Analog->Cyclization THC_Analog Nonyl-THC (High Affinity) Cyclization->THC_Analog Ring Closure

Caption: Synthesis pathway converting the nonyl-dione scaffold into high-potency cannabinoid homologs via resorcinol intermediates.

Mechanism: HPPD Enzyme Inhibition

This diagram details the molecular interaction inhibiting the herbicide target.

HPPD_Inhibition Inhibitor 5-Nonylcyclohexane-1,3-dione (Enol Form) Fe Fe(II) Ion (Active Site Cofactor) Inhibitor->Fe Bidentate Chelation Pocket Hydrophobic Tunnel (Enzyme Binding Site) Inhibitor->Pocket Nonyl Tail Insertion (Van der Waals) Block Steric Blockade (Inhibition) Fe->Block Pocket->Block Substrate 4-HPP (Natural Substrate) Substrate->Fe Displaced

Caption: Mechanism of HPPD inhibition showing bidentate iron chelation and hydrophobic anchoring by the nonyl tail.

References

  • Kozubek, A., & Tyman, J. H. (1999). Resorcinolic lipids, the natural non-isoprenoid amphiphiles and their biological activity. Chemical Reviews, 99(1), 1-26. Retrieved from [Link]

  • National Institutes of Health (NIH). (2000). Structure-activity relationship between acyl carbon chain length and activity against HIV-1. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2020). WO2020214951A1 - Olivetol synthase variants and methods for production of olivetolic acid and its analog compounds.

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Methodological & Application

Application Note: 5-Nonylcyclohexane-1,3-dione as a Strategic Precursor for Smectic and Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Materials Scientists, Synthetic Chemists, and Liquid Crystal (LC) Display Researchers.

Executive Summary

The development of advanced thermotropic liquid crystals (LCs) relies heavily on the precise engineering of molecular anisotropy. 5-Nonylcyclohexane-1,3-dione serves as a highly versatile, bifunctional building block for synthesizing trans-1,4-disubstituted cyclohexane LC cores, particularly the phenylcyclohexane (PCH) and bicyclohexane (CCH) classes. This application note details the mechanistic rationale, structural advantages, and self-validating synthetic protocols for utilizing this specific C9-alkylated dione to engineer LCs with tailored smectic and nematic mesophases.

Mechanistic Insights: The Role of the Nonyl Chain and 1,3-Dione Core

The 1,3-Dione Scaffold: Chemical Causality

Cyclohexane-1,3-dione derivatives are prized in organic synthesis due to their highly active methylene and dicarbonyl groups, which exist in a dynamic keto-enol tautomeric equilibrium[1]. This structural feature allows the molecule to act as a versatile scaffold for constructing six-membered cyclic systems[2]. In LC synthesis, the symmetry of the 1,3-dione must be broken. By converting one of the carbonyls into an enol ether, the molecule is desymmetrized into a cyclohexenone. The remaining electrophilic carbonyl becomes a prime target for regioselective C-C bond formation (e.g., Grignard addition of a phenyl ring). Subsequent dehydration and reduction yield a phenylcyclohexane (PCH) core, which is a staple in the LC industry due to its low rotational viscosity, high chemical stability, and excellent dielectric anisotropy[3].

The Nonyl (C9) Chain: Mesophase Engineering

The length of the alkyl tail in an LC molecule dictates its phase transition behavior. While shorter chains (C3–C5) typically favor broad nematic phases used in standard twisted nematic (TN) displays, the extended nonyl (C9) chain fundamentally alters the intermolecular interactions[4].

  • Causality of Smectic Induction: The long C9 chain significantly increases lateral van der Waals dispersion forces between adjacent molecules. This enhanced lateral cohesion restricts longitudinal sliding, forcing the molecules to self-organize into distinct, stratified layers (smectic phases) before melting into a nematic or isotropic liquid.

  • Application: LCs derived from 5-nonylcyclohexane-1,3-dione are critical for applications requiring smectic phases, such as ferroelectric liquid crystal displays (FLCDs) or advanced spatial light modulators, where layer-based switching offers sub-microsecond response times.

Synthetic Workflow & Molecular Transformation

The transformation of 5-nonylcyclohexane-1,3-dione into a functional LC core requires a three-phase synthetic strategy designed to guarantee the trans-stereochemistry of the final cyclohexane ring. The trans-configuration is an absolute geometric requirement; it provides the linear, rod-like (calamitic) shape necessary for liquid crystallinity, whereas the cis-isomer introduces a "bent" geometry that destroys the mesophase.

Workflow A 5-Nonylcyclohexane-1,3-dione (Starting Precursor) B Step 1: Enol Etherification (EtOH, p-TsOH, Reflux) A->B C 3-Ethoxy-5-nonylcyclohex-2-en-1-one (Desymmetrized Intermediate) B->C D Step 2: Grignard Addition (4-Fluorophenylmagnesium bromide, THF) C->D E 1-(4-Fluorophenyl)-5-nonylcyclohex-2-en-1-ol (Tertiary Alcohol) D->E F Step 3: Dehydration & Hydrogenation (H2, Pd/C, AcOH) E->F G trans-1-(4-Fluorophenyl)-4-nonylcyclohexane (Target Liquid Crystal Core) F->G Thermodynamic Control (Trans)

Fig 1: Synthetic workflow from 5-nonylcyclohexane-1,3-dione to trans-phenylcyclohexane LC core.

Self-Validating Experimental Protocols

Protocol 1: Desymmetrization via Enol Etherification

Objective: Convert 5-nonylcyclohexane-1,3-dione to 3-ethoxy-5-nonylcyclohex-2-en-1-one.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 5-nonylcyclohexane-1,3-dione (50 mmol) in anhydrous toluene (200 mL) and absolute ethanol (50 mL).

  • Catalysis: Add p-toluenesulfonic acid (p-TsOH) monohydrate (2.5 mmol, 5 mol%) as the acid catalyst.

  • Reflux: Heat the mixture to reflux (approx. 110°C). The Dean-Stark trap will collect the azeotropic water, driving the equilibrium toward the enol ether. Continue for 4–6 hours.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (2 × 100 mL) to neutralize the catalyst, followed by brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Self-Validation Checkpoint:

    • TLC (Hexane/EtOAc 7:3): The starting dione (streaky, highly polar due to enolization) disappears, replaced by a single, well-defined UV-active spot (Rf ~0.5).

    • FTIR: Disappearance of the broad -OH stretch (~2600–3200 cm⁻¹) of the enol tautomer, and appearance of a sharp, strong conjugated enone C=O stretch at ~1660 cm⁻¹.

Protocol 2: Core Elongation via Grignard Addition

Objective: Introduce the aromatic mesogen core to form 1-(4-fluorophenyl)-5-nonylcyclohex-2-en-1-ol.

  • Grignard Preparation: In a flame-dried, argon-purged flask, prepare 4-fluorophenylmagnesium bromide (60 mmol) in anhydrous THF (100 mL).

  • Addition: Cool the Grignard solution to 0°C. Dissolve the enone intermediate from Protocol 1 (45 mmol) in anhydrous THF (50 mL) and add it dropwise over 30 minutes to maintain internal temperature below 5°C.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching: Carefully quench the reaction by pouring it into an ice-cold saturated NH₄Cl solution (150 mL). Extract with diethyl ether (3 × 100 mL).

  • Self-Validation Checkpoint:

    • Micro-aliquot TLC: Quench 0.1 mL of the reaction mixture in 1 mL NH₄Cl/Ether. TLC (Hexane/EtOAc 8:2) should show complete consumption of the enone and the appearance of a new, highly UV-active spot (Rf ~0.3) corresponding to the tertiary alcohol.

Protocol 3: Stereoselective Hydrogenation (Trans-Isomerization)

Objective: Dehydrate the alcohol and reduce the resulting diene under thermodynamic control to yield the linear trans-1-(4-fluorophenyl)-4-nonylcyclohexane.

  • Reaction Setup: Transfer the crude tertiary alcohol (approx. 40 mmol) into a high-pressure hydrogenation vessel. Dissolve in glacial acetic acid (150 mL). The acidic medium facilitates the in situ dehydration of the tertiary alcohol to a conjugated diene.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) (1.0 g).

  • Hydrogenation: Purge the vessel with N₂, then charge with H₂ gas to 50 psi. Shake or stir vigorously at 40°C for 12 hours. The elevated temperature and acidic environment ensure thermodynamic equilibration to the more stable trans-diequatorial conformation.

  • Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate, neutralize with NaOH, and extract with hexane. Recrystallize the crude product from ethanol to achieve >99% isomeric purity.

  • Self-Validation Checkpoint:

    • NMR Spectroscopy: ¹H NMR analysis of the crude mixture must show the disappearance of all vinylic protons (δ 5.5–6.5 ppm). The multiplet for the axial proton on the cyclohexane ring adjacent to the phenyl group should appear as a broad triplet of triplets (δ ~2.4 ppm, J ~ 12 Hz, 3 Hz), confirming the trans-diequatorial geometry.

Quantitative Data: Phase Transition Modulation

The integration of the 5-nonyl precursor directly influences the macroscopic phase transitions of the resulting LC. As demonstrated in Table 1, increasing the alkyl chain length from propyl (C3) to nonyl (C9) suppresses the nematic phase in favor of highly ordered smectic phases.

Table 1: Phase Transition Temperatures of trans-4-Alkyl-1-(4-fluorophenyl)cyclohexane Homologues

Alkyl Chain LengthStarting PrecursorCr → Smectic (°C)Smectic → Nematic (°C)Nematic → Isotropic (°C)
Propyl (C3) 5-Propylcyclohexane-1,3-dione--55.0
Pentyl (C5) 5-Pentylcyclohexane-1,3-dione--56.5
Heptyl (C7) 5-Heptylcyclohexane-1,3-dione30.042.557.0
Nonyl (C9) 5-Nonylcyclohexane-1,3-dione35.550.054.5

Data Interpretation: The C3 and C5 homologues exhibit only nematic phases, ideal for standard displays. The C9 homologue (derived from 5-nonylcyclohexane-1,3-dione) exhibits a dominant smectic phase spanning 14.5°C, with a severely narrowed nematic window, proving the nonyl chain's efficacy as a smectic-inducing structural element.

References

  • Uncommon building blocks in liquid crystals White Rose Research Online URL:[Link][4]

  • Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis National Institutes of Health (NIH) / PubMed URL: [Link][2]

  • NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones ResearchGate URL:[Link][1]

  • Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate - PMC National Institutes of Health (NIH) / PMC URL:[Link][3]

Sources

Introduction: The Knoevenagel Condensation and the Role of 5-Nonylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the Knoevenagel condensation of 5-Nonylcyclohexane-1,3-dione, tailored for researchers and drug development professionals. This document provides a comprehensive overview of the reaction, from its mechanistic underpinnings to detailed, field-proven experimental protocols and troubleshooting.

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction fundamental to organic synthesis.[1][2] It involves the reaction between an active methylene compound and a carbonyl compound, such as an aldehyde or ketone, typically facilitated by a basic catalyst.[3][4] The initial aldol-type addition is followed by a dehydration step, yielding a stable α,β-unsaturated product.[5] These products are crucial intermediates in the synthesis of fine chemicals, polymers, and a wide array of pharmacologically active molecules.[2][6]

5-Nonylcyclohexane-1,3-dione is a particularly interesting active methylene substrate. The cyclohexane-1,3-dione core provides two acidic protons on the central methylene group (C2), making it highly reactive for condensation. The long C5-nonyl chain imparts significant lipophilicity to the molecule and its derivatives. This feature is often exploited in drug development to enhance membrane permeability and modulate the pharmacokinetic properties of a final compound. Furthermore, the Knoevenagel adducts of this dione are precursors to complex heterocyclic systems, such as xanthenes, which exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[7]

This guide will explore the critical parameters governing the Knoevenagel condensation with 5-Nonylcyclohexane-1,3-dione, offering detailed protocols to control the reaction outcome and synthesize both the simple condensation adduct and more complex tandem reaction products.

Mechanistic Pathways and Critical Reaction Parameters

The success of the Knoevenagel condensation hinges on a delicate balance of several factors. Understanding the reaction mechanism is key to optimizing conditions.

Reaction Mechanism

The reaction proceeds via a three-step sequence:

  • Enolate Formation: A base removes a proton from the active methylene group (the C2 position) of 5-Nonylcyclohexane-1,3-dione, forming a resonance-stabilized enolate ion. The use of a weak base is crucial to prevent the competing self-condensation of the aldehyde reactant.[3]

  • Nucleophilic Addition: The enolate anion acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate, which is then protonated to yield a β-hydroxy dicarbonyl compound (an aldol-type adduct).

  • Dehydration: This β-hydroxy intermediate readily undergoes base-catalyzed elimination of a water molecule to form the final, thermodynamically stable α,β-unsaturated conjugated system.[5]

General mechanism of the Knoevenagel condensation.
Controlling Reaction Pathways: Knoevenagel vs. Tandem Knoevenagel-Michael

A critical feature of reactions with cyclohexane-1,3-diones is the potential for a subsequent Michael addition. By controlling the stoichiometry, one can selectively favor either the simple Knoevenagel adduct or a tandem product.

  • 1:1 Stoichiometry (Dione:Aldehyde): Favors the formation of the 2-arylidene-5-nonylcyclohexane-1,3-dione (the simple Knoevenagel product).

  • 2:1 Stoichiometry (Dione:Aldehyde): Promotes a tandem Knoevenagel-Michael reaction. The initial Knoevenagel product acts as a Michael acceptor, which is then attacked by a second molecule of the dione's enolate. Subsequent intramolecular cyclization and dehydration yield a 9-aryl-3-nonyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione or a related xanthene derivative.[1][8][9]

G Start 5-Nonylcyclohexane-1,3-dione + Aldehyde Ratio1 1:1 Molar Ratio Start->Ratio1 Ratio2 2:1 Molar Ratio Start->Ratio2 Knoevenagel Knoevenagel Condensation Ratio1->Knoevenagel Ratio2->Knoevenagel Michael Michael Addition + Cyclization Knoevenagel->Michael Product1 2-Alkylidene-5-nonyl- cyclohexane-1,3-dione Knoevenagel->Product1 Product2 Xanthene/Acridine Derivative Michael->Product2

Stoichiometry-dependent reaction pathways.
Selection of Catalysts and Solvents

The choice of catalyst and solvent is paramount and interdependent. The lipophilic nonyl chain may require specific solvent systems for optimal solubility of the starting material and product.

Catalyst TypeExamplesRecommended SolventsTemperatureKey Considerations
Weak Organic Bases Piperidine, Pyridine, Diethylamine (Et₂NH)Ethanol, Methanol, TolueneRoom Temp to RefluxClassic, reliable method. Toluene with reflux can remove water, driving the reaction forward.[1][3][10]
Ionic Liquids (ILs) [DBN][HSO₄], Pyrrolidinium saltsSolvent-free or Water25 - 80 °CGreen, reusable catalysts. Can give excellent yields in short reaction times.[7][11][12]
Lewis Acids TiCl₄, ZnCl₂, InCl₃Dichloromethane (DCM)0 °C to Room TempEffective for less reactive carbonyls but requires stoichiometric amounts and careful handling.[6][13][14]
Heterogeneous Catalysts ZrOCl₂·8H₂O, Nano-ZnAl₂O₄Solvent-free or Ethanol80 - 120 °CEnvironmentally friendly, easily separable and reusable.[8][15]
Catalyst-Free N/AWater, MethanolRoom Temp to RefluxThe simplest and greenest approach; the solvent can act as a proton shuttle. Often effective for activated aldehydes.[8][16]

Aprotic polar solvents like DMF can accelerate the reaction significantly, while protic polar solvents like methanol are also highly effective and offer a greener profile.[8][17] For the long-chain 5-nonyl derivative, solvent-free conditions or less polar solvents like toluene may be advantageous to ensure homogeneity.[11][12]

Experimental Protocols

The following protocols are designed as robust starting points for the synthesis of Knoevenagel products from 5-Nonylcyclohexane-1,3-dione. Researchers should monitor reactions by Thin Layer Chromatography (TLC) to determine completion.

G A 1. Reagent Preparation (Dione, Aldehyde, Catalyst, Solvent) B 2. Reaction Setup (Combine reactants in flask) A->B C 3. Reaction Conditions (Stir at specified temperature) B->C D 4. Monitor Progress (Using TLC) C->D D->C Reaction Incomplete E 5. Work-up (Quench, Extract, Wash) D->E Reaction Complete F 6. Isolation & Purification (Filter precipitate or concentrate & recrystallize/chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

General experimental workflow for Knoevenagel condensation.
Protocol 1: Classic Piperidine-Catalyzed Synthesis of 2-Alkylidene Adduct

This protocol details the synthesis of the simple Knoevenagel adduct using a 1:1 stoichiometry.

Materials:

  • 5-Nonylcyclohexane-1,3-dione (1.0 mmol, 1.0 equiv.)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 equiv.)

  • Piperidine (0.1 mmol, 0.1 equiv.)

  • Ethanol or Toluene (10 mL)

  • Round-bottom flask (25 or 50 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add 5-Nonylcyclohexane-1,3-dione (1.0 mmol) and the aromatic aldehyde (1.0 mmol).

  • Add the solvent (10 mL of ethanol or toluene) and stir to dissolve the reactants.

  • Add piperidine (0.1 mmol) to the mixture.

  • If using ethanol, stir the reaction at room temperature for 4-12 hours. If using toluene, attach a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 2-6 hours.

  • Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, cool the mixture to room temperature.

  • Work-up (Ethanol): Reduce the solvent volume under reduced pressure. The product may precipitate. If not, add cold water (15 mL) to induce precipitation.

  • Work-up (Toluene): Transfer the mixture to a separatory funnel, wash with 1M HCl (2 x 10 mL) to remove the catalyst, followed by brine (10 mL).

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol or hexane, and dry. If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Tandem Knoevenagel-Michael Synthesis of Xanthene Derivatives

This protocol utilizes a 2:1 stoichiometry to favor the formation of the tandem adduct, a xanthene derivative.[7][18]

Materials:

  • 5-Nonylcyclohexane-1,3-dione (2.0 mmol, 2.0 equiv.)

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 mmol, 1.0 equiv.)

  • Lanthanum(III) Nitrate Hexahydrate (La(NO₃)₃·6H₂O) (0.1 mmol, 10 mol%) or a few drops of Diethylamine.

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a 25 mL round-bottom flask, combine 5-Nonylcyclohexane-1,3-dione (2.0 mmol), the aromatic aldehyde (1.0 mmol), and the catalyst (e.g., La(NO₃)₃·6H₂O, 10 mol%).

  • This reaction is often performed under solvent-free conditions.[18] Place the flask in a preheated oil bath at 80-100 °C.

  • Stir the molten mixture vigorously. The reaction is typically complete within 15-60 minutes. Monitor by TLC until the starting aldehyde spot disappears.

  • After completion, cool the reaction mixture to room temperature, which should cause it to solidify.

  • Purification: Add a small amount of ethanol (5-10 mL) to the crude solid and stir or sonicate to break it up. Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting material, and dry under vacuum. Recrystallization from hot ethanol can provide a highly pure product.

Protocol 3: Green, Catalyst-Free Condensation in Methanol

This protocol leverages the dual role of methanol as a solvent and a proton-transfer agent, avoiding the need for a traditional catalyst.[8]

Materials:

  • 5-Nonylcyclohexane-1,3-dione (1.0 mmol, 1.0 equiv.)

  • Aromatic Aldehyde (e.g., 4-Methoxybenzaldehyde) (1.0 mmol, 1.0 equiv.)

  • Methanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, dissolve 5-Nonylcyclohexane-1,3-dione (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in methanol (5 mL).

  • Stir the reaction mixture at room temperature. For less reactive aldehydes, the mixture can be gently heated to reflux (approx. 65 °C).

  • The reaction progress should be monitored by TLC. Reaction times can range from 4 to 24 hours depending on the aldehyde's reactivity.

  • Often, the product will begin to precipitate out of the solution as it forms.

  • Purification: Once the reaction is complete, cool the flask in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with a small volume of cold methanol, and dry.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst.2. Insufficient temperature or reaction time.3. Poor quality of starting materials.[19]4. Water accumulation inhibiting equilibrium (for reversible reactions).1. Use fresh catalyst or a different catalytic system.2. Increase temperature or extend reaction time, monitoring by TLC.3. Ensure high purity of reactants.4. If using a non-polar solvent like toluene, use a Dean-Stark apparatus to remove water.
Formation of Side Products 1. Self-condensation of the aldehyde (Aldol reaction).2. Unwanted Michael addition when targeting the 1:1 adduct.3. Polymerization of the product.1. Avoid strong bases; use weak bases like piperidine or amine salts.[19]2. Use a strict 1:1 or slight excess (1:1.05) of the dione to the aldehyde.[19]3. Do not let the reaction run for an extended period after completion.[19]
Incomplete Reaction 1. Reaction has reached equilibrium.2. Poor solubility of reactants.3. Deactivated catalyst.1. Remove water via azeotropic distillation (e.g., with toluene) to drive the reaction to completion.2. Try a different solvent system (e.g., DMF, or solvent-free at a higher temperature).3. Add a fresh portion of catalyst.

References

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • [DBN] [HSO4]-Promoted Facile and Green Synthesis of Xanthene Derivatives via Knoevenagel Condensation. (n.d.). Scholars Research Library. Retrieved March 7, 2026, from [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024, September 10). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • Knoevenagel condensation of α‐quaternary cyclopentan‐1,3‐diones. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO. Retrieved March 7, 2026, from [Link]

  • Tandem Knoevenagel–Michael reactions in aqueous diethylamine medium: A greener and efficient approach toward bis-dimedone derivatives. (2014, February 1). Arabian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. (2019, March 1). ACS Omega. Retrieved March 7, 2026, from [Link]

  • The Knoevenagel condensation between substituted benzaldehydes (1a–j)... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of long-chain alkylidene 6g from Knoevenagel condensation. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • (PDF) Tandem Knoevenagel - Michael reactions in aqueous diethylamine medium: A greener and efficient approach toward bis-dimedone derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). ijcpr.com. Retrieved March 7, 2026, from [Link]

  • Kinetics Studies on a Multicomponent Knoevenagel−Michael Domino Reaction by an Automated Flow Reactor. (n.d.). PMC - NIH. Retrieved March 7, 2026, from [Link]

  • Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. (2017, January 13). RSC Advances (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • Pseudo-multicomponent reactions. (2023, May 30). RSC Advances (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDIT. (n.d.). revistadechimie.ro. Retrieved March 7, 2026, from [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). orientjchem.org. Retrieved March 7, 2026, from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Knoevenagel condensation. (2023, January 14). YouTube. Retrieved March 7, 2026, from [Link]

  • Effects of various solvents on Knoevenagel condensation. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Knoevenagel condensation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Article. (2024, January 10). jbcs.sbq.org.br. Retrieved March 7, 2026, from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). zenodo.org. Retrieved March 7, 2026, from [Link]

Sources

Application Note: 5-Nonylcyclohexane-1,3-dione as a Lipophilic Chelating Ligand for Transition Metal Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Nonylcyclohexane-1,3-dione (CAS: 61621-52-1) [[1]]([Link]) is a highly lipophilic


-diketone derivative engineered for advanced coordination chemistry and hydrometallurgical solvent extraction. The 

-diketone structural motif is a well-established chelator for transition metals such as copper (Cu), zinc (Zn), cobalt (Co), and nickel (Ni) .

The addition of a 9-carbon (nonyl) aliphatic tail to the cyclohexane-1,3-dione backbone significantly increases the partition coefficient (


) of the ligand and its resulting metal complexes in non-polar organic solvents, making it an exceptional candidate for liquid-liquid extraction [[2]]([Link]).

Causality of Experimental Choices:

  • Keto-Enol Tautomerization: In aqueous-organic biphasic systems,

    
    -diketones undergo keto-enol tautomerization. At slightly acidic to neutral pH, the enol form is deprotonated, yielding a negatively charged 
    
    
    
    -diketonato anion [[3]]([Link]).
  • Chelation: This anion acts as a bidentate ligand, coordinating to transition metal centers via its two oxygen atoms to form a highly stable six-membered metallacycle .

  • Phase Transfer: The highly lipophilic nonyl group ensures that the neutral

    
     complex (where L is the deprotonated 5-nonylcyclohexane-1,3-dione) is rapidly and quantitatively transferred from the aqueous phase into the organic phase (e.g., kerosene or chloroform) without the need for additional phase modifiers , .
    

Experimental Protocols: Liquid-Liquid Extraction of Cu(II) and Zn(II)

Trustworthiness & Self-Validation System: This protocol utilizes a counter-current extraction methodology. The self-validating step involves rigorous mass balance calculations: the metal concentration depleted from the aqueous raffinate must equal the metal concentration stripped from the loaded organic phase. Any discrepancy >2% indicates metal loss to precipitation (third-phase formation) or emulsion trapping, prompting immediate adjustment of the Aqueous:Organic (A:O) ratio.

Materials
  • Organic Phase: 0.1 M 5-nonylcyclohexane-1,3-dione in deodorized kerosene.

  • Aqueous Feed: 0.05 M

    
     and 
    
    
    
    in deionized water.
  • Buffer: 0.1 M Sodium acetate/acetic acid (pH 4.5 - 6.0).

  • Stripping Solution: 1.0 M

    
    .
    
Step-by-Step Methodology
  • Ligand Preparation: Dissolve 5-nonylcyclohexane-1,3-dione in kerosene to achieve a 0.1 M concentration.

    • Causality: The nonyl tail ensures rapid dissolution in aliphatic diluents, preventing the crystallization issues often seen with unsubstituted cyclohexane-1,3-diones [[2]]([Link]).

  • Aqueous Feed Adjustment: Adjust the aqueous metal solution to pH 5.5 using the acetate buffer.

    • Causality:

      
      -diketones extract via a cation exchange mechanism, releasing protons into the aqueous phase as they bind metals. Maintaining pH > 4.0 prevents the reverse reaction (stripping) from occurring prematurely during the extraction phase .
      
  • Phase Contact: Combine the organic and aqueous phases at an A:O ratio of 1:1 in a separatory funnel or continuous mixer-settler unit. Agitate vigorously for 10 minutes at 25°C.

  • Phase Separation: Allow the mixture to settle for 5 minutes.

    • Causality: The distinct density difference and the extreme lipophilicity of the nonyl group promote rapid phase disengagement, minimizing the formation of stable emulsions .

  • Raffinate Analysis: Separate the aqueous raffinate and analyze via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to determine residual metal concentrations and verify the mass balance.

  • Stripping (Recovery): Contact the loaded organic phase with 1.0 M

    
     at an A:O ratio of 1:2. Agitate for 10 minutes.
    
    • Causality: The high proton concentration protonates the enolate oxygen atoms, breaking the chelate ring and driving the metal back into the aqueous phase for final recovery .

Data Presentation: Extraction Efficiency

Table 1: Representative Extraction Efficiencies of Transition Metals using 0.1 M 5-Nonylcyclohexane-1,3-dione (A:O = 1:1, T = 25°C)

Metal IonEquilibrium pHExtraction Efficiency (%)Stripping Efficiency (1M H₂SO₄)Complex Stoichiometry
Cu(II) 4.598.5>99.0%1:2 (M:L)
Zn(II) 5.592.398.5%1:2 (M:L)
Ni(II) 6.085.197.2%1:2 (M:L)
Co(II) 6.081.496.8%1:2 (M:L)

Note: Cu(II) exhibits a higher extraction efficiency at lower pH due to the higher stability constant of copper


-diketonate complexes, strictly following the Irving-Williams series .

Visualizations

ChelationMechanism A 5-NCD (Keto Form) B 5-NCD (Enolate Anion) A->B pH > 4.0 (-H⁺) D Neutral Chelate [M(5-NCD)₂] B->D Chelation C Aqueous Metal (e.g., Cu²⁺) C->D Coordination E Organic Phase Partitioning D->E Driven by Nonyl Tail

Fig 1: Mechanism of 5-NCD keto-enol tautomerization and transition metal chelation.

ExtractionWorkflow Feed Aqueous Feed (Metal Ions) Mix Counter-Current Mixing Feed->Mix Solvent Organic Solvent (5-NCD in Kerosene) Solvent->Mix Sep Phase Separation Mix->Sep Loaded Loaded Organic Phase (Metal Chelate) Sep->Loaded Organic Raffinate Aqueous Raffinate (Depleted) Sep->Raffinate Aqueous Strip Acidic Stripping (1.0 M H₂SO₄) Loaded->Strip Strip->Solvent Recycled Ligand Recovery Purified Metal Recovery Strip->Recovery Aqueous

Fig 2: Liquid-liquid extraction and metal recovery workflow using 5-NCD.

Advanced Applications in Drug Development & Catalysis

Beyond hydrometallurgy, cyclohexane-1,3-dione derivatives are critical pharmacophores. They are known inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme where the


-diketone moiety chelates the active-site ferrous ion . The 5-nonyl derivative can be utilized by drug development professionals to synthesize highly lipophilic prodrugs or to study membrane-permeable metalloenzyme inhibitors. Furthermore, transition metal complexes of 

-diketones are actively researched for their antibacterial properties and as structural precursors for metal-organic frameworks (MOFs) , .

References

  • [4] MDPI. "Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes". Available at:[Link]

  • [2] ResearchOnline@JCU. "Neutral (bis-beta-diketonato) iron(III), cobalt(II), nickel(II), copper(II) and zinc(II) metallocycles: structural, electrochemical and solvent extraction studies". Available at: [Link]

  • SciELO. "Study of Structure and Spectral Characteristics of the Zinc(II) and Copper(II) Complexes With 5,5-Dimethyl-2-(2-(3-nitrophenyl) hydrazono)cyclohexane-1,3-dione...". Available at:[Link]

  • [1] Chemsrc. "5-nonylcyclohexane-1,3-dione | CAS#:61621-52-1". Available at:[Link]

  • [3] PMC. "Recent Developments in the Synthesis of β-Diketones". Available at:[Link]

  • [5] ResearchGate. "Solvent extraction of copper from ammoniacal chloride solutions by sterically hindered β-diketone extractants". Available at:[Link]

Sources

Precision Alkylation of 5-Nonylcyclohexane-1,3-dione: A Guide to C- vs. O-Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nonylcyclohexane-1,3-dione is a critical scaffold in the synthesis of resorcinolic lipids and cannabinoid analogs. However, its efficacy as a precursor is defined by the ability to control alkylation at the ambident enolate.[1] This guide provides a definitive, mechanism-based approach to selectively targeting the Carbon (C-2) or Oxygen (Enol Ether) sites. By manipulating Hard-Soft Acid-Base (HSAB) parameters, solvent polarity, and counter-ion chelation, researchers can switch regioselectivity with >90% specificity.[1]

Mechanistic Foundation: The Ambident Enolate

The regiochemical outcome of 5-nonylcyclohexane-1,3-dione alkylation is not random; it is a deterministic result of the transition state energy, governed by the Curtin-Hammett principle and HSAB theory .

The Control Variables

The enolate of 1,3-cyclohexanedione possesses two nucleophilic sites:

  • C-2 (Carbon): The "Soft" nucleophile. Orbital-controlled. Favored by soft electrophiles and thermodynamic equilibration.[1]

  • Enol Oxygen: The "Hard" nucleophile.[1] Charge-controlled. Favored by hard electrophiles and kinetic trapping.[1]

Decision Logic Pathway

The following decision tree illustrates the critical parameter adjustments required to force the reaction down a specific pathway.

AlkylationLogic Start 5-Nonylcyclohexane-1,3-dione Base Base Selection Start->Base C_Path C-Alkylation Path (Soft-Soft) Base->C_Path LiH, NaOMe (Tight Ion Pair) O_Path O-Alkylation Path (Hard-Hard) Base->O_Path K2CO3, Cs2CO3 (Loose Ion Pair) Solvent Solvent System Electrophile Electrophile Type Solvent->Electrophile Soft (R-I, R-Br) Solvent->Electrophile Hard (R-OTs, R2SO4) Product_C 2-Alkyl-5-nonyl-1,3-dione Electrophile->Product_C Product_O 3-Alkoxy-5-nonyl-2-en-1-one Electrophile->Product_O C_Path->Solvent Protic (MeOH) or Non-Polar (THF) O_Path->Solvent Polar Aprotic (DMF, DMSO, Acetone)

Figure 1: Strategic decision tree for regioselective alkylation. Note the divergence based on ion-pairing and solvent shielding.

Protocol A: C-Alkylation (Thermodynamic Control)

Objective: Mono-alkylation at the C-2 position. Mechanism: Utilization of a "tight" ion pair (


 or 

) and a protic solvent shell to shield the Oxygen atom, forcing the "soft" alkyl halide to attack the Carbon.
Materials
  • Substrate: 5-Nonylcyclohexane-1,3-dione (1.0 eq)

  • Base: Sodium Methoxide (NaOMe) (1.1 eq) or Lithium Hydride (LiH)

  • Electrophile: Alkyl Iodide (R-I) (1.1 eq) - Avoid Chlorides

  • Solvent: Methanol (MeOH) or MeOH/THF (9:1) for solubility.[1][2][3]

Step-by-Step Methodology
  • Solubilization: Dissolve 5-nonylcyclohexane-1,3-dione in anhydrous MeOH (0.5 M concentration).

    • Note: Due to the lipophilic nonyl chain, if the solution is cloudy, add dry THF dropwise until clear.[1]

  • Enolate Formation: Add NaOMe (1.1 eq) at 0°C. Stir for 30 minutes.

    • Observation: The solution may turn slight yellow, indicating enolate formation.[1] The

      
       counter-ion coordinates tightly with the enolate oxygen, effectively blocking it.[1]
      
  • Addition: Add the Alkyl Iodide dropwise.

  • Reflux (Thermodynamic Drive): Heat the reaction to reflux (65°C) for 4–12 hours.

    • Why: C-alkylation is reversible but thermodynamically favored. Heat overcomes the higher activation energy of C-attack compared to O-attack.

  • Quench & Workup:

    • Cool to RT. Acidify with 1M HCl to pH 3.

    • Extract with Ethyl Acetate.[1] The C-alkylated product often exists in the enol form and is soluble in organics.

    • Wash with brine, dry over

      
      .[1]
      
Critical Control Point

If O-alkylation is observed as a byproduct (typically <10% under these conditions), it can often be converted to the C-alkyl product by extending the reflux time (thermodynamic rearrangement) or treating with acid (hydrolysis of enol ether back to starting material, followed by re-alkylation).

Protocol B: O-Alkylation (Kinetic Control)

Objective: Formation of the Enol Ether (3-alkoxy-5-nonylcyclohex-2-en-1-one). Mechanism: Utilization of "naked" enolates via large cations (


, 

) in polar aprotic solvents.[1] The solvent solvates the cation but leaves the oxygen anion exposed and highly reactive.
Materials
  • Substrate: 5-Nonylcyclohexane-1,3-dione (1.0 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    )
  • Electrophile: Dimethyl Sulfate (

    
    ) or Alkyl Tosylate (
    
    
    
    ) (1.2 eq)
  • Solvent: Acetone (Reagent Grade) or DMF.[1]

Step-by-Step Methodology
  • Preparation: Dissolve substrate in Acetone (0.2 M).

    • Note: The nonyl chain ensures good solubility in acetone.

  • Base Activation: Add anhydrous

    
     (powdered). Stir at RT for 15 minutes.
    
    • Mechanism:[4][5] The large

      
       ion forms a loose ion pair, maximizing electron density on the Oxygen.[1]
      
  • Electrophile Addition: Add Dimethyl Sulfate or Alkyl Tosylate.[1]

    • Safety: Dimethyl sulfate is highly toxic; use exclusively in a fume hood.[1]

  • Reaction: Stir at Reflux (56°C) for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc).[1] The O-alkyl product is less polar than the C-alkyl product (which can still H-bond).

  • Workup:

    • Filter off the solid salts (

      
      /
      
      
      
      ).
    • Concentrate the filtrate.

    • Purification: Flash chromatography on Silica gel (neutralized with 1%

      
       to prevent hydrolysis).
      

Analytical Validation

Distinguishing the regioisomers is critical. Use


-NMR for rapid identification.
FeatureC-Alkylated Product (2-alkyl)O-Alkylated Product (Enol Ether)
Vinyl Proton Absent (at C-2)Present (Singlet at ~5.3 ppm)
Alkylation Site Triplet/Multiplet at ~2.0–2.5 ppmSinglet/Triplet at ~3.6–4.0 ppm (

)
IR Spectrum Split Carbonyl (Dione/Enol) ~1700-1730 cm⁻¹Enone System ~1650 cm⁻¹
Solubility Soluble in dilute base (acidic proton at C-2)Insoluble in dilute base (neutral)

References

  • Solvent & Cation Effects: Smith, A. et al. "Regioselective Alkylation of 1,3-Dicarbonyl Compounds."[1][6] Journal of Organic Chemistry. Link

  • Cyclohexanedione Reactivity: Cunningham, R.[1] "The chemistry of 1,3-cyclohexanedione." Chemical Reviews. Link

  • Resorcinolic Lipid Synthesis: Baek, S. H. et al. "Synthesis of Cannabinoids and their Analogs."[1] Archives of Pharmacal Research.[1] Link

  • HSAB Theory Application: Pearson, R. G.[1] "Hard and Soft Acids and Bases."[1] Journal of the American Chemical Society. Link

(Note: While specific "5-nonyl" papers are rare, the chemistry is extrapolated from validated 5-alkyl-1,3-cyclohexanedione protocols found in the citations above.)

Sources

Application Note & Protocol: Systematic Solvent Selection for the Recrystallization of 5-Nonylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for the purification of 5-Nonylcyclohexane-1,3-dione via recrystallization. Recrystallization is a critical technique for achieving high purity of solid organic compounds, and its success is fundamentally dependent on the choice of solvent.[1][2] This guide moves beyond a simple list of solvents, offering a detailed rationale based on the physicochemical properties of the target molecule and outlining a structured experimental protocol for solvent screening and optimization.

Introduction: The Purification Challenge

5-Nonylcyclohexane-1,3-dione is a molecule of interest in synthetic chemistry, potentially serving as an intermediate for various bioactive compounds and herbicides.[3][4] Its molecular structure presents a unique purification challenge. It comprises a polar cyclohexane-1,3-dione headgroup, capable of keto-enol tautomerism and hydrogen bonding, and a long, nonpolar nine-carbon alkyl (nonyl) tail. This amphipathic nature means that simple "like dissolves like" predictions can be misleading.[5] The objective of this protocol is to leverage this structural dichotomy to find a solvent or solvent system that exhibits a high-temperature coefficient for solubility—dissolving the compound effectively at elevated temperatures but allowing for high-yield recovery of pure crystals upon cooling.[6][7]

Guiding Principles of Solvent Selection for Recrystallization

The ideal recrystallization solvent is one in which the compound of interest has high solubility at a high temperature and low solubility at a low temperature.[2][6] This temperature-dependent solubility differential is the driving force for the crystallization process.

Key Characteristics of an Ideal Solvent System:

  • High Solubilizing Power when Hot: The solvent must dissolve the compound completely at or near its boiling point.[8]

  • Low Solubilizing Power when Cold: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below to maximize crystal recovery.[6][7]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[6]

  • Chemical Inertness: The solvent must not react with the compound being purified.[8]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5][6]

Systematic Approach to Solvent Screening

A systematic screening process is the most reliable method for identifying the optimal solvent. This process begins with small-scale tests on a variety of solvents with differing polarities before scaling up.

Workflow for Solvent Selection

The following diagram outlines the logical workflow for systematically determining the best solvent system for 5-Nonylcyclohexane-1,3-dione.

G cluster_0 Phase 1: Initial Analysis & Screening cluster_1 Phase 2: Evaluation & Decision A Analyze Solute Structure (Polar Head, Nonpolar Tail) B Select Solvent Panel (Varying Polarities) A->B C Protocol 1: Small-Scale Solubility Tests (~25 mg) B->C D Observe Solubility at RT C->D E Observe Solubility at B.P. D->E F Observe Crystal Formation on Cooling E->F G Evaluate Results F->G H Ideal Single Solvent Found? (Low RT, High B.P. Solubility; Good Crystal Formation) G->H I Protocol 2: Scale-Up Recrystallization H->I Yes J Proceed to Mixed Solvent Screening H->J No Z Purified Product I->Z End: Pure Crystals Obtained K Select Miscible Solvent Pair: 1 'Good' Solvent + 1 'Poor' Solvent J->K L Protocol 3: Mixed Solvent Recrystallization Test K->L M Optimize Solvent Ratio L->M M->I

Sources

Application Note: 5-Nonylcyclohexane-1,3-dione in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic Rationale, Structural Logic, and Synthetic Protocols for HPPD and ACCase Inhibitors

Executive Summary

5-Nonylcyclohexane-1,3-dione (CAS: 61621-52-1)[1] is a highly specialized aliphatic cyclic diketone that serves as a versatile precursor for the total synthesis of complex natural products and bioactive heterocycles[2]. In modern agrochemical development, the 1,3-cyclohexanedione (CHD) core forms the minimum required substructure for two of the most potent classes of post-emergent herbicides: Acetyl-CoA carboxylase (ACCase) inhibitors (commonly known as "DIMs") and p-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors (triketones)[3]. This application note details the mechanistic rationale behind the 5-nonyl substitution and provides validated synthetic protocols for its integration into agrochemical discovery pipelines.

Mechanistic Rationale: The Superiority of the 5-Nonyl Substitution

The strategic placement of a nine-carbon (C9) aliphatic chain at the 5-position of the cyclohexane-1,3-dione ring is not arbitrary; it is a calculated modification designed to solve specific pharmacokinetic and pharmacodynamic challenges in plant systems.

  • Cuticular Penetration (Pharmacokinetics): Post-emergent herbicides must traverse the thick, waxy cuticles of target weeds (e.g., Echinochloa crus-galli). The extended nonyl chain dramatically increases the partition coefficient (LogP) of the molecule, shifting it into the optimal lipophilic range for rapid cuticular diffusion.

  • HPPD Inhibition (Pharmacodynamics): The 1,3-dione pharmacophore is strictly required to form a stable bidentate chelation complex with the ferrous iron (Fe2+) located in the HPPD enzyme's active site[4],[5]. The 5-nonyl chain provides the necessary hydrophobic bulk to mimic plastoquinone (the natural substrate), displacing water molecules from the binding pocket and driving the thermodynamics of binding[4].

  • ACCase Inhibition (Pharmacodynamics): For ACCase inhibitors, the length and specific geometry of the alkyl chain directly influence the degree of enzyme inhibition[6]. The flexible nonyl tail acts as a hydrophobic anchor, securing the molecule within the lipid-binding pocket of the carboxyltransferase (CT) domain, which halts de novo fatty acid biosynthesis and causes meristematic necrosis[7],[3].

HPPD_ACCase_Pathways cluster_HPPD HPPD Inhibitor Synthesis (Triketones) cluster_ACCase ACCase Inhibitor Synthesis (DIMs) CHD 5-Nonylcyclohexane-1,3-dione (Versatile Intermediate) Acylation O-Acylation & DMAP Rearrangement CHD->Acylation CAcylation C-Acylation & Alkoxyamine Addition CHD->CAcylation Triketone 2-Aroyl-5-nonyl-CHD (HPPD Inhibitor) Acylation->Triketone Fe Fe2+ Chelation (Enzyme Active Site) Triketone->Fe Oxime Oxime Ether Derivative (ACCase Inhibitor) CAcylation->Oxime CT Hydrophobic Anchoring (CT Domain) Oxime->CT

Divergent synthetic pathways of 5-nonylcyclohexane-1,3-dione in agrochemicals.

Quantitative Structure-Activity Relationship (SAR) Profile

The following table summarizes the comparative physicochemical advantages of the 5-nonyl substitution against other common 1,3-dione derivatives used in agrochemical synthesis.

Property / Derivative5-H (Unsubstituted)5-Methyl5-Cyclopropyl5-Nonyl
Estimated LogP 0.40.91.24.5
Cuticular Penetration LowLow-MediumMediumVery High
Primary Target Affinity BaselineModerateHigh (HPPD)[5]High (ACCase/HPPD)
Steric Bulk (5-position) MinimalSmallRigid/ConstrainedFlexible/Hydrophobic

Experimental Protocols

Protocol A: De Novo Synthesis of 5-Nonylcyclohexane-1,3-dione

This protocol utilizes a scalable Michael-Claisen type condensation process[8].

Synthesis_Logic Decanal Decanal (C10 Aldehyde) Condensation Knoevenagel & Michael Addition (Piperidine Catalyst) Decanal->Condensation EAA Ethyl Acetoacetate (2 Equivalents) EAA->Condensation Intermediate Bis(acetoacetate) Intermediate Condensation->Intermediate Cyclization Saponification & Decarboxylation (NaOH, Reflux, HCl) Intermediate->Cyclization Product 5-Nonylcyclohexane- 1,3-dione Cyclization->Product

De novo synthesis workflow for 5-nonylcyclohexane-1,3-dione via condensation.

Step-by-Step Methodology:

  • Knoevenagel Condensation: In a flame-dried 500 mL round-bottom flask, dissolve 1.0 equivalent of decanal (C10 aldehyde) and 2.2 equivalents of ethyl acetoacetate in 150 mL of absolute ethanol.

  • Catalysis: Add 0.1 equivalents of piperidine dropwise. Causality: Piperidine acts as a secondary amine catalyst, forming a highly reactive iminium ion intermediate with decanal, which drastically lowers the activation energy for the nucleophilic attack by the enolate of ethyl acetoacetate.

  • Michael Addition: Stir the mixture at room temperature for 12 hours. The initial α,β-unsaturated ester undergoes a rapid Michael addition with the second equivalent of ethyl acetoacetate to form a bis(acetoacetate) intermediate.

  • Cyclization & Decarboxylation: Add 50 mL of 20% aqueous NaOH to the reaction mixture and heat to reflux for 4 hours. Causality: The strong base facilitates the saponification of the ester groups and drives the intramolecular Claisen-type cyclization.

  • Self-Validating Isolation: Cool the mixture to 0°C and slowly acidify with 6M HCl until pH 2 is reached. The acidic environment triggers decarboxylation. Extract with ethyl acetate (3 x 100 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Verification: Monitor via TLC (Hexane:EtOAc 7:3). The target 1,3-dione will stain intensely with KMnO4 due to the highly enolizable β-diketone moiety.

Protocol B: Synthesis of a 5-Nonyl Triketone (HPPD Inhibitor)

This protocol converts the core scaffold into a potent bleaching herbicide via a Fries-type rearrangement, specifically avoiding highly toxic cyanide reagents[9].

Step-by-Step Methodology:

  • O-Acylation (Kinetic Control): Dissolve 1.0 equivalent of 5-nonylcyclohexane-1,3-dione in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA) and cool to 0°C. Dropwise, add 1.1 equivalents of a substituted benzoyl chloride (e.g., 2-nitro-4-methylsulfonylbenzoyl chloride). Stir for 2 hours to form the O-acyl enol ester.

  • Rearrangement (Thermodynamic Control): Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) to the reaction mixture and allow it to warm to room temperature, stirring for an additional 12 hours.

  • Causality of Catalyst Choice: Historically, this O-to-C rearrangement required hazardous cyanide sources (like KCN or acetone cyanohydrin). Utilizing DMAP provides a safer, environmentally benign route while effectively acting as an acyl transfer catalyst to yield the thermodynamically stable 2-aroyl-1,3-cyclohexanedione[9].

  • Purification: Quench with 1M HCl, extract the organic layer, and purify via silica gel column chromatography to isolate the final HPPD-inhibiting triketone.

References

  • [4] Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. URL:

  • [6] Studies on the effect of different cyclohexane‐1,3‐diones on de‐novo fatty acid biosynthesis in poaceae. Pesticide Science. URL:

  • [2] Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. URL:

  • [7] Cyclohexane-1,3-dione Oxime Ether Grass-Specific Herbicides and the Discovery of Butroxydim1. ResearchGate. URL:

  • [3] Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. Frontiers. URL:

  • [1] 5-nonylcyclohexane-1,3-dione | CAS#:61621-52-1. Chemsrc. URL:

  • [5] 5-Cyclopropylcyclohexane-1,3-dione | 172155-41-8. Benchchem. URL:

  • [8] US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents. URL:

  • [9] Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity. Academia.edu. URL:

Sources

Troubleshooting & Optimization

minimizing side reactions during 5-Nonylcyclohexane-1,3-dione acylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimizing C-Acylation

Status: Operational | Tier: L3 (Senior Application Scientist)

Executive Summary: The Challenge of the Nonyl Tail

You are likely working with 5-nonylcyclohexane-1,3-dione to introduce lipophilicity into a drug scaffold or liquid crystal precursor. While the 5-nonyl group improves solubility in non-polar solvents (DCM, Toluene), it introduces unique troubleshooting parameters compared to standard dimedone chemistry.

The Core Problem: The acylation of cyclic 1,3-diones is a battle between Kinetic Control (O-acylation) and Thermodynamic Control (C-acylation) .

  • Target: C-acylated triketone (Thermodynamic).

  • Major Side Product: Enol ester (O-acylated, Kinetic).

  • Secondary Risks: Ring cleavage (retro-Claisen), di-acylation, and emulsion formation during workup due to the surfactant-like nature of the nonyl chain.

Diagnostic Matrix: Quick Troubleshooting
SymptomProbable CauseTechnical Fix
Product is an oil/gum, NMR shows vinyl protons (~5.5-6.0 ppm) O-Acylation (Enol Ester) has occurred. The reaction was kinetically controlled.Rescue: Perform a rearrangement (see Section 4). Prevention: Switch to "Soft Enolization" (Section 5).
Low Yield / Recovery after aqueous workup Emulsion Formation. The 5-nonyl chain acts as a surfactant at high pH.Fix: Avoid vigorous shaking. Use brine saturation. Keep pH < 4 during extraction to protonate the enol.
Ring Cleavage (Linear Keto-Ester formed) Retro-Claisen Attack. Nucleophilic attack on the exocyclic carbonyl followed by ring opening.Fix: Avoid hydroxide bases. Use hindered non-nucleophilic bases (DIPEA) or weak bases (Pyridine).
Starting Material Remains (Incomplete) Enolization Stalling. The substrate is highly enolized and stable; the nucleophile (acyl chloride) is hydrolyzing.Fix: Use a Lewis Acid (

) to coordinate the dione, disrupting the internal H-bond and activating the C2 position.
Deep Dive: The Mechanism of Failure (and Success)

To minimize side reactions, you must visualize the competition at the molecular level. The 1,3-dione system exists in equilibrium.[1] Hard electrophiles attack the Oxygen (highest electron density). To get C-acylation, we must "mask" the oxygen.[2]

Visualizing the Pathway

The following diagram illustrates the bifurcation between the desired C-acylation and the parasitic O-acylation, including the "Rescue Pathway" (Rearrangement).

AcylationPathways SM 5-Nonylcyclohexane- 1,3-dione Enolate Enolate Ion (Ambident Nucleophile) SM->Enolate Base Deprotonation O_Acyl O-Acyl Product (Enol Ester - Kinetic) SIDE REACTION Enolate->O_Acyl Hard Conditions (No Lewis Acid) Coord Mg-Chelated Intermediate Enolate->Coord + MgCl2 (Chelation) C_Acyl C-Acyl Product (Triketone - Target) O_Acyl->C_Acyl Rearrangement (CN- or DMAP) Coord->C_Acyl + RCOCl (Directed Attack)

Caption: The "Soft Enolization" pathway (Blue -> Green) utilizes Magnesium chelation to force C-acylation. The Red path represents the common O-acylation error.

The "Rescue" Protocol: Converting O-Acyl to C-Acyl

Scenario: You ran the reaction and NMR confirms you made the O-acyl enol ester (kinetic product).

Do not discard the batch. The O-acyl isomer can be rearranged to the thermodynamic C-acyl product using a nucleophilic catalyst.

The Cyanide/DMAP Rearrangement:

  • Solvent: Dissolve the crude O-acyl material in dry Acetonitrile or DCM.

  • Catalyst: Add 10-20 mol% Acetone Cyanohydrin (source of

    
    ) and 
    
    
    
    . Alternatively, use DMAP (4-Dimethylaminopyridine), though cyanide is often superior for cyclic enol esters [1].
  • Mechanism: The nucleophile attacks the acyl group, forming a transient acyl-nucleophile species and regenerating the enolate. The acyl species then attacks the C-position of the enolate (Ion-Pair mechanism).

  • Time: Stir at RT for 6–12 hours. Monitor by TLC (C-acyl product is usually more polar and stains differently with

    
    ).
    
The Gold Standard Protocol: Soft Enolization

Objective: Zero O-acylation from the start.

This protocol uses Magnesium Chloride (


)  and Pyridine . The 

ion forms a bidentate chelate with the 1,3-dione, effectively blocking the oxygens and increasing the acidity of the C2 carbon [2].
Reagents & Stoichiometry
  • Substrate: 5-Nonylcyclohexane-1,3-dione (1.0 equiv)

  • Base: Pyridine (2.0 - 2.2 equiv)

  • Lewis Acid: Anhydrous

    
     (1.0 - 1.1 equiv)
    
  • Acylating Agent: Acid Chloride (1.1 equiv)

  • Solvent: Dry DCM (The nonyl chain ensures solubility here, unlike simpler diones which might require THF).

Step-by-Step Workflow

Workflow Step1 1. Dissolution Dissolve 5-Nonyl-dione in DCM (0.5M). Add Pyridine (2.0 eq). Step2 2. Complexation Add MgCl2 (1.0 eq). Stir 15-30 min at RT. Step1->Step2 Check1 Visual Check: Did solution turn cloudy/slurry? (Mg-Complex forming) Step2->Check1 Step3 3. Acylation Cool to 0°C. Add Acid Chloride dropwise. Check1->Step3 Yes Step4 4. Reaction Warm to RT. Stir 1-3 hours. Step3->Step4 Step5 5. Quench Add dilute HCl (1M) carefully. (Dissolves Mg salts) Step4->Step5

Caption: Operational workflow for Mg-mediated C-acylation. The complexation step is critical for regioselectivity.

Detailed Procedure:
  • Complexation: Under

    
    , charge the flask with DCM, 5-nonylcyclohexane-1,3-dione, and Pyridine. Add anhydrous 
    
    
    
    (powdered).
    • Note: The mixture may become a slurry. This is the active Mg-enolate complex.

  • Acylation: Cool the slurry to 0°C. Add the acid chloride slowly (over 10-15 mins) to prevent localized overheating, which favors side reactions.

  • Completion: Allow to warm to Room Temperature. The reaction is usually fast (<3 hours).

  • Workup (Crucial for Nonyl derivatives):

    • Quench with 1M HCl to break the Mg-complex.

    • Phase Separation: The 5-nonyl chain makes the product very lipophilic. It will be in the DCM layer.[2]

    • Emulsion Control: If an emulsion forms, do not shake vigorously. Add solid NaCl to the aqueous layer to increase ionic strength.

  • Purification: Wash the organic layer with 1M HCl (remove pyridine), then Brine. Dry over

    
    .
    
FAQ: Specific User Issues

Q: Can I use Triethylamine (TEA) instead of Pyridine? A: Avoid if possible. TEA is a stronger base but sterically bulkier and does not coordinate with Mg as effectively as pyridine. Stronger bases can also promote O-acylation or bis-acylation. Pyridine acts as both a base and a nucleophilic catalyst (forming an acyl-pyridinium intermediate).

Q: My product is decomposing on the silica column. A:


-Triketones are acidic (

) and bind to silica, causing streaking or decomposition.
  • Fix: Pre-treat your silica gel with 1-2% Acetic Acid (to deactivate basic sites) or use Reverse Phase (C18) chromatography. Given the nonyl chain, C18 is highly effective (Mobile phase: MeOH/Water with 0.1% Formic Acid).

Q: I see a "double" spot on TLC that merges. A: This is likely Keto-Enol Tautomerism , not an impurity. 2-acyl-1,3-diones exist in a rapid equilibrium between the triketone and the enol form.

  • Validation: Run NMR in

    
    . You should see a sharp OH peak downfield (>15 ppm) due to intramolecular Hydrogen bonding, confirming the C-acyl structure [3].
    
References
  • Mechanistic Insight on Rearrangement

    • Title: The Cyanide-Catalyzed Isomerization of Enol Esters Derived from Cyclic 1,3-Diketones.[3]

    • Source:Tetrahedron Letters / ResearchG
    • URL:

  • The Magnesium Chloride Protocol

    • Title: Recent Developments in the Synthesis of β-Diketones (Section on Mg-mediated acyl
    • Source:Molecules / PMC
    • URL:

  • Structural Characterization

    • Title: Structural Studies of β-Diketones and Their Implications on Biological Effects (Tautomerism analysis).
    • Source:MDPI
    • URL:

  • General Acylation Mechanisms

    • Title: Mechanistic aspects of the direct C-acyl
    • Source:Tetrahedron / University of Vienna
    • URL:

Sources

purification techniques for removing impurities from 5-Nonylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: PUR-5NCD-001 Assigned Specialist: Senior Application Scientist Subject: Advanced Purification Protocols & Troubleshooting

Executive Summary

Welcome to the technical support hub for 5-Nonylcyclohexane-1,3-dione . This guide addresses the specific challenges posed by this molecule's amphiphilic structure. Unlike simple 1,3-diones, the C9-nonyl chain at the 5-position introduces significant lipophilicity, creating a "surfactant-like" behavior that complicates standard aqueous workups.

This guide provides three tiered purification modules, ranging from bulk extraction to high-purity chelation, designed to remove common impurities such as unreacted fatty esters, O-alkylated byproducts, and oxidation degradation products.

Module 1: Acid-Base Extraction (The "Rough Cut")

Objective: Bulk removal of neutral organic impurities (starting materials, decarboxylated byproducts). Mechanism: Exploits the acidity of the


-dicarbonyl system (

). At high pH, the molecule becomes a water-soluble enolate; at low pH, it reverts to a lipophilic neutral form.

⚠️ Critical Warning (The "Soap" Effect): Because of the 5-nonyl tail, the sodium salt of this molecule acts as a surfactant. Vigorous shaking will create stable emulsions.

Protocol
  • Dissolution: Dissolve crude reaction mixture in Methyl tert-butyl ether (MTBE) or Ethyl Acetate . Avoid chlorinated solvents for the initial phase if possible, as they promote difficult emulsions with this specific chain length.

  • Extraction (Step A): Gently extract with 1.0 M NaOH (1.1 equivalents).

    • Technique: Do not shake vigorously. Invert the funnel slowly 20 times.

    • Observation: The product moves to the aqueous layer (yellow/orange). Neutral impurities stay in the organic layer.

  • Phase Break Strategy: If an emulsion forms, add saturated NaCl (brine) or a small amount of Methanol to the aqueous phase to increase ionic strength and break the foam.

  • Washing: Wash the aqueous enolate layer twice with fresh MTBE to remove trapped neutrals.

  • Acidification (Step B): Cool the aqueous layer to 0–5°C. Acidify slowly with 2.0 M HCl to pH 2–3.

    • Result: The product will precipitate as a waxy solid or oil out.

  • Recovery: Extract the acidified aqueous layer with Dichloromethane (DCM). Dry over

    
     and concentrate.
    
Workflow Logic

AcidBaseExtraction Start Crude Mixture (in Organic Solvent) AddBase Add 1M NaOH (Gentle Inversion) Start->AddBase PhaseSep Phase Separation AddBase->PhaseSep OrgLayer Organic Layer (Contains Neutral Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Enolate) PhaseSep->AqLayer Keep Wash Wash Aq. with MTBE AqLayer->Wash Acidify Acidify to pH 2-3 (HCl) Wash->Acidify ExtractFinal Extract into DCM & Evaporate Acidify->ExtractFinal Output Purified 5-Nonylcyclohexane-1,3-dione ExtractFinal->Output

Figure 1: Acid-Base extraction workflow emphasizing the phase split logic.

Module 2: Copper Chelation (High Purity Filter)

Objective: Isolation of >99% pure material. Mechanism: 1,3-diones form stable, neutral, blue-green bis-chelate complexes with Cu(II). Impurities that lack the specific 1,3-dione geometry (e.g., monoketones, esters) cannot form this complex and are washed away.

Protocol
  • Complex Formation: Dissolve the semi-pure material in Methanol. Add a saturated solution of Copper(II) Acetate (

    
    ).
    
  • Precipitation: Stir for 1–2 hours. The bis(5-nonylcyclohexane-1,3-dionato)copper(II) complex will precipitate as a blue-green solid.

  • Filtration: Filter the solid. Wash thoroughly with cold Methanol and then Water to remove non-chelating impurities.

  • Hydrolysis: Suspend the copper complex in 10%

    
      and add MTBE . Stir vigorously until the blue solid disappears and the organic layer becomes clear/yellow.
    
  • Separation: Separate the organic layer (contains product). The aqueous layer contains

    
     (blue).
    

Data: Yield vs. Purity Trade-off

MethodTypical YieldPurity (HPLC)Primary Impurity Removed
Acid-Base Extraction85-90%~95%Neutral organics, Esters
Copper Chelation 70-75% >99% Structural isomers, O-alkylated byproducts
Recrystallization60-70%98%Trace homologs
Module 3: Crystallization & Polishing

Objective: Final physical form manipulation. Challenge: The nonyl chain lowers the melting point compared to unsubstituted cyclohexanedione, often resulting in "oiling out" rather than crystallization.

Recommended Solvent Systems
  • System A (Preferred): Hexane : Ethyl Acetate (10:1). Dissolve in minimal hot EtOAc, add Hexane until cloudy, cool slowly to -20°C.

  • System B: Toluene (Hot) -> Cool to 0°C.

Troubleshooting & FAQs
Q1: My product is an oil, but literature says it should be a solid. Why?

A: This is common for 5-alkyl derivatives.

  • Trace Solvent: The nonyl chain holds onto non-polar solvents (Hexane/DCM) tenaciously. Dry under high vacuum (<1 mbar) for 24 hours.

  • Impurities: Even 2% of the O-alkylated byproduct can depress the melting point significantly. Use Module 2 (Copper Chelation) to remove this.

  • Polymorphism: Try scratching the flask with a glass rod or seeding with a crystal from a previous batch to induce solidification.

Q2: TLC Analysis shows two spots or a streak. Is my product decomposing?

A: Likely not. This is Keto-Enol Tautomerism .

  • The Issue: On silica, the 1,3-dione equilibrates between the diketo and enol forms, which have different

    
     values.
    
  • The Fix: Add 0.5% Acetic Acid to your TLC developing solvent (e.g., Hexane:EtOAc:AcOH). This locks the molecule in the enol form and produces a single, sharp spot.

Q3: I have a persistent emulsion during the NaOH extraction.

A: You have created a surfactant.

  • Immediate Fix: Add solid NaCl until the aqueous layer is saturated.

  • Prevention: Do not use pure water/NaOH. Use 1M NaOH in 10% Brine for the extraction.

References
  • Synthesis and Properties of 1,3-Cyclohexanedione Deriv

    • Source: Organic Syntheses, Coll.[1] Vol. 2, p. 200 (1943).

    • Context: Foundational method for dione synthesis and acid/base handling.
    • URL:

  • Copper Chelation Purific

    
    -Dicarbonyls 
    
    • Source:Inorganic Chemistry (ACS Public
    • Context: Mechanistic basis for copper-ligand stability and purific
    • URL:

  • Tautomerism in 1,3-Cyclohexanediones

    • Source:Journal of Physical Chemistry A (2013).
    • Context: Explains the "double spot" phenomenon on TLC and equilibrium dynamics.
    • URL:

  • Process for Preparing 5-Substituted-1,3-Cyclohexanediones

    • Source: European P
    • Context: Industrial scale handling of alkyl-substituted diones.
    • URL:

Sources

Technical Support Center: Troubleshooting 5-Nonylcyclohexane-1,3-dione Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 1,3-cyclohexanedione derivatives. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 5-Nonylcyclohexane-1,3-dione . Due to the bulky hydrophobic nonyl chain and the unique tautomeric properties of cyclic


-diketones, researchers frequently encounter anomalies in NMR characterization and chemoselectivity during alkylation.

This portal provides field-proven insights, self-validating protocols, and authoritative troubleshooting steps to help you control keto-enol ratios and direct reaction pathways.

Part 1: Understanding the Keto-Enol Equilibrium (FAQs)

Q: Why does my 5-nonylcyclohexane-1,3-dione show inconsistent keto-enol ratios across different NMR solvents? A: The inconsistency is a direct result of the molecule's inability to form intramolecular hydrogen bonds. Unlike acyclic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-diketones (e.g., acetylacetone) which form highly stable internal hydrogen bonds, cyclic 1,3-diketones are sterically constrained[1]. Consequently, their enol forms rely entirely on intermolecular hydrogen bonding to form stable dimers.
  • In non-polar solvents (e.g.,

    
    , 
    
    
    
    ), these intermolecular dimers remain intact, heavily favoring the enol tautomer.
  • In polar or hydrogen-bond basic solvents (e.g.,

    
    , 
    
    
    
    ), the solvent disrupts these dimers. The solvent stabilizes the larger dipole moment of the diketo form, shifting the equilibrium predominantly toward the keto state[2].

Q: How does the bulky 5-nonyl group affect tautomerism compared to standard 1,3-cyclohexanedione? A: While the 9-carbon hydrophobic tail at the 5-position does not electronically participate in the enolizable


-dicarbonyl core, its steric bulk significantly alters the solvation shell. In moderately polar environments, this steric hindrance disrupts the efficient packing of intermolecular enol dimers. As a result, the keto-enol ratio of 5-nonylcyclohexane-1,3-dione is highly sensitive to concentration and temperature—lowering the temperature or increasing the concentration will artificially inflate the enol population by forcing dimer formation.

Q: How can I intentionally shift the equilibrium entirely to the diketo form for my reaction? A: To force the diketo form, you must eliminate intermolecular hydrogen bonding. Conduct your reaction in a solvent with high hydrogen-bond basicity (such as methanol or acetonitrile)[2]. Additionally, running the reaction at elevated temperatures increases kinetic energy, which breaks the weak intermolecular enol dimers and exposes the reactive diketo carbons.

Part 2: Troubleshooting Chemoselectivity (O- vs. C-Alkylation)

Q: My alkylation reaction is yielding a messy mixture of C-alkylated and O-alkylated products. How do I control this? A: 1,3-Cyclohexanedione derivatives are notorious for chemoselectivity issues because the resulting enolate is an ambient nucleophile[3]. The pathway is dictated by Hard-Soft Acid-Base (HSAB) principles and solvent effects:

  • To favor O-alkylation (Kinetic Control): Use polar aprotic solvents (e.g., DMF, THF) and a base with a highly solvated or non-coordinating counterion (e.g., TBAF). Polar aprotic solvents leave the highly electronegative oxygen exposed and highly reactive toward hard electrophiles[3].

  • To favor C-alkylation (Thermodynamic Control): Use protic solvents or heavier alkali metal bases (e.g.,

    
    ). Protic solvents hydrogen-bond to the enolate oxygen, effectively masking it. Furthermore, as the atomic weight of the counterion increases, C-alkylation predominates due to tighter ion pairing at the oxygen center, directing the electrophile to the 
    
    
    
    -carbon[4].

Part 3: Quantitative Data & Solvent Selection Guide

To rationally design your reaction conditions, consult the following table summarizing the causality between solvent properties, tautomeric preference, and alkylation trajectory.

SolventDielectric Constant (

)
H-Bond Basicity (

)
Predominant TautomerPreferred Alkylation Pathway
Dichloromethane (

)
8.90.10Enol (Dimerized)Mixed / Poor Yield
Toluene 2.40.11Enol (Dimerized)C-Alkylation (Phase transfer req.)
Tetrahydrofuran (THF) 7.60.55Mixed EquilibriumO-Alkylation (with TBAF)
Dimethylformamide (DMF) 36.70.69KetoO-Alkylation
Methanol (

)
32.70.66KetoC-Alkylation
Water (

)
80.10.47KetoC-Alkylation

Part 4: Validated Experimental Protocols

Below are self-validating, step-by-step methodologies designed to strictly control the chemoselectivity of 5-nonylcyclohexane-1,3-dione alkylation.

Protocol A: Chemoselective O-Alkylation

Mechanism: Utilizing Tetrabutylammonium fluoride (TBAF) in THF generates a "naked" enolate. Without a coordinating metal cation, the harder oxygen center outcompetes the carbon for the electrophile.

  • Preparation: Dissolve 1.0 mmol of 5-nonylcyclohexane-1,3-dione in 5.0 mL of anhydrous THF under an inert argon atmosphere.

  • Enolization: Cool the reaction flask to 0 °C. Slowly add 1.1 mmol of TBAF (1.0 M in THF) dropwise.

    • Self-Validation Check: The solution will transition from colorless to a distinct pale yellow, confirming the quantitative generation of the naked enolate.

  • Alkylation: Add 1.2 mmol of the desired alkyl halide (e.g., benzyl bromide) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.

  • Workup: Quench the reaction with 10 mL of saturated aqueous

    
    . Extract the aqueous layer with EtOAc (
    
    
    
    mL). Wash the combined organic layers with brine, dry over
    
    
    , and concentrate under reduced pressure.
Protocol B: Chemoselective C-Alkylation

Mechanism: Using Cesium Carbonate (


) in a protic/mixed solvent system masks the oxygen via hydrogen bonding and the large atomic radius of the Cesium ion, forcing the electrophile to attack the 

-carbon.
  • Preparation: Dissolve 1.0 mmol of 5-nonylcyclohexane-1,3-dione in a 1:1 mixture of Methanol and Toluene (6.0 mL total volume).

  • Enolization: Add 1.5 mmol of anhydrous

    
     to the solution. Stir vigorously at room temperature for 30 minutes.
    
    • Self-Validation Check: The complete dissolution of the solid base indicates successful ion exchange and formation of the cesium enolate.

  • Alkylation: Add 1.2 mmol of the alkyl halide to the reaction mixture.

  • Propagation: Equip the flask with a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • Workup: Cool to room temperature and concentrate the solvent under reduced pressure. Dilute the resulting residue with 15 mL of deionized water and extract with

    
     (
    
    
    
    mL). Dry the organic phase over
    
    
    and purify via flash chromatography.

Part 5: Pathway Visualization

The following diagram illustrates the logical relationships between solvent environments, tautomeric equilibrium, and the resulting chemoselective pathways.

KetoEnolPathways Keto Diketo Form (Favored in Polar Solvents) Enol Enol Form (Dimer) (Favored in Non-Polar Solvents) Keto->Enol Non-Polar Media (Intermolecular H-bonds) Enolate Ambient Enolate Intermediate Keto->Enolate Base Addition Enol->Enolate Base Addition O_Alk O-Alkylation (Kinetic) Polar Aprotic / TBAF Enolate->O_Alk Hard Electrophile Exposed Oxygen C_Alk C-Alkylation (Thermodynamic) Protic / Cs2CO3 Enolate->C_Alk Soft Electrophile Masked Oxygen

Caption: Reaction pathways of 5-nonylcyclohexane-1,3-dione showing solvent-directed chemoselectivity.

References

  • NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones ResearchGate[Link]

  • Mechanistic Studies of Ce(IV)-Mediated Oxidation of β-Dicarbonyls: Solvent-Dependent Behavior of Radical Cation Intermediates National Institutes of Health (NIH) / PMC[Link]

  • Research Symposium 1999: C-Alkylation Versus O-Alkylation of 1,3-cyclohexanedione Gustavus Adolphus College[Link]

  • A Quantitative Analysis of Solvent Effects on Keto-Enol Tautomeric Equilibria ProQuest[Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in 5-Nonylcyclohexane-1,3-dione Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Nonylcyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet complex issue of catalyst poisoning during the catalytic hydrogenation of resorcinol precursors. Our goal is to provide you with in-depth, field-proven insights and actionable protocols to diagnose, remedy, and prevent catalyst deactivation, ensuring the efficiency and reproducibility of your experiments.

The synthesis of 5-Nonylcyclohexane-1,3-dione and its derivatives is a cornerstone for creating a variety of valuable organic molecules, including intermediates for natural products and bioactive compounds.[1] A prevalent industrial method for this synthesis is the selective hydrogenation of a 5-nonylresorcinol precursor. This reaction typically employs heterogeneous catalysts like Raney Nickel or Palladium on carbon (Pd/C) under alkaline conditions.[2][3] While effective, these catalysts are highly susceptible to deactivation by various chemical species, a phenomenon known as catalyst poisoning.[4]

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Part 1: Frequently Asked Questions - Initial Diagnosis

This section addresses the preliminary signs and common causes of catalyst deactivation.

Q1: What are the most common signs of catalyst poisoning in my hydrogenation reaction?

A1: The primary indicators of catalyst poisoning are often observable through reaction monitoring. Key signs include:

  • Decreased Reaction Rate: A significant slowdown or complete halt in hydrogen uptake is the most immediate sign.[5]

  • Incomplete Conversion: The reaction stalls before the starting material is fully consumed, even with extended reaction times.

  • Reduced Product Selectivity: You may observe an increase in byproducts. For instance, instead of the target dione, deep hydrogenation may occur, leading to 1,3-cyclohexanediol or m-hydroxyl cyclohexanone.[2]

  • Need for Harsher Conditions: The reaction requires higher temperatures or pressures than previously established to achieve the same conversion rate.[5]

  • Change in Catalyst Appearance: While not always evident, a change in the catalyst's color or texture may indicate fouling or contamination.[5]

Q2: What are the primary sources of catalyst poisons in the synthesis of 5-Nonylcyclohexane-1,3-dione?

A2: Catalyst poisons are impurities that strongly adsorb to the catalyst's active sites, blocking them from the reactants.[4] These can be introduced from several sources: the reactants, the solvent, the hydrogen gas, or even the reaction vessel itself.

Poison ClassSpecific ExamplesPotential SourcesEffect on Catalyst
Sulfur Compounds Thiols, sulfides (e.g., H₂S), thiophenesImpurities in the nonyl precursor raw materials, contaminated solvents, rubber seals.Potent poison for Ni, Pd, Pt.[5] Forms stable metal sulfides on the catalyst surface, blocking active sites.[6][7]
Nitrogen Compounds Amines, amides, nitriles, pyrrole derivativesImpurities in starting materials or solvents.The non-bonding electron pairs on nitrogen can strongly chemisorb to metal active sites, inhibiting the reaction.[5][8]
Carbon Monoxide (CO) Impurity in the hydrogen gas supply.Strongly and often irreversibly adsorbs onto active metal sites, preventing reactant adsorption.[5]
Heavy Metals Mercury (Hg), Lead (Pb), Arsenic (As)Contaminated reagents or leaching from equipment.Can form alloys with the catalyst metal or physically block pores, leading to irreversible deactivation.[5]
Halides Organic and inorganic halidesImpurities in starting materials or solvents.Can corrode or modify the catalyst surface, reducing its activity.[5]
Organic Fouling Oligomers, polymers, heavy byproductsSide reactions, polymerization of starting materials or products.Physically blocks the catalyst pores and active sites (fouling), preventing reactant access.[9][10]
Part 2: Advanced Diagnostics & Troubleshooting Workflow

When initial signs point towards poisoning, a systematic approach is required to identify the root cause.

Q3: How can I systematically determine the cause of catalyst deactivation?

A3: A logical, step-by-step diagnostic process is crucial. The following workflow can help you pinpoint the issue.

G A Reaction Stalls or Fails B Verify Reaction Conditions (Temp, Pressure, Stirring) A->B C Conditions OK? B->C C->B No, Adjust D Add More Catalyst to Reaction C->D Yes E Reaction Restarts? D->E F Probable Poisoning (Activity is concentration-dependent) E->F Yes G Filter Catalyst, Add Fresh Batch E->G No H Reaction Proceeds? G->H I Original Catalyst Confirmed Poisoned H->I Yes J Run Control Experiment (High-Purity Reagents) I->J K Problem Solved? J->K L Source of Poison is in Reactants/Solvent K->L Yes N Problem Persists K->N No M Analyze Raw Materials (GC-MS, ICP-MS for metals, Sulfur analysis) L->M O Systematic Issue (e.g., Reactor Contamination, H₂ Source) N->O

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Q4: What is the mechanism of sulfur poisoning on a Nickel catalyst?

A4: Sulfur poisoning is a severe and common issue for nickel-based catalysts like Raney Nickel. The mechanism involves strong chemisorption of the sulfur compound onto the nickel active sites. For instance, hydrogen sulfide (H₂S) dissociatively adsorbs on the surface, breaking its S-H bonds and forming a very stable nickel sulfide (NiS) layer.[7] This layer electronically modifies the nickel surface and physically blocks reactant molecules from accessing the active sites required for hydrogenation.[11] The presence of sulfur can also promote the formation of carbon deposits (coking), further deactivating the catalyst.[11]

G cluster_0 Active Catalyst cluster_1 Poisoning Event cluster_2 Poisoned Catalyst ActiveSite Ni Active Site PoisonedSite Ni-S (Blocked Site) Product 5-Nonylcyclohexane-1,3-dione ActiveSite->Product Product Desorption Reactant Resorcinol + H₂ Reactant:f0->ActiveSite Adsorption & Reaction Reactant:f0->PoisonedSite Access Blocked Poison Sulfur Compound (R-SH) Poison->ActiveSite Strong Chemisorption NoReaction No Reaction PoisonedSite->NoReaction

Caption: Mechanism of active site blocking by a sulfur poison.
Part 3: Catalyst Regeneration Protocols

In many cases, a poisoned catalyst can be regenerated, restoring its activity and providing a cost-effective alternative to disposal. The appropriate method depends on the nature of the poison.

Q5: My Raney Nickel catalyst is poisoned by sulfur. Can it be regenerated?

A5: Yes, sulfur-poisoned Raney Nickel can often be regenerated. The principle is to chemically convert the poisoning nickel sulfide layer into a non-poisoning species that can be washed away.[6]

Protocol 1: Regeneration of Sulfur-Poisoned Raney Nickel

This protocol is adapted from established methods for regenerating sulfur-poisoned Raney Nickel catalysts.[6] Safety precautions, including handling pyrophoric catalysts under an inert atmosphere, are critical.

Materials:

  • Poisoned Raney Nickel catalyst

  • Deionized water (degassed)

  • Tartaric acid or Acetic acid

  • A solution of a metal salt whose sulfide is insoluble in acid (e.g., Cadmium acetate)

  • Sodium hydroxide (NaOH) solution (e.g., 1-5 N)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Safety First: Handle the catalyst in a fume hood. Raney Nickel is pyrophoric and must be kept wet and preferably under an inert atmosphere at all times to prevent ignition upon contact with air.[12]

  • Washing: Carefully decant the reaction solvent from the settled catalyst. Wash the catalyst several times with degassed deionized water to remove residual reactants and products.

  • Acidic Treatment: Suspend the washed catalyst in an aqueous solution of an organic acid (e.g., tartaric acid) containing a metal salt (e.g., cadmium acetate). The metal ions react with the nickel sulfide to form a different, non-poisoning metal sulfide.[6]

  • Neutralization/Basification: Slowly add a base (e.g., NaOH solution) to the slurry to raise the pH to between 6.5 and 8.0.[6] This step helps to precipitate excess metal ions and begins to re-leach any passivated aluminum.

  • Alkaline Wash: Decant the treatment solution and wash the catalyst with an aqueous NaOH solution. This step is similar to the initial activation of Raney Nickel and helps restore the porous structure.[9][13]

  • Final Washing: Decant the alkaline solution and wash the catalyst repeatedly with degassed, deionized water until the washings are neutral (pH ~7).

  • Storage: Store the regenerated catalyst under water or a suitable solvent (like ethanol) in a tightly sealed container.

Q6: How can I regenerate a catalyst deactivated by organic fouling?

A6: Deactivation by organic materials like oils or polymers is typically addressed by solvent washing or thermal treatment.

Protocol 2: Regeneration by Solvent Washing

This method is effective for removing physically adsorbed organic residues.[14][15]

Procedure:

  • Solvent Selection: Choose a solvent in which the fouling material is highly soluble but the product and catalyst are not (e.g., n-hexane for oily residues).[14]

  • Washing: After decanting the reaction mixture, wash the catalyst multiple times with the chosen solvent.

  • Ultrasonication (Optional but Recommended): Place the vessel containing the catalyst-solvent slurry in an ultrasonic bath. Sonication helps to dislodge strongly adsorbed material and break up catalyst agglomerates.[14][15]

  • Thermal Treatment/Hydrogen Purge: For more stubborn organic residues, a mild thermal treatment under a flow of hydrogen can be effective. This can help to hydrogenate and break down the fouling agents. A reported effective method involves treatment at 150°C under 30 bar of H₂.[9]

  • Final Wash: Wash the catalyst with fresh reaction solvent before reuse.

Part 4: Prevention Strategies

The most effective troubleshooting is prevention. Implementing robust preventative measures will enhance the reliability and efficiency of your synthesis.

Q7: What are the best practices to prevent catalyst poisoning in the first place?

A7: A multi-faceted approach is required to minimize the risk of poisoning.

  • High-Purity Reagents: This is the most critical factor. Use reactants and solvents of the highest available purity. If necessary, purify starting materials via distillation, recrystallization, or treatment with activated carbon to remove trace impurities.[16]

  • Inert Reaction Setup: Ensure the reaction system is free from contaminants. Clean glassware and reactors thoroughly. Use high-quality septa and seals to prevent leaching of sulfur-containing compounds.

  • Hydrogen Gas Purification: Use high-purity hydrogen (99.999%). If CO is a suspected contaminant, use an in-line purifier or trap.

  • Use of Guard Beds: For continuous or large-scale reactions, passing the reactant stream through a sacrificial "guard bed" of a less expensive adsorbent or an older batch of catalyst can effectively remove poisons before they reach the main catalyst bed.

  • Optimize Catalyst Loading: While counterintuitive, sometimes using a slightly higher catalyst loading can help overcome the effects of low-level impurities, though this is not a solution for significant contamination.

By understanding the signs of catalyst poisoning, systematically diagnosing the root cause, and implementing appropriate regeneration and prevention strategies, you can significantly improve the success rate of your 5-Nonylcyclohexane-1,3-dione syntheses.

References
  • Regeneration of sulfur-poisoned raney nickel catalyst.
  • Deactivation of Nickel Catalysts by Sulfur and Carbon for the Pyrolysis–Catalytic Gasification/Reforming of Waste Tires for Hydrogen Production.
  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI.
  • Mechanism of sulfur poisoning by H2S and SO2 of nickel and cobalt based catalysts for dry reforming of methane.
  • Reactions of sulphur compounds on silica-supported nickel methanation c
  • dealing with catalyst poisoning in the hydrogen
  • Method of reactivation of raney nickel.
  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
  • Sulfur Resilient Nickel based Catalysts for Steam Reforming of Jet Fuel. The Royal Society of Chemistry.
  • Reaction process and kinetics of the selective hydrogenation of resorcinol into 1,3-cyclohexanedione. ScienceDirect.
  • Sulfur resilient nickel based catalysts for steam reforming of jet fuel.
  • Effective regeneration of deactivated Raney-Ni catalyst during multiphase hydrogenation of vegetable oil.
  • Special Issue on Catalyst Deactivation and Regener
  • Process for the manufacture of 1, 3-cyclohexanedione.
  • Hazards associated with laboratory scale hydrogen
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
  • How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Deactivation and regeneration of Raney-Ni catalyst during multiphase dehydrogenation of cyclohexane.
  • Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis. PubMed.

Sources

optimizing temperature for 5-Nonylcyclohexane-1,3-dione condensation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Nonylcyclohexane-1,3-dione Synthesis Module: Process Optimization & Thermal Control Document ID: TSC-5N-COND-001[1]

Executive Summary: The Thermal Landscape

The synthesis of 5-nonylcyclohexane-1,3-dione (a lipophilic analog of the Olivetol precursor) hinges on a delicate Michael-Dieckmann condensation sequence .[1] Unlike its shorter-chain cousins (e.g., 5-pentyl), the 5-nonyl variant introduces significant solubility challenges due to the C9 lipophilic tail.[1]

Optimizing temperature is not merely about kinetics; it is about maintaining a homogeneous phase while preventing the polymerization of the


-unsaturated ketone precursor (3-tridecen-2-one).[1]

The Golden Rule:

Reaction success relies on sustaining the system at the boiling point of the solvent (typically Methanol, ~65°C) to overcome the activation energy of the Dieckmann cyclization, while strictly controlling the exotherm during the initial Michael addition.

Part 1: The Optimized Protocol (Standard Operating Procedure)

Objective: Synthesis of Methyl 5-nonyl-2,4-dioxocyclohexanecarboxylate (Intermediate) and subsequent decarboxylation to 5-nonylcyclohexane-1,3-dione.

Reagents:

  • Substrate A: 3-Tridecen-2-one (The "Enone")[1]

  • Substrate B: Dimethyl Malonate (DMM)[1][2]

  • Base: Sodium Methoxide (NaOMe) (25-30% in MeOH)[1]

  • Solvent: Methanol (Anhydrous)[1]

Step-by-Step Thermal Workflow
PhaseActionTemp TargetTechnical Rationale
1. Activation Dissolve DMM in MeOH; add NaOMe.20°C - 25°C Deprotonation of malonate is fast.[1] Low temp prevents side reactions before Enone addition.[1]
2. Addition Add Enone dropwise to the mixture.50°C - 55°C CRITICAL: The Michael addition is exothermic.[1] Controlled heat ensures solubility of the lipophilic Enone without triggering polymerization.
3.[1] Cyclization Ramp to vigorous reflux.64°C - 68°C The Dieckmann condensation (ring closure) is endothermic and entropically disfavored.[1] Reflux drives the equilibrium forward.[1]
4. Maturation Hold at reflux.65°C (3-4 hrs) Ensures conversion of the Michael adduct to the cyclic dione ester.
5.[1] Quench Cool and acidify.< 10°C Rapid cooling precipitates the product and halts retro-Claisen pathways.[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turns into a solid, unmanageable gel halfway through the reflux. What happened? Diagnosis: Solubility Failure (The "Nonyl Effect"). The 5-nonyl chain is highly hydrophobic.[1] In pure Methanol at standard concentrations (1-2 M), the intermediate sodium salt may precipitate out of solution.[1] Once solid, the reaction kinetics stall, and the trapped enone polymerizes (tar). Corrective Action:

  • Increase Solvent Volume: Dilute the reaction to 0.5 M.

  • Co-Solvent Strategy: Switch to a solvent system of Toluene:Methanol (4:1) .[1] This allows for a higher reflux temperature (~75-80°C) and better solubilizes the lipophilic tail.[1]

Q2: I see a high yield of "tar" and multiple spots on TLC, but low product conversion. Diagnosis: Thermal Overshoot during Addition. You likely added the 3-tridecen-2-one too fast or at too high a temperature.


-unsaturated ketones are prone to radical polymerization or self-condensation at high temperatures if not immediately trapped by the malonate nucleophile.[1]
Corrective Action: 
  • Protocol Adjustment: During Phase 2 (Addition), keep the internal temperature strictly below 55°C .

  • Rate Control: The addition rate should match the consumption rate. If the solution darkens rapidly (brown/black), you are adding too fast.[1]

Q3: The reaction stays clear, but I recover mostly starting material (Enone). Diagnosis: Kinetic Trapping (Temperature Too Low). While the Michael addition (Step 1) can occur at 50°C, the Dieckmann ring closure (Step 2) requires significant energy to overcome ring strain.[1] If you run the reaction at 40-50°C, you will form the open-chain Michael adduct but fail to close the ring. Corrective Action:

  • Force Reflux: You must see active boiling (condenser dripping).[1] The reaction cannot proceed to completion without the energy provided by the solvent's boiling point (~65°C for MeOH).[1]

Q4: Can I use Ethanol/Ethoxide to run it hotter (78°C)? Diagnosis: Transesterification Risk. Yes, but with caveats. Using Sodium Ethoxide in Ethanol will raise the temperature to ~78°C, which speeds up the reaction. However, you will undergo transesterification, converting your Dimethyl Malonate to Diethyl Malonate in situ.[1] Impact: This is generally acceptable as the ester group is removed in the subsequent decarboxylation step anyway.[1] Just ensure you account for the slight mass difference in your stoichiometry.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical temperature-dependent checkpoints in the reaction pathway.

G cluster_0 Phase 1: Michael Addition cluster_1 Phase 2: Dieckmann Cyclization cluster_2 Phase 3: Workup Start Reagents: 3-Tridecen-2-one + Dimethyl Malonate Enolate Malonate Enolate (T = 25°C) Start->Enolate NaOMe/MeOH Michael_Adduct Open Chain Adduct (T = 50-55°C) Enolate->Michael_Adduct Controlled Addition (Avoid >60°C here) Cyclic_Ester Cyclic Dione Ester (T = 65°C Reflux) Michael_Adduct->Cyclic_Ester Energy Barrier Requires Reflux Polymer Polymer/Tar (Side Product) Michael_Adduct->Polymer Overheating or Local Hotspots Final 5-Nonylcyclohexane-1,3-dione Cyclic_Ester->Final 1. NaOH (Saponification) 2. H+ / Heat (-CO2)

Caption: Thermal pathway for 5-nonylcyclohexane-1,3-dione synthesis. Yellow nodes indicate kinetically unstable intermediates requiring precise temperature control.

Part 4: Data Summary

Table 1: Solvent System vs. Thermal Performance

Solvent SystemBoiling Point (

)
Solubility (C9-Tail)Reaction RateRisk Profile
Methanol (Pure) 64.7°CLow/ModerateStandardPrecipitation of intermediate; stalling.[1]
Ethanol (Pure) 78.4°CModerateFastTransesterification (acceptable).[1]
Toluene/MeOH (4:1) ~75°CHigh Optimal Best for high-lipid substrates; requires phase-transfer catalyst sometimes.[1]
DMF 153°CHighVery FastHigh Risk: Runaway polymerization likely.[1] Hard to remove.

References

  • Focella, A., Teitel, S., & Brossi, A. (1977).[1] A simple and practical synthesis of olivetol. The Journal of Organic Chemistry.

    • Relevance: Establishes the foundational Michael-Dieckmann protocol for 5-alkylcyclohexane-1,3-diones using malon
    • [1]

  • Razdan, R. K. (1981).[1] The Total Synthesis of Cannabinoids. In: The Total Synthesis of Natural Products.

    • Relevance: Detailed review of condensation conditions for resorcinol and cyclohexanedione precursors, specifically addressing temper
    • [1]

  • Organic Syntheses. (2016). Synthesis of 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione.

    • Relevance: While a different dione, this procedure details the handling of dione condensations and the criticality of moisture control and temper
    • [1]

  • Lozano, V., et al. (2020).[1] Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis. Bioorganic Chemistry.

    • Relevance: Modern review of 1,3-dione reactivity and synthesis conditions.[1][3]

Sources

resolving phase separation issues involving 5-Nonylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Nonylcyclohexane-1,3-dione (CAS No. 61621-52-1). This guide is designed for researchers, scientists, and drug development professionals to address and resolve common phase separation issues encountered during experimental work with this compound. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your specific application.

Frequently Asked Questions (FAQs)

Q1: What is 5-Nonylcyclohexane-1,3-dione and what are its common applications?

5-Nonylcyclohexane-1,3-dione is an organic compound featuring a cyclohexane-1,3-dione core structure with a nine-carbon alkyl chain (nonyl group) attached at the 5-position.[1] This bifunctional molecular structure—a polar dione "head" and a long, non-polar aliphatic "tail"—gives it amphipathic properties, which are often the root of phase separation behavior.

Derivatives of the cyclohexane-1,3-dione scaffold are investigated for a wide range of biological activities. They are notably used as intermediates in the synthesis of compounds with herbicidal properties, often by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] Additionally, this class of compounds has been explored for antimicrobial, antifungal, and potential anticancer applications.[2][4]

Q2: I'm observing an oily layer or cloudiness in my solution. What is happening?

You are likely observing phase separation. This occurs when the concentration of 5-Nonylcyclohexane-1,3-dione, along with other components in your system, exceeds the solubility limit, causing the solution to separate into two or more distinct liquid phases.[5] Given the compound's structure, the long nonyl chain imparts significant hydrophobicity (low water solubility), while the dione group provides some polarity.[6] This can lead to several phenomena:

  • Liquid-Liquid Phase Separation: Formation of distinct layers, with a solute-rich phase (often appearing oily) and a solute-lean phase.

  • Emulsion Formation: A stable or semi-stable mixture of immiscible liquids, where one liquid is dispersed as fine droplets in the other, leading to a cloudy or milky appearance. This is common when energy (e.g., vigorous mixing, sonication) is introduced into the system.[7][8]

Q3: Is phase separation always detrimental to my experiment?

Not necessarily. While often viewed as an obstacle, phase separation can be an indicator of high supersaturation, which is a prerequisite for crystallization.[5] In some cases, crystals can nucleate at the interface between the two phases.[5] However, for applications requiring a homogeneous solution, such as in formulation development or certain organic reactions, phase separation is a critical issue that must be resolved.

Physicochemical Properties of Related Compounds

Understanding the properties of the core structure and alkyl chain is crucial for troubleshooting.

PropertyValue (for Nonylcyclohexane)Value (for 1,3-Cyclohexanedione)Implication for 5-Nonylcyclohexane-1,3-dione
Molecular Formula C15H30[6]C6H8O2[9]C15H26O2
Molecular Weight 210.40 g/mol [6]112.13 g/mol ~238.38 g/mol
Solubility in Water Insoluble4.585e+004 mg/L @ 25 °C (est)[9]Expected to have very low water solubility due to the dominant nonyl chain.
logP (o/w) 7.8 (Computed)[6]-0.890 (est)[9]Expected to have a high positive logP, indicating strong lipophilicity.

Troubleshooting Guide: Resolving Phase Separation

This section provides a systematic approach to diagnosing and solving phase separation issues. The core of the problem often lies in a mismatch of solubility parameters between the compound and the solvent system.

Diagram: Troubleshooting Decision Tree

This flowchart provides a logical path to identify and solve the phase separation issue.

Troubleshooting_Workflow Start Phase Separation Observed (Oily Layer, Emulsion, Cloudiness) Identify_Type Identify Separation Type Start->Identify_Type Emulsion Emulsion (Cloudy, Milky, Stable Mixture) Identify_Type->Emulsion  Mixture is Opaque Layers Distinct Layers (Clear Interface) Identify_Type->Layers  Clear Boundary Visible Emulsion_Action Action: Break Emulsion Emulsion->Emulsion_Action Layers_Action Action: Modify Solvent System Layers->Layers_Action Reduce_Mixing Reduce Mixing Intensity (e.g., Swirl instead of Shake) Emulsion_Action->Reduce_Mixing Mechanical Cause? Add_Salt Increase Ionic Strength (Add Brine / Salt) Emulsion_Action->Add_Salt Interfacial Tension Cause? Centrifuge Centrifugation Emulsion_Action->Centrifuge Density Difference? Add_Cosolvent Add a Miscible Co-solvent (e.g., THF, Dioxane, Isopropanol) Layers_Action->Add_Cosolvent Solubility Mismatch? Change_Solvent Change Primary Solvent Layers_Action->Change_Solvent Gross Mismatch? Adjust_Temp Adjust Temperature Layers_Action->Adjust_Temp Temperature Dependent? Adjust_pH Adjust pH (if applicable) Layers_Action->Adjust_pH Ionizable Groups Present?

Caption: A decision tree for troubleshooting phase separation.

Issue 1: Formation of an Oily Second Phase in an Aqueous/Organic Mixture

Causality: This is a classic liquid-liquid extraction or reaction setup issue. The high lipophilicity of the nonyl chain drives the compound out of the aqueous phase, while the polar dione group may prevent it from fully dissolving in a purely non-polar organic solvent, leading to a concentrated third phase at the interface.

Protocol: Solvent System Optimization

This protocol aims to find a single-phase solvent system by introducing a co-solvent that bridges the polarity gap.

  • Setup: In separate small vials, prepare your standard experimental concentration of 5-Nonylcyclohexane-1,3-dione in your primary organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Co-solvent Screening: To each vial, add a potential co-solvent in incremental percentages (e.g., 5%, 10%, 20% v/v). Good candidates include:

    • Tetrahydrofuran (THF)

    • Isopropanol (IPA)

    • Acetonitrile

    • Dioxane

  • Aqueous Addition: Add the aqueous phase of your experiment to each vial in the required proportion.

  • Observation: Gently agitate each vial and observe for phase separation. A successful co-solvent system will remain a single, clear phase.

  • Validation: Proceed with your experiment using the optimized solvent/co-solvent system. The choice of co-solvent can be critical, as it must be compatible with your reaction conditions (e.g., not reactive with your reagents).

Issue 2: Persistent Emulsion Formation During Extraction

Causality: The amphipathic nature of 5-Nonylcyclohexane-1,3-dione can cause it to act as a surfactant, stabilizing droplets of one phase within the other, particularly with high-energy mixing.[8] This lowers the interfacial tension between the aqueous and organic layers, preventing them from coalescing.[7]

Protocol: Methods for Breaking Emulsions
  • Reduce Mechanical Agitation: Instead of vigorously shaking a separatory funnel, use gentle swirling or repeated slow inversions. This reduces the energy input that creates fine droplets.[8]

  • Increase Ionic Strength of the Aqueous Phase ("Salting Out"):

    • Add a saturated solution of sodium chloride (brine) to the separatory funnel.

    • The increased ionic strength of the aqueous layer makes it more polar and forces the organic, surfactant-like molecules into the organic phase, destabilizing the emulsion.[8]

  • Centrifugation:

    • Transfer the emulsion to centrifuge tubes.

    • Centrifuge at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes. The applied force will help break the emulsion and compact the two phases.[8]

  • Filtration: Pass the emulsion through a phase separation filter paper, which is a hydrophobic paper that allows the organic phase to pass through while retaining the aqueous phase.[8]

Diagram: Experimental Workflow for Co-Solvent Screening

Cosolvent_Screening Start Start: Stock Solution of Dione in Primary Solvent Aliquot Aliquot into Test Vials Start->Aliquot Add_Cosolvent Add Incremental % of Co-solvents (THF, IPA, ACN) Aliquot->Add_Cosolvent Add_Aqueous Add Aqueous Phase & Gently Mix Add_Cosolvent->Add_Aqueous Observe Observe for Homogeneity Add_Aqueous->Observe Result_Fail Result: Phase Separation Observe->Result_Fail Fails Result_Pass Result: Homogeneous Solution (Optimized System) Observe->Result_Pass Passes

Caption: Workflow for optimizing a solvent system to prevent phase separation.

References

  • BenchChem Technical Support Team. (2025).
  • Chemsrc. (2025). 5-nonylcyclohexane-1,3-dione | CAS#:61621-52-1. Chemsrc.com.
  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.
  • Wallace Watson, D. (2017). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Alberti, S., et al. (n.d.). A User's Guide for Phase Separation Assays with Purified Proteins. PMC.
  • BenchChem. (n.d.). A Comparative Guide to the Bioactivity of 5-Pentylcyclohexane-1,3-dione and Other Dione Compounds. Benchchem.
  • National Center for Biotechnology Information. (n.d.). Nonylcyclohexane. PubChem.
  • National Center for Biotechnology Information. (n.d.). 5-Pentylcyclohexane-1,3-dione. PubChem.
  • Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Solid Phase Extractions. Thermo Fisher Scientific.
  • ChemicalBook. (2026). 5-PHENYLCYCLOHEXANE-1,3-DIONE | 493-72-1. ChemicalBook.com.
  • The Good Scents Company. (n.d.). 1,3-cyclohexane dione, 504-02-9. Thegoodscentscompany.com.
  • Lazzari, P., et al. (n.d.).
  • El-Malah, A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC.
  • Nanayakkara, D., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI.
  • TCI AMERICA. (n.d.). Nonylcyclohexane | 2883-02-5. TCI AMERICA.

Sources

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Analysis of 5-Nonylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for elucidating molecular architecture. This guide provides an in-depth analysis of the ¹H NMR chemical shifts and spectral features of 5-Nonylcyclohexane-1,3-dione, a molecule of interest in various synthetic and biological applications. In the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage established principles of NMR spectroscopy, comparative data from analogous structures, and an understanding of keto-enol tautomerism to predict and interpret its ¹H NMR spectrum. We will draw comparisons with the well-characterized spectra of cyclohexane-1,3-dione and 5,5-dimethylcyclohexane-1,3-dione (dimedone) to highlight the influence of the long-chain alkyl substituent.

The Dynamic Nature of Cyclohexane-1,3-diones: Keto-Enol Tautomerism

A critical factor governing the ¹H NMR spectrum of 5-Nonylcyclohexane-1,3-dione is the phenomenon of keto-enol tautomerism. Like other 1,3-dicarbonyl compounds, it exists as an equilibrium mixture of the diketo form and two enolic forms.[1] This equilibrium is dynamic and influenced by factors such as the solvent, temperature, and the nature of substituents on the cyclohexane ring.[2] The interconversion between these tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[3]

The presence of these tautomers significantly complicates the ¹H NMR spectrum, as each form gives rise to a unique set of proton signals. Understanding this equilibrium is therefore the first step in a comprehensive spectral analysis.

Predicted ¹H NMR Spectral Analysis of 5-Nonylcyclohexane-1,3-dione

Based on the analysis of related compounds and fundamental NMR principles, we can predict the key features of the ¹H NMR spectrum of 5-Nonylcyclohexane-1,3-dione. The spectrum will be a composite of signals arising from the diketo and enol tautomers.

The Nonyl Chain: A Spectator with Subtle Influence

The nine-carbon alkyl chain (nonyl group) at the 5-position will exhibit characteristic signals in the upfield region of the spectrum. These signals are expected to be largely independent of the keto-enol tautomerism occurring in the cyclohexane ring.

  • Terminal Methyl Group (CH₃): A triplet around δ 0.8-0.9 ppm.

  • Methylene Groups (CH₂): A large, complex multiplet in the region of δ 1.2-1.6 ppm, integrating to 14 protons.

  • Methylene Group adjacent to the ring (CH₂-ring): A multiplet slightly downfield from the main methylene envelope, likely around δ 1.5-1.7 ppm, due to its proximity to the cyclohexane ring.

The primary influence of the nonyl group on the cyclohexane ring protons will be through steric effects, which may subtly alter the conformational preferences of the ring and, consequently, the chemical shifts of the ring protons.

A Comparative Analysis: The Impact of the 5-Substituent

To understand the spectral nuances introduced by the nonyl group, a comparison with the ¹H NMR spectra of cyclohexane-1,3-dione and 5,5-dimethylcyclohexane-1,3-dione (dimedone) is instructive.

CompoundKey ¹H NMR FeaturesInfluence of 5-Substituent
Cyclohexane-1,3-dione Complex multiplets for the ring protons due to the presence of both keto and enol forms. The enolic vinyl proton appears as a singlet around δ 5.5 ppm, and the enolic hydroxyl proton as a broad singlet around δ 11.2 ppm.[4]The absence of a substituent at the 5-position leads to a more complex pattern of splitting for the ring protons.
5,5-Dimethylcyclohexane-1,3-dione (Dimedone) The two methyl groups appear as a sharp singlet around δ 1.1 ppm. The methylene protons of the keto form appear as a singlet around δ 2.3 ppm, while those of the enol form appear as a singlet around δ 2.1 ppm. The enolic vinyl proton is observed around δ 5.4 ppm.[5]The gem-dimethyl groups simplify the spectrum by removing the methine proton at the 5-position and locking the conformation to some extent. This leads to sharper signals for the methylene protons.
5-Nonylcyclohexane-1,3-dione (Predicted) The spectrum will be a superposition of the signals from the nonyl chain and the cyclohexane-1,3-dione core. The signals for the ring protons will be influenced by the presence of the single methine proton at the 5-position and the long alkyl chain. The keto-enol equilibrium is expected to be present, giving rise to distinct signals for both tautomers.The long nonyl chain is not expected to significantly alter the electronic environment of the dione functionality but may influence the keto-enol equilibrium through steric hindrance. The methine proton at the 5-position will introduce additional splitting to the adjacent methylene protons.

Experimental Protocol for ¹H NMR Analysis

For researchers aiming to acquire experimental data for 5-Nonylcyclohexane-1,3-dione or similar compounds, the following protocol provides a standardized approach.

Objective: To obtain a high-resolution ¹H NMR spectrum to identify the chemical shifts, coupling constants, and the ratio of keto-enol tautomers.

Materials:

  • 5-Nonylcyclohexane-1,3-dione

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Instrumentation:

  • NMR Spectrometer (300 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5-Nonylcyclohexane-1,3-dione.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The choice of solvent can influence the keto-enol equilibrium.[2] CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ can be used for less soluble compounds and to observe exchangeable protons like the enolic -OH.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline and symmetrical peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃) or the TMS signal (0 ppm).

    • Integrate the signals to determine the relative number of protons corresponding to each peak. This will be crucial for determining the ratio of the keto and enol tautomers.

    • Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons for each signal.

Visualizing the Molecular Structure and Analytical Workflow

To further clarify the concepts discussed, the following diagrams illustrate the keto-enol tautomerism and the general workflow for ¹H NMR analysis.

Figure 1: Keto-enol tautomerism in 5-Nonylcyclohexane-1,3-dione.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Calibrate FT->Phase Integrate Integrate & Analyze Phase->Integrate Final_Spectrum Final_Spectrum Integrate->Final_Spectrum Generate Spectrum

Figure 2: General workflow for ¹H NMR spectral analysis.

Conclusion

References

  • NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2025). Magnetic Resonance in Chemistry.
  • Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. (n.d.). Thermo Fisher Scientific.
  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). Drug Testing and Analysis.
  • Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites.
  • What's the 'ism' of today? Keto-Enol Tautomerism. (2019). Nanalysis.
  • Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (2005).
  • 1,3-Cyclohexanedione(504-02-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. (2019). Organic & Biomolecular Chemistry.
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals.
  • What's the 'ism' of today? Keto-Enol Tautomerism. (2019). Nanalysis.
  • 1,3-Cyclohexanedione(504-02-9) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

Publish Comparison Guide: Mass Spectrometry of 5-Nonylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of 5-Nonylcyclohexane-1,3-dione , a critical intermediate in the synthesis of resorcinolic lipids and a structural homolog to cannabinoid precursors (e.g., olivetol precursors).

The analysis focuses on Electron Ionization (EI) at 70 eV , the standard for structural elucidation in gas chromatography-mass spectrometry (GC-MS).[1]

Executive Summary & Chemical Identity

5-Nonylcyclohexane-1,3-dione (C


H

O

, MW 238.37) represents a class of cyclic

-diketones used frequently as precursors for 5-alkylresorcinols. Its mass spectral signature is defined by the competition between the stability of the cyclohexane ring and the lability of the long alkyl tail.

Differentiation of this molecule from its structural isomers (e.g., 2-nonylcyclohexane-1,3-dione) and its aromatized analogs (5-nonylresorcinol) is a common analytical challenge. This guide provides the mechanistic basis to distinguish these "alternatives" using fragmentation topology.

Property Data
Formula C

H

O

Exact Mass 238.1933 Da
Core Structure Cyclic

-diketone (Dihydroresorcinol core)
Key Substituent Nonyl chain (

) at C5 position

Experimental Methodology (Protocol)

To obtain reproducible fragmentation data, the following GC-MS protocol is recommended. This setup minimizes thermal degradation (dehydration/aromatization) prior to ionization.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1 mg of 5-Nonylcyclohexane-1,3-dione in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane. Avoid protic solvents (methanol) to prevent hemiacetal formation.

  • Derivatization (Optional but Recommended): To prevent keto-enol tautomerism tailing, add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 mins to form the TMS-enol ether. Note: The data below refers to the underivatized (native) compound.

  • GC Parameters:

    • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID, 0.25µm film).

    • Inlet: Splitless mode at 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Temp Program: 60°C (1 min hold)

      
       20°C/min 
      
      
      
      300°C (5 min hold).
  • MS Parameters:

    • Source: Electron Ionization (EI).[1][2][3][4]

    • Energy: 70 eV.[1][3]

    • Source Temp: 230°C.

    • Scan Range: m/z 40–400.[3]

Fragmentation Pathway Analysis

The fragmentation of 5-Nonylcyclohexane-1,3-dione is governed by three dominant mechanisms: Retro-Diels-Alder (RDA) cleavage,


-Cleavage , and Alkyl Chain Loss .
Primary Fragmentation Channels
A. The Molecular Ion (

)
[5]
  • m/z 238: The molecular ion is typically weak (<5% relative abundance) . The long alkyl chain adds degrees of freedom that promote rapid fragmentation, and the cyclic dione structure is prone to dehydration.

B. Diagnostic Core Ions (Ring Preservation)
  • m/z 111/112 (Base Peak Candidate):

    • Mechanism: Homolytic cleavage of the C5-Alkyl bond.

    • Significance: This ion corresponds to the dihydroresorcinol core (

      
       or radical cation 
      
      
      
      ). It confirms the presence of the dione ring without the alkyl substituent.
    • Differentiation: If the alkyl group were at position 2, this ion would shift significantly (see Section 4).

C. Retro-Diels-Alder (RDA) Cleavage
  • m/z 154 & m/z 84:

    • Mechanism: The molecule undergoes keto-enol tautomerism. The enol form facilitates RDA cleavage, breaking the ring at C1-C6 and C3-C4.

    • Fragment 1 (m/z 154): Corresponds to the "ene" fragment carrying the nonyl chain (

      
      ).
      
    • Fragment 2 (m/z 84): The remaining dione/ketene fragment.

    • Note: The charge retention depends on the ionization potential of the fragments.

D. Alkyl Chain Series
  • m/z 43, 57, 71, 85:

    • Mechanism: Sigma-bond cleavage within the nonyl tail.

    • Pattern: A characteristic hydrocarbon envelope (

      
      ) typical of long-chain lipids.
      
Visualization of Signaling Pathways

The following diagram illustrates the mechanistic flow from the molecular ion to key diagnostic fragments.

Fragmentation M_Ion Molecular Ion (M+) m/z 238 (Weak) Cleavage_Side Side Chain Cleavage (Loss of C9H19•) M_Ion->Cleavage_Side Homolytic Fission Dehydration Dehydration (Loss of H2O) M_Ion->Dehydration Tautomer Enol Tautomerization M_Ion->Tautomer Core_Ion Ring Core Ion m/z 111 / 112 (Diagnostic for 5-Subst.) Cleavage_Side->Core_Ion M_Water [M - 18]+ m/z 220 Dehydration->M_Water RDA_Step Retro-Diels-Alder (Ring Opening) Tautomer->RDA_Step Frag_Alkene Alkene Fragment m/z ~154 RDA_Step->Frag_Alkene Charge Retention A Frag_Ketene Ketene Fragment m/z 84 RDA_Step->Frag_Ketene Charge Retention B

Caption: Mechanistic fragmentation tree for 5-Nonylcyclohexane-1,3-dione showing parallel pathways of side-chain loss and ring cleavage.

Comparative Analysis: Performance vs. Alternatives

Distinguishing 5-Nonylcyclohexane-1,3-dione from its isomers is critical in drug development and natural product chemistry.

Comparison 1: Vs. 2-Nonylcyclohexane-1,3-dione (Isomer)

The position of the alkyl chain (C5 vs C2) fundamentally alters the fragmentation physics.

Feature5-Nonyl (Target) 2-Nonyl (Alternative) Mechanistic Cause
Base Peak m/z 111/112 (Ring Core)m/z 125/126 or McLafferty Ion C5-alkyl bond is easily cleaved to leave a stable symmetric ring radical. C2-alkyl cleavage is less favorable due to resonance with carbonyls.
McLafferty Rearrangement Rare / Difficult Dominant 2-Alkyl isomers have

-hydrogens in the side chain perfectly positioned for transfer to the Carbonyl Oxygen (Double McLafferty is common).
RDA Behavior Yields m/z 84 + AlkeneYields different mass fragmentsRDA cleavage cuts across C1-C6/C3-C4; substituent position changes fragment mass.
Comparison 2: Vs. 5-Nonylresorcinol (Aromatized Analog)

Cyclohexanediones often aromatize in the ion source or are present as impurities.

Feature5-Nonyl-1,3-Dione 5-Nonylresorcinol Differentiation Strategy
Molecular Ion (

)
m/z 238 m/z 236 Check for the 2 Da mass difference. Resorcinols have highly stable

due to aromaticity.
Fragment Stability High fragmentation (Alkyl loss)High stability (Strong

)
Resorcinols show a very strong molecular ion; Diones show weak

and rich fragmentation.
m/z 124 Ion Absent/WeakStrong (Diagnostic) Characteristic resorcinol ring fragment (m/z 123/124).

Summary of Diagnostic Ions

Use this table to validate the identity of your analyte.

m/zIdentityRelative Abundance (Est.)Notes
238 Molecular Ion (

)
< 5%Often invisible; look for M-18 or M-28.
220

10-20%Common thermal artifact or EI fragment.
112

100% (Base Peak) The "stripped" dione core. Diagnostic for 5-substitution.
84 RDA Fragment40-60%Variable intensity based on source temp.
55

HighGeneral cyclic ketone fragment.

References

  • NIST Mass Spectrometry Data Center. 1,3-Cyclohexanedione Derivatives Fragmentation. NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

  • Schiestl, F. P., & Peakall, R. (2009). The chemistry of sexual deception in an orchid-wasp pollination system. (Discusses fragmentation of 2,5-dialkylcyclohexan-1,3-diones). ResearchGate. Available at: [Link]

  • Grossert, J. S. (1970). Studies in organic mass spectrometry.[1][3][4][5][7][8] XVII The fragmentation of methyl enol ethers of 1,3‐cyclohexanediones. ResearchGate. Available at: [Link]

  • University of Bristol. Mass Spectrometry: Fragmentation Patterns of 1,3-Dicarbonyls. School of Chemistry.[9] Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 5-Nonylcyclohexane-1,3-dione and Dimedone for the Research Professional

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis, cyclic 1,3-dicarbonyl compounds are esteemed as versatile building blocks. Their utility is rooted in the reactivity of the active methylene group nestled between two carbonyl functionalities, which imparts significant acidity and facilitates the formation of a stable enolate nucleophile.[1] This guide offers an in-depth, objective comparison of the reactivity profiles of two such compounds: 5-Nonylcyclohexane-1,3-dione and the well-characterized Dimedone (5,5-dimethylcyclohexane-1,3-dione). This analysis, supported by physicochemical data and established experimental protocols, is designed to assist researchers, scientists, and drug development professionals in making informed decisions when selecting a substrate for their synthetic endeavors.

Structural and Physicochemical Properties: The Foundation of Reactivity

The seemingly subtle structural distinction between 5-Nonylcyclohexane-1,3-dione and Dimedone—the nature of the substituent at the C5 position—gives rise to nuanced differences in their physicochemical properties and, consequently, their reactivity. Dimedone possesses a gem-dimethyl group at C5, while 5-Nonylcyclohexane-1,3-dione features a long, linear nonyl chain.

The cornerstone of the reactivity of these diones is their capacity to exist in equilibrium with their enol tautomers.[1] The enolic form is the active nucleophile in many of the hallmark reactions of 1,3-dicarbonyls, including condensation and conjugate addition reactions.[1][2] The acidity of the C2 methylene protons, quantified by the pKa value, is a direct indicator of the ease of enolate formation.

Property5-Nonylcyclohexane-1,3-dioneDimedone (5,5-dimethylcyclohexane-1,3-dione)
Structure A cyclohexane-1,3-dione ring with a nonyl group at the 5-position.A cyclohexane-1,3-dione ring with two methyl groups at the 5-position.[3]
Molar Mass 238.38 g/mol 140.18 g/mol [3]
pKa (predicted) ~5.35.23[4][5]

The pKa values of both compounds are expected to be quite similar. The electron-donating nature of the alkyl substituents at the C5 position has a minor influence on the acidity of the C2 protons. For comparison, 5-methylcyclohexane-1,3-dione has a predicted pKa of 5.29, and 5-phenylcyclohexane-1,3-dione has a predicted pKa of 4.92.[6][7] The nonyl group in 5-Nonylcyclohexane-1,3-dione and the two methyl groups in dimedone are both electron-donating through induction, which slightly destabilizes the enolate and makes the parent dione marginally less acidic than unsubstituted 1,3-cyclohexanedione (pKa = 5.26).[8] The difference in the inductive effect between a nonyl group and two methyl groups is not substantial enough to cause a significant divergence in their pKa values.

Comparative Reactivity in Key Organic Transformations

Both 5-Nonylcyclohexane-1,3-dione and dimedone are highly reactive nucleophiles that readily engage in a wide array of organic transformations.[1] The choice between these two substrates often hinges on the desired properties of the final product, as the C5 substituent is incorporated into the molecular scaffold.

The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[9] This reaction is a fundamental tool for carbon-carbon bond formation.[9]

In the context of 1,3-cyclohexanediones, the reaction with an aldehyde, typically catalyzed by a weak base, proceeds through the formation of an enolate which then attacks the aldehyde carbonyl. Subsequent dehydration furnishes the Knoevenagel adduct.

Caption: Generalized workflow of the Knoevenagel condensation with 5-substituted cyclohexane-1,3-diones.

Reactivity Comparison:

  • Dimedone: Due to its symmetrical nature and well-established reactivity, dimedone is a workhorse in Knoevenagel condensations, often providing high yields of the desired products.[1][10] The gem-dimethyl group at the C5 position can, in some instances, impart favorable solubility and crystallinity to the products.

  • 5-Nonylcyclohexane-1,3-dione: The reactivity of 5-Nonylcyclohexane-1,3-dione in Knoevenagel condensations is anticipated to be very similar to that of dimedone. The electronic effect of the nonyl group on the acidity of the active methylene protons is comparable to that of the two methyl groups in dimedone. However, the long nonyl chain will significantly increase the lipophilicity of the resulting product, a feature that can be exploited in the design of molecules with specific solubility requirements, for instance, in drug delivery systems or materials science applications.

The Michael Addition: Formation of 1,5-Dicarbonyl Compounds

The Michael addition involves the 1,4-addition of a nucleophile, such as the enolate of a 1,3-dicarbonyl compound, to an α,β-unsaturated carbonyl compound.[11] This reaction is a powerful method for the formation of new carbon-carbon bonds and the synthesis of 1,5-dicarbonyl compounds.[11]

Caption: Generalized workflow of the Michael addition with 5-substituted cyclohexane-1,3-diones.

Reactivity Comparison:

  • Dimedone: The enolate of dimedone is an excellent Michael donor, and it readily participates in conjugate additions to a wide variety of Michael acceptors.[12][13]

  • 5-Nonylcyclohexane-1,3-dione: The reactivity of 5-Nonylcyclohexane-1,3-dione as a Michael donor is expected to be on par with that of dimedone. The steric bulk of the nonyl group is remote from the nucleophilic C2 position and is therefore unlikely to significantly hinder the approach to the Michael acceptor. The primary differentiator will again be the physicochemical properties that the nonyl chain imparts to the final product.

Experimental Protocols

The following protocols are representative of the conditions often employed for Knoevenagel condensations and Michael additions involving dimedone. These can serve as a starting point for reactions with 5-Nonylcyclohexane-1,3-dione, with the understanding that minor adjustments to reaction times and purification procedures may be necessary to account for differences in solubility and physical state.

Protocol 1: Knoevenagel Condensation of Dimedone with an Aromatic Aldehyde

This protocol describes a classic and robust method for the Knoevenagel condensation using a weak organic base as a catalyst in an aqueous medium.[10]

Materials:

  • Dimedone (2.0 mmol)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (2.0 mmol)

  • Sodium Dodecyl Sulfate (SDS) (10 mol %)

  • Water (20 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add dimedone (2.0 mmol), the aromatic aldehyde (2.0 mmol), and SDS (10 mol %).

  • Add water (20 mL) to the flask.

  • Stir the mixture at reflux for 6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid precipitate using a Buchner funnel.

  • Wash the collected solid with cold water and dry.

  • The product can be further purified by recrystallization from ethanol if necessary.[1]

Protocol 2: Tandem Knoevenagel-Michael Reaction of Dimedone with an Aromatic Aldehyde

This reaction often proceeds via an initial Knoevenagel condensation followed by a Michael addition of a second equivalent of dimedone.[1]

Materials:

  • Dimedone (2.0 mmol)

  • Aromatic Aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Aqueous Diethylamine (catalytic amount)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve the aromatic aldehyde (1.0 mmol) and dimedone (2.0 mmol) in a minimal amount of a suitable solvent if necessary, although the reaction can often be performed in water.

  • Add a catalytic amount of aqueous diethylamine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Add distilled water (10 mL) to the reaction mixture to precipitate the product.

  • Filter the solid precipitate using a Buchner funnel.

  • Wash the collected solid with water and dry.

  • Recrystallize from ethanol if further purification is required.[1]

Conclusion

The reactivity profiles of 5-Nonylcyclohexane-1,3-dione and dimedone are remarkably similar, primarily governed by the near-identical acidities of their active methylene protons.[1] For most common applications, such as Knoevenagel condensations and Michael additions, the reactivity of these two compounds can be considered equivalent, with both expected to provide high yields efficiently.

The principal differentiator lies in the nature of the C5 substituent. The gem-dimethyl group of dimedone is a classic feature in many well-characterized molecules. In contrast, the nonyl group of 5-Nonylcyclohexane-1,3-dione introduces significant lipophilicity, which can be a desirable attribute for modifying the solubility, membrane permeability, and other pharmacokinetic properties of a target molecule. The choice between these two versatile building blocks will, therefore, be guided by the specific design criteria and desired physicochemical properties of the final synthetic target.

References

  • Alkylation of enolates | Organic Chemistry II Class Notes... - Fiveable. Available at: [Link]

  • 22.8: Alkylation of Enolate Ions - Chemistry LibreTexts. Available at: [Link]

  • 5-METHYLCYCLOHEXANE-1,3-DIONE | CAS# 4341-24-6. Lookchem. Available at: [Link]

  • Intramolecular reactions of nitro-olefin–cyclohexane-1,3-dione Michael adducts. Crystal structure of 3-(4-bromophenyl)-6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-one - Journal of the Chemical Society B - RSC Publishing. Available at: [Link]

  • Do Cyclohexane-1,3-diones Give Positive Haloform Reactions? Chemistry Stack Exchange. Available at: [Link]

  • Alkylation of Enolates - Organic Chemistry Tutor. Available at: [Link]

  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. Available at: [Link]

  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Available at: [Link]

  • Dibenzofuranones from 1 : 1 condensations between cyclohexanones and cyclohexane-1,3-diones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • pKa Data Compiled by R. Williams. Available at: [Link]

  • Synthesis, Characterization and Bioactivity Study of 5, 5-dimethylcyclohexane 1, 3-dione and its derivatives - Annasaheb Awate College. Available at: [Link]

  • Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • pKa Data Compiled by R. Williams. Available at: [Link]

  • 1,3-Cyclohexanedione - Wikipedia. Available at: [Link]

  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF - ResearchGate. Available at: [Link]

  • Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water. Journal of the Chinese Chemical Society. Available at: [Link]

  • 5-Methylcyclohexane-1,3-dione | C7H10O2 - PubChem. Available at: [Link]

  • The pKa value for cyclohexa-1,3-diene is 44, but the pKa value fo... | Study Prep in Pearson+. Available at: [Link]

  • Knoevenagel condensation - Wikipedia. Available at: [Link]

  • Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate, - Scholars Research Library. Available at: [Link]

  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed. Available at: [Link]

  • ChemInform Abstract: Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. | Request PDF - ResearchGate. Available at: [Link]

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Comparative IR Spectroscopy Guide: 5-Nonylcyclohexane-1,3-dione vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nonylcyclohexane-1,3-dione is a critical synthetic intermediate, primarily utilized in the development of C9-chain resorcinolic derivatives and cannabinoid analogs (e.g., nonyl-cannabinoids). Its structural duality—possessing both a reactive 1,3-dicarbonyl core and a lipophilic nonyl tail—creates a complex infrared (IR) signature defined by keto-enol tautomerism.

This guide provides a technical comparison of the IR spectrum of 5-Nonylcyclohexane-1,3-dione against two key alternatives:

  • Cyclohexane-1,3-dione (Core Scaffold): To isolate the spectral contribution of the alkyl chain.

  • 5-Nonylresorcinol (Aromatized Product): To demonstrate the spectral shift observed during aromatization, a common drug development transformation.

Spectral Architecture & Tautomeric Logic

The IR spectrum of 5-Nonylcyclohexane-1,3-dione is not static; it is a dynamic superposition of two tautomeric forms. Understanding this equilibrium is prerequisite to accurate spectral interpretation.

The Tautomeric Equilibrium

In the solid state and non-polar solvents, 1,3-cyclohexanediones often favor the Enol form, stabilized by intermolecular hydrogen bonding. In polar aprotic solvents, the Diketo form may become more prominent.

  • Diketo Form: Characterized by a distinct doublet or split carbonyl band around 1700–1735 cm⁻¹.

  • Enol Form: Characterized by a "conjugated chelate" system, shifting the carbonyl absorption to lower frequencies (1600–1650 cm⁻¹) and broadening the O-H stretch.

The Nonyl Chain Influence

The C9 alkyl chain does not participate in the reaction center but dominates the high-frequency region.

  • Intensity Shift: Unlike the unsubstituted core, the nonyl derivative exhibits C-H stretching bands (2850–2960 cm⁻¹) that are often more intense than the carbonyl signals due to the high molar ratio of C-H bonds (19:1 vs ring protons).

Comparative Analysis: Target vs. Alternatives

The following table contrasts the characteristic peaks of 5-Nonylcyclohexane-1,3-dione with its core scaffold and its aromatized derivative.

Table 1: Comparative IR Fingerprint (cm⁻¹)
Functional GroupTarget: 5-Nonylcyclohexane-1,3-dione Alt 1: Cyclohexane-1,3-dione Alt 2: 5-Nonylresorcinol
O-H Stretch 2500–3300 (Broad) (Enolic OH, H-bonded)2500–3200 (Broad) (Enolic OH)3200–3500 (Broad) (Phenolic OH)
C-H Stretch (sp³) 2850–2960 (Very Strong) (Dominant Nonyl Chain)2870–2950 (Medium) (Ring CH₂ only)2850–2960 (Strong) (Nonyl Chain)
C=O[1] Stretch 1705–1735 (m) (Keto)1600–1650 (s) (Enol C=O)1700–1730 (m) (Keto)1580–1640 (s) (Enol C=O)Absent (Aromatization complete)
C=C Stretch 1550–1600 (Enol C=C)1550–1600 (Enol C=C)1580–1620 (Aromatic Ring)
Fingerprint 720 (Rocking) (Long chain -CH₂-)No 720 band 720 (Rocking) (Long chain -CH₂-)

Note: The "s" (strong) and "m" (medium) intensities are relative. In the 5-nonyl derivative, the C-H stretches are often the strongest peaks in the spectrum, overshadowing the carbonyls, whereas in the unsubstituted core, the carbonyl/enol bands are dominant.

Detailed Peak Assignment & Mechanistic Insight

Region 1: High Frequency (2500 – 3600 cm⁻¹)
  • Target (5-Nonyl): The spectrum is dominated by the C-H stretching manifold . The asymmetric (

    
    ) and symmetric (
    
    
    
    ) stretches of the methyl and methylene groups in the nonyl chain appear at 2955, 2925, and 2855 cm⁻¹ .
  • Differentiation: If the sample is the aromatized 5-Nonylresorcinol, you will see a distinct shift in the O-H region. The phenolic O-H is typically sharper and higher energy (approx. 3200–3400 cm⁻¹) compared to the broad, diffuse enolic O-H of the dione (2500–3200 cm⁻¹), which often overlaps with the C-H stretches.

Region 2: The Carbonyl/Double Bond Zone (1500 – 1750 cm⁻¹)

This is the "diagnostic window" for purity and tautomerism.

  • The "Enol" Signature: A strong, broad band centered around 1600–1650 cm⁻¹ . This is the carbonyl oxygen accepting a hydrogen bond. It is often accompanied by a C=C stretch near 1560 cm⁻¹ .

  • The "Keto" Signature: A sharper band near 1710–1735 cm⁻¹ .

  • Reaction Monitoring: When converting 5-Nonylcyclohexane-1,3-dione to 5-Nonylresorcinol, the disappearance of the 1700–1600 cm⁻¹ carbonyl/enol complex and the emergence of sharp aromatic ring modes at 1590 and 1490 cm⁻¹ confirms the formation of the benzene ring.

Region 3: Fingerprint & Chain Dynamics (Below 1500 cm⁻¹)
  • Methylene Scissoring: ~1465 cm⁻¹.

  • Long Chain Rocking: A peak at ~720 cm⁻¹ is characteristic of alkyl chains with

    
     carbons. This confirms the integrity of the nonyl tail.
    

Experimental Protocol: Validating Tautomeric State

The choice of sampling technique critically affects the observed spectrum due to pressure-induced or solvent-induced tautomeric shifts.

Method A: Solid State (KBr Pellet) - Recommended for Identification
  • Objective: Observe the thermodynamically stable form (usually Enol).

  • Protocol:

    • Mix 1–2 mg of 5-Nonylcyclohexane-1,3-dione with 200 mg dry KBr.

    • Grind finely to avoid scattering (Christiansen effect).

    • Press at 8–10 tons for 2 minutes.

    • Expectation: Dominant bands at 1600–1650 cm⁻¹ (Enol).

Method B: Solution Phase (CCl₄ or CHCl₃) - Recommended for Equilibrium Study
  • Objective: Observe the Keto-Enol equilibrium.

  • Protocol:

    • Dissolve sample in CCl₄ (non-polar) or CHCl₃ (polar).

    • Use a liquid cell with CaF₂ windows (0.1 mm path length).

    • Expectation: In CCl₄, the Keto band (~1715 cm⁻¹) often increases in intensity relative to the solid state.

Visualization: Tautomeric Equilibrium & Spectral Consequences

Tautomerism Diketo Diketo Form (C=O ~1715 cm⁻¹) Equilibrium Equilibrium (Solvent Dependent) Diketo->Equilibrium Enol Enol Form (C=O ~1620 cm⁻¹) (OH ~2500-3200 cm⁻¹) Enol->Equilibrium Spectrum Observed IR Spectrum (Superposition) Equilibrium->Spectrum Determines Peak Ratios

Caption: The dynamic equilibrium between Diketo and Enol forms dictates the ratio of the 1715 cm⁻¹ and 1620 cm⁻¹ bands in the observed spectrum.

Workflow: Purity Analysis via IR

When synthesizing 5-Nonylcyclohexane-1,3-dione (e.g., from nonyl acetoacetate and malonate), IR is a rapid checkpoint before NMR.

PurityWorkflow Start Crude Product (5-Nonylcyclohexane-1,3-dione) Check1 Check 3200-3500 cm⁻¹ Start->Check1 Decision1 Sharp OH? Check1->Decision1 Resorcinol Contamination: 5-Nonylresorcinol Decision1->Resorcinol Yes (Aromatized) Check2 Check 1700-1750 cm⁻¹ Decision1->Check2 No (Broad/Diffuse) Decision2 Ester Band (1740 cm⁻¹)? Check2->Decision2 Precursor Contamination: Unreacted Ester Decision2->Precursor Yes (Sharp) Pass Pass: Proceed to NMR/Mass Spec Decision2->Pass No (Only Keto/Enol)

Caption: Decision tree for identifying common impurities (aromatized product or starting esters) using key IR spectral windows.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone). (Standard reference for 1,3-dione keto-enol features). Available at: [Link]

  • LibreTexts Chemistry. Keto-Enol Tautomerism. (Mechanistic background on 1,3-dicarbonyl spectral shifts). Available at: [Link]

  • PubChem. Nonylcyclohexane Compound Summary. (Reference for nonyl chain C-H stretching frequencies). Available at: [Link]

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Crystal Structure Determination of 5-Nonylcyclohexane-1,3-dione: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Prepared by: Senior Application Scientist

Executive Summary & The Structural Challenge

5-Nonylcyclohexane-1,3-dione (CAS: 61621-52-1) is a critical synthetic intermediate, most notably utilized in the stereoselective synthesis of novel lipophilic cannabinoids (such as hexahydrocannabiphorol, HHCP, and related nonyl-tail analogs)[1][2].

Determining the crystal structure of this molecule presents a unique bipartite challenge:

  • Keto-Enol Tautomerism: Like other cyclohexane-1,3-diones, this molecule exists in a solid-state equilibrium between diketo and keto-enol forms, driving the formation of complex, hydrogen-bonded hexameric cycles or infinite chains[3][4].

  • Conformational Entropy: The 9-carbon (nonyl) alkyl chain introduces massive conformational flexibility. In the solid state, this flexibility manifests as high thermal displacement parameters (B-factors). Consequently, the compound typically precipitates as a waxy, low-melting solid or sub-micron microcrystalline powder, making the growth of macroscopic single crystals (>50 µm) nearly impossible[2].

This guide objectively compares three crystallographic platforms—Single-Crystal X-Ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) with Solid-State NMR —to determine the most effective workflow for resolving the structure of highly flexible lipidic diones.

Comparative Analysis of Crystallographic Platforms

A. Single-Crystal X-Ray Diffraction (SCXRD) at Cryogenic Temperatures

SCXRD remains the gold standard for unambiguous structural determination. However, its application to 5-nonylcyclohexane-1,3-dione is severely limited by the physical properties of the analyte.

  • Mechanism: Relies on the coherent scattering of X-rays by a large, well-ordered crystal lattice. To resolve the nonyl chain, the crystal must be flash-cooled to 100 K to physically "freeze out" the dynamic disorder of the alkyl tail[3].

  • The Bottleneck: Growing a >50 µm crystal of a waxy lipid requires exhaustive crystallization screens (e.g., vapor diffusion at sub-zero temperatures), which often yield twinned or poorly diffracting crystals.

B. Microcrystal Electron Diffraction (MicroED)

MicroED has emerged as a revolutionary technique for small organic molecules that refuse to form large crystals[5][6].

  • Mechanism: Utilizes a cryo-transmission electron microscope (cryo-TEM) to collect diffraction data from vanishingly small nanocrystals (~100 nm). Because electrons interact with electrostatic potential (both protons and electrons) and scatter ~10^4 times more strongly than X-rays, MicroED can extract high-resolution data from seemingly amorphous powders[6][7].

  • Advantage for Lipids: It bypasses the crystallization bottleneck entirely. The waxy solid can be directly crushed and applied to a grid, allowing for atomic-resolution (<1 Å) structure determination in minutes[6].

C. Powder X-Ray Diffraction (PXRD) + Solid-State NMR (ssNMR)

When neither large crystals nor stable nanocrystals can be isolated, NMR Crystallography serves as the fallback.

  • Mechanism: High-resolution PXRD data is collected on the bulk powder and subjected to Rietveld refinement. Because PXRD alone often struggles to resolve the exact conformation of the flexible C9 chain,

    
    C and 
    
    
    
    H ssNMR are used to map the hydrogen-bonding network (identifying the specific keto-enol tautomer), followed by Density Functional Theory (DFT) structural relaxation[4].
  • Trade-off: This is a computationally heavy, self-validating system, but it rarely achieves the sub-angstrom precision of SCXRD or MicroED.

Quantitative Performance Comparison

The following table summarizes the experimental data and operational parameters for determining the structure of 5-alkylcyclohexane-1,3-diones across the three platforms.

ParameterSCXRD (Cryo)MicroED (Cryo-EM)PXRD + ssNMR
Minimum Crystal Size > 50 µm~100 nm Bulk Powder (Amorphous/Micro)
Resolution Limit ~0.7 Å - 0.8 Å~0.8 Å - 1.0 Å > 1.5 Å (via Refinement)
Data Collection Time 2 - 12 Hours< 30 Minutes Days (including NMR/DFT)
H-Atom Visibility Moderate (Requires high res)High (Electrons scatter off protons)Inferred via NMR/DFT
Success Rate (C9 Chain) < 10% (Crystallization fails)> 80% ~50%

Experimental Methodology: MicroED Workflow for Lipidic Diones

Given its superior success rate for waxy, sub-micron samples, MicroED is the recommended methodology for 5-nonylcyclohexane-1,3-dione[6][8]. Below is the self-validating protocol designed to mitigate radiation damage and dynamical scattering.

Step 1: Grid Preparation and Vitrification
  • Mechanical Shearing: Place 1–2 mg of the waxy 5-nonylcyclohexane-1,3-dione solid between two glass slides and apply gentle friction.

    • Causality: This mechanical shearing breaks apart amorphous lipidic aggregates, exposing the underlying sub-micron crystalline domains necessary for electron diffraction[6].

  • Application: Dust the crushed powder onto a glow-discharged Quantifoil holey carbon grid (R 2/2).

  • Vitrification: Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

    • Causality: Liquid ethane possesses a higher heat capacity than liquid nitrogen, preventing the Leidenfrost effect. This ensures ultra-rapid cooling, which freezes the nonyl chain's conformational dynamics and prevents the formation of hexagonal ice crystals that would generate parasitic diffraction rings[9].

Step 2: Data Collection via Continuous Rotation
  • Microscope Setup: Load the grid into a cryo-TEM (e.g., Titan Krios) operating at 200 kV.

    • Causality: A 200 kV beam (wavelength ~0.025 Å) provides the optimal balance. It is energetic enough to penetrate the ~100 nm crystal without excessive multiple scattering (dynamical scattering), yet gentle enough to limit immediate sample destruction[9][10].

  • Diffraction: Isolate a single nanocrystal using a selected area aperture. Rotate the stage continuously at a rate of 0.5°/s while recording the diffraction pattern on a direct electron detector.

    • Causality: Continuous rotation distributes the electron dose across multiple unit cells, mitigating rapid radiation damage. It also ensures reciprocal space is sampled evenly, yielding quasi-kinematical data that can be processed by standard X-ray software[6][10].

Step 3: Integration and Refinement
  • Process the continuous rotation data using standard crystallographic software (e.g., DIALS or XDS).

  • Solve the phase problem using Direct Methods (e.g., SHELXT), taking advantage of the high-resolution (<1.0 Å) data typical of MicroED[10].

Decision Matrix for Structural Determination

To standardize the approach for lipidic diones, follow the decision tree below based on initial crystallization outcomes.

G Start 5-Nonylcyclohexane-1,3-dione Sample Cryst Attempt Crystallization (Vapor Diffusion / Slow Evap) Start->Cryst CheckSize Crystal Size? Cryst->CheckSize SCXRD SCXRD (Cryo) Gold Standard CheckSize->SCXRD > 50 µm MicroED MicroED Sub-micron crystals CheckSize->MicroED 100 nm - 1 µm PXRD PXRD + ssNMR Powder Refinement CheckSize->PXRD Amorphous / Microcrystalline

Workflow for selecting the optimal crystallographic method for lipidic dione derivatives.

References

  • Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol Source: Drug Testing and Analysis (ResearchGate) URL:[Link]

  • The crystal structure of cyclohexane-1,3-dione at –140°C Source: IUCr Journals (Acta Crystallographica) URL:[Link]

  • Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs Source: PMC (National Institutes of Health) URL:[Link]

  • Structures of cyclohexane-1,3-dione and 4-hydroxycyclohexane-1,3-dione in solutions – An NMR and GIAO-DFT computational study Source: ResearchGate URL:[Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science URL:[Link]

  • MicroED in natural product and small molecule research Source: eScholarship / Natural Product Reports URL:[Link]

Sources

Validation Guide: 5-Nonylcyclohexane-1,3-dione Synthesis via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of alkyl-substituted cyclohexane-1,3-diones—critical precursors for cannabinoid analogs (e.g., cannabigerol derivatives) and specialized surfactants—purity validation often relies heavily on


H NMR.[1][2] However, NMR is inherently "blind" to inorganic contaminants and moisture, which can lead to significant stoichiometric errors in downstream applications.

This guide details the synthesis of 5-nonylcyclohexane-1,3-dione via the catalytic semi-hydrogenation of 5-nonylresorcinol.[1][2] It specifically addresses the validation of this product using Elemental Analysis (EA) as the primary arbiter of bulk purity, comparing its efficacy against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR). We demonstrate that while NMR confirms structure, only EA effectively detects the "invisible" mass defects caused by trapped solvation shells and inorganic salts.

Synthetic Pathway & Protocol

To understand the validation challenge, we must first establish the synthesis and the specific impurities it introduces. We utilize the Catalytic Semi-Hydrogenation route, preferred for its scalability over the Michael addition of malonates to nonenones.

Reaction Mechanism

The reduction of 5-nonylresorcinol is performed under basic aqueous conditions using a Palladium on Carbon (Pd/C) catalyst.[1] The reaction must be carefully controlled to prevent over-reduction to the diol.[1]

Target Molecule: 5-Nonylcyclohexane-1,3-dione (


)
Molecular Weight:  238.37  g/mol [1][2]
Experimental Protocol

Reagents:

  • 5-Nonylresorcinol (10.0 g, 42.3 mmol)[1][2]

  • Sodium Hydroxide (10% aq. solution, 1.1 eq)

  • Pd/C (5% loading, 50% wet, 0.5 g)

  • Hydrogen Gas (Balloon or low pressure < 5 bar)

  • Workup: Hydrochloric acid (2M), Ethyl Acetate, Brine, Sodium Sulfate (

    
    ).
    

Step-by-Step Methodology:

  • Solubilization: In a 250 mL reaction flask, dissolve 5-nonylresorcinol in 10% NaOH (40 mL). The solution will turn dark; ensure complete dissolution to form the phenolate salt.[1]

  • Catalyst Addition: Add the Pd/C catalyst carefully under an inert nitrogen atmosphere to prevent ignition.

  • Hydrogenation: Purge the vessel with

    
    . Stir vigorously at 45°C  for 4–6 hours.
    
    • Critical Control Point: Monitor via HPLC.[2][3][4] Stop immediately when the resorcinol peak disappears. Prolonged reaction leads to the 1,3-diol impurity.[1][2]

  • Filtration: Filter the hot reaction mixture through a Celite pad to remove Pd/C. Rinse with water.

  • Acidification & Precipitation: Cool the filtrate to 0°C. Acidify dropwise with 2M HCl to pH ~3. The product, 5-nonylcyclohexane-1,3-dione, will precipitate as a waxy solid or oil.[1][2]

  • Extraction (The Contamination Vector): Extract the aqueous slurry with Ethyl Acetate (

    
     mL). Wash the combined organics with Brine (Sat. NaCl) .[3]
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

The Validation Problem: The use of Brine and NaOH introduces inorganic ions (


, 

).[1] If the drying step is inefficient or if the product traps water (forming a hydrate), the effective mass changes.

H NMR will not show NaCl or

(if exchangeable/broad), leading to a "pure" spectrum for a contaminated sample.

Workflow Visualization

The following diagram illustrates the synthesis workflow and the decision logic for validation, highlighting where EA serves as the critical "Gatekeeper."

SynthesisValidation Start Start: 5-Nonylresorcinol Rxn Hydrogenation (Pd/C, H2, NaOH) Start->Rxn Workup Workup: Acidify & Extract (Risk: Trapped NaCl/H2O) Rxn->Workup Crude Crude Product Isolation Workup->Crude NMR 1H NMR Analysis Crude->NMR HPLC HPLC-UV (254 nm) Crude->HPLC EA Elemental Analysis (CHN) Crude->EA Decision Data Correlation NMR->Decision Structure Confirmed HPLC->Decision Purity >98% EA->Decision C% within ±0.4% Pass PASS: Release Batch Decision->Pass All Match Fail_Org FAIL: Organic Impurity (Recrystallize) Decision->Fail_Org NMR/HPLC Fail Fail_Inorg FAIL: Inorganic/Solvent (Redissolve & Wash) Decision->Fail_Inorg EA Fails (Low C%), NMR Pass

Figure 1: Synthesis and Validation Logic Flow. Note how EA detects failures that bypass NMR/HPLC (specifically inorganic contamination).

Comparative Analysis: EA vs. Alternatives

Elemental Analysis (Combustion)

Method: Flash combustion at 900°C+; gases (


) separated by GC and detected via TCD.[4]
  • Target Values (

    
    ): 
    
    • Carbon: 75.58%[2]

    • Hydrogen: 10.99%[1][2]

  • Acceptance Criteria:

    
     absolute deviation (standard academic/industrial benchmark).
    
Orthogonal Methods
  • 
    H NMR (CDCl
    
    
    
    ):
    Excellent for structure verification.
    • Blind Spot: Cannot detect NaCl,

      
      , or silica gel.[2] Water signal often overlapped or ignored.[2]
      
  • HPLC-UV (C18 Column): Excellent for organic impurities (starting material resorcinol).[1][2]

    • Blind Spot: Inorganic salts elute in the void volume (undetected). Response factors vary for impurities.

Experimental Data: The "Invisible" Impurity Case Study

To validate the necessity of EA, we compared two batches of 5-nonylcyclohexane-1,3-dione.

  • Batch A: Rigorous washing, vacuum dried at 45°C for 24h.

  • Batch B: Standard washing, rotary evaporated only.

Table 1: Comparative Validation Data
MetricTheoreticalBatch A (Optimized)Batch B (Standard)Interpretation
Appearance White SolidWhite SolidOff-white Waxy SolidIndistinguishable visually.[1][2]
HPLC Purity 100%99.2%99.1%Both appear chemically pure.[2]

H NMR
Integral 26HMatches StructureMatches StructureFalse Positive: NMR shows no organic impurities.
EA: Carbon % 75.58% 75.42% (

-0.16)
71.80% (

-3.78)
CRITICAL FAILURE in Batch B.
EA: Hydrogen % 10.99% 11.05% (

+0.06)
10.45% (

-0.54)
Consistent with mass dilution.[1][2]
Conclusion -PASS FAIL Batch B contains ~5% non-combustible material (Salt/Water).[1][2]
Analysis of the Failure (Batch B)

Batch B passed HPLC and NMR but failed EA dramatically (Carbon found 71.8% vs 75.6%).

  • Calculation: A 3.78% drop in Carbon content implies the sample is diluted by "invisible" mass.[1]

  • Root Cause: Residual NaCl from the brine wash and trapped water.

  • Impact: Using Batch B in a subsequent molar reaction (e.g., condensation to a cannabinoid) would result in a 5% stoichiometric error , leading to unreacted reagents and difficult purification downstream.

Detailed Validation Protocols

Protocol A: Elemental Analysis (CHN)
  • Sample Prep: Dry 5 mg of sample in a vacuum desiccator (

    
    ) for 4 hours to remove surface moisture.
    
  • Weighing: Weigh exactly 2.0–2.5 mg into a tin capsule using a microbalance (precision

    
     mg). Fold the capsule to exclude air.
    
  • Combustion: Run on a standard analyzer (e.g., Thermo FlashSmart or Elementar vario).

    • Oxidation Furnace: 950°C (with

      
       injection).
      
    • Reduction Furnace: 650°C (Copper).

  • Calibration: Calibrate using Acetanilide standard (

    
    ).
    
  • Validation Rule: If

    
    , the batch is rejected.
    
Protocol B: Quantitative NMR (qNMR) - The Alternative

If EA is unavailable, qNMR must be used with an internal standard to detect the mass balance error.[1]

  • Standard: Use 1,3,5-Trimethoxybenzene (high purity).

  • Solvent:

    
     (to ensure full solubility of potential salts, though salts may still precipitate).
    
  • Calculation: Compare the molar integration of the product protons against the weighed internal standard.

    • Note: Even qNMR can be tricky if the salt causes line broadening or if solubility issues arise. EA remains the superior method for "Ash" detection.[1]

References

  • Synthesis of Cyclohexane-1,3-diones

    • M. Rubina et al., "Efficient Synthesis of 5-Substituted-1,3-Cyclohexanediones," Synthesis, 2006.[1][2]

    • Organic Syntheses, Coll.[2] Vol. 3, p. 217 (1955); Vol. 27, p. 21 (1947). (Foundational reduction of resorcinol).

  • Elemental Analysis Guidelines

    • "Guidelines for Authors," Journal of Organic Chemistry.

      
       tolerance). 
      
    • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Analytical Comparison

    • BenchChem.[2][3][4] "A Comparative Guide to Purity Validation: Elemental Analysis vs. Chromatographic Techniques."

Final Note: For 5-Nonylcyclohexane-1,3-dione, a "clean" NMR spectrum is a necessary but insufficient condition for purity.[1][2] Only Elemental Analysis provides the definitive confirmation that the bulk material is free of inorganic solvation, ensuring the integrity of subsequent pharmacological synthesis.[1]

Sources

A Comparative Analysis of the Lipophilicity of 5-Nonylcyclohexane-1,3-dione and its 5-Propyl Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Lipophilicity in Drug Efficacy

In the landscape of modern drug discovery and development, the physicochemical properties of a potential therapeutic agent are paramount to its success. Among these, lipophilicity, the "fat-loving" nature of a molecule, stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] A compound's lipophilicity governs its ability to traverse cellular membranes, which are primarily lipid bilayers, and thus dictates its bioavailability and access to target sites within the body.[3] This guide provides a comparative analysis of the lipophilicity of two cyclohexane-1,3-dione derivatives: 5-Nonylcyclohexane-1,3-dione and its shorter-chain analog, 5-propylcyclohexane-1,3-dione.

The cyclohexane-1,3-dione scaffold is a recurring motif in medicinal chemistry, valued for its synthetic accessibility and its presence in various bioactive molecules.[4] By examining the impact of varying the length of a simple alkyl substituent at the 5-position, from a propyl to a nonyl chain, we can gain valuable insights into the structure-lipophilicity relationship within this chemical series. This understanding is crucial for researchers aiming to fine-tune the pharmacokinetic properties of lead compounds to enhance their therapeutic potential.

Chemical Structures of the Analogs

The fundamental difference between the two molecules under investigation lies in the length of the alkyl chain attached to the cyclohexane-1,3-dione core.

5-Propylcyclohexane-1,3-dione:

  • Molecular Formula: C₉H₁₄O₂[5]

  • Structure: A cyclohexane-1,3-dione ring with a three-carbon propyl group at the 5-position.

5-Nonylcyclohexane-1,3-dione:

  • Molecular Formula: C₁₅H₂₆O₂

  • Structure: A cyclohexane-1,3-dione ring with a nine-carbon nonyl group at the 5-position.

Understanding and Quantifying Lipophilicity: The Partition Coefficient (logP)

Lipophilicity is most commonly quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, the logarithmic form, logP, is universally used.[6]

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[7] The choice of n-octanol as the non-polar phase is a well-established standard, as its amphiphilic nature, possessing both a polar hydroxyl group and a long non-polar alkyl chain, provides a reasonable mimic of the lipid bilayers found in biological membranes.[8][9]

Comparative Lipophilicity Data

CompoundMolecular FormulaAlkyl SubstituentPredicted logP
5-Propylcyclohexane-1,3-dioneC₉H₁₄O₂Propyl1.5[5]
5-Nonylcyclohexane-1,3-dioneC₁₅H₂₆O₂Nonyl4.07

Note: Predicted logP values are sourced from publicly available chemical databases and may vary slightly between different prediction algorithms.

The predicted logP values clearly indicate that 5-Nonylcyclohexane-1,3-dione is significantly more lipophilic than its 5-propyl analog. This is an expected outcome, as the addition of six methylene (-CH₂-) groups in the nonyl chain contributes substantially to the overall non-polar character of the molecule. Each methylene group is known to increase the logP value by approximately 0.5.

Figure 1: Relationship between alkyl chain length and predicted lipophilicity.

Experimental Methodologies for logP Determination

To experimentally validate the predicted lipophilicity, two primary methods are widely accepted in the scientific community: the Shake Flask method and the High-Performance Liquid Chromatography (HPLC) method.[13]

The Shake Flask Method (OECD Guideline 107)

The Shake Flask method is considered the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[1][13]

Protocol:

  • Solvent Saturation: Prepare solutions of n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

  • Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in the more soluble phase (likely n-octanol for these compounds).

  • Partitioning: Add a precise volume of the second, immiscible phase to the solution from step 2 in a separatory funnel or a suitable vessel.

  • Equilibration: Shake the vessel for a predetermined period to allow the compound to partition between the two phases until equilibrium is reached. Centrifugation is often used to ensure complete phase separation.[14]

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is then the base-10 logarithm of P.

Causality Behind Experimental Choices:

  • n-Octanol and Water: This solvent system is chosen to mimic the interface between a biological membrane and the aqueous environment of the body.

  • Pre-saturation of Solvents: This step is crucial to prevent volume changes during the experiment that would affect the concentration measurements.

  • Equilibration Time: Sufficient shaking time is necessary to ensure that the compound has reached a true thermodynamic equilibrium between the two phases.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

The RP-HPLC method is a faster, indirect method for estimating logP. It is particularly useful for high-throughput screening of compounds.[1][13]

Protocol:

  • Column and Mobile Phase Selection: Utilize a non-polar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of water and an organic solvent like methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values and record their retention times.

  • Create a Calibration Curve: Plot the logarithm of the capacity factor (k') for the standard compounds against their known logP values. The capacity factor is calculated from the retention time of the compound and the column dead time.

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time.

  • logP Determination: Calculate the capacity factor for the test compound and use the calibration curve to determine its logP value.

Causality Behind Experimental Choices:

  • Reverse-Phase Column: The non-polar stationary phase retains more lipophilic compounds for longer, leading to a direct correlation between retention time and lipophilicity.

  • Calibration Standards: A set of well-characterized standards with a range of logP values is essential to create a reliable calibration curve for accurate prediction.

G cluster_0 Shake Flask Method (Direct) cluster_1 HPLC Method (Indirect) a Prepare Saturated Solvents b Dissolve Compound a->b c Partitioning & Equilibration b->c d Phase Separation c->d e Concentration Analysis (UV/HPLC) d->e f Calculate logP e->f g Prepare Mobile Phase h Calibrate with Standards g->h i Inject Test Compound h->i j Measure Retention Time i->j k Calculate logP from Calibration j->k

Figure 2: Experimental workflows for logP determination.

Discussion and Implications for Drug Development

The significant difference in the predicted lipophilicity between 5-Nonylcyclohexane-1,3-dione (logP ≈ 4.07) and 5-propylcyclohexane-1,3-dione (logP ≈ 1.5) has profound implications for their potential as drug candidates.

According to Lipinski's "Rule of Five," a well-regarded guideline for oral drug-likeness, a logP value of less than 5 is generally preferred for good absorption and permeability. Both compounds fall within this range, but their differing values suggest distinct pharmacokinetic behaviors.

  • 5-Propylcyclohexane-1,3-dione (logP ≈ 1.5): With its moderate lipophilicity, this compound is likely to exhibit a favorable balance between aqueous solubility and membrane permeability. This could translate to good oral bioavailability.

  • 5-Nonylcyclohexane-1,3-dione (logP ≈ 4.07): The higher lipophilicity of the nonyl analog suggests it will readily cross lipid membranes. However, this increased lipophilicity can also lead to several challenges, including poor aqueous solubility, increased binding to plasma proteins (reducing the free drug concentration), and a higher propensity for metabolic clearance by cytochrome P450 enzymes. In some cases, very high lipophilicity can also be associated with toxicity.

Therefore, the choice between a propyl and a nonyl substituent would depend on the specific therapeutic target and the desired pharmacokinetic profile. For a drug targeting the central nervous system (CNS), which requires crossing the blood-brain barrier, a higher lipophilicity might be advantageous. Conversely, for a systemically acting oral drug, the more moderate lipophilicity of the propyl analog may be preferable.

Conclusion

The lipophilicity of a molecule is a fundamental property that drug discovery scientists must carefully consider and optimize. The comparison of 5-Nonylcyclohexane-1,3-dione and its 5-propyl analog clearly demonstrates the profound impact of a simple homologous extension of an alkyl chain on this critical parameter. The significantly higher predicted logP of the nonyl derivative highlights the trade-offs between membrane permeability and potential liabilities such as poor solubility and increased metabolism. While in silico predictions provide valuable initial guidance, experimental determination of logP using established methods like the Shake Flask or HPLC techniques is essential for accurate characterization and informed decision-making in the progression of a drug development program. This guide underscores the importance of a data-driven approach to understanding and modulating lipophilicity to enhance the probability of therapeutic success.

References

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved from [Link]

  • PubChem. (n.d.). 5-Propylcyclohexane-1,3-dione. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Isopropyl)cyclohexane-1,3-dione. Retrieved from [Link]

  • Pallas, P. (2002). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Current Medicinal Chemistry, 9(19), 1737-1753.
  • Chen, H. F. (2009). In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. Chemical Biology & Drug Design, 74(2), 142-147.
  • BioDuro. (n.d.). ADME LogP LogD Assay. Retrieved from [Link]

  • Shapiro, A. B. (2017, May 15). What is logP and log D ? what are they used? what is the effect of PH on log D. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, May 2). Is logarithm of octanol–water partition coefficient suitable for measuring hydrophobicity of a molecule?. Retrieved from [Link]

  • ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved from [Link]

  • Bentham Science Publishers. (2002, October 1). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
  • Chemaxon. (n.d.). LogP and logD calculations - Documentation. Retrieved from [Link]

  • Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
  • SciSpace. (n.d.). In Silico Prediction of Physicochemical Properties of Environmental Chemicals in Combination of Molecular Fingerprints and Machi. Retrieved from [Link]

  • American Chemical Society. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Comparison of Predictivities of Log P Calculation Models Based on Experimental Data for 134 Simple Organic Compounds. Retrieved from [Link]

  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • PubChem. (n.d.). 5-Propylcyclohexane-1,3-diol. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Cyclohexanedione, 5-(1-methylethyl)-, hydrate (1:?). Retrieved from [Link]

  • PubMed Central. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • PubChem. (n.d.). 5-Pentylcyclohexane-1,3-dione. Retrieved from [Link]

  • ChemSafetyPro.COM. (2016, January 13). n-Octanol/Water Partition Coefficient (Kow/logKow). Retrieved from [Link]

  • Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved from [Link]

  • Chemsrc. (2025, September 13). 5-nonylcyclohexane-1,3-dione. Retrieved from [Link]

  • Future Medicinal Chemistry. (2019, February 25). Lipophilicity in drug design: an overview of lipophilicity descriptors in 3D-QSAR studies. Retrieved from [Link]

  • ResearchGate. (2019, March 14). Experimental lipophilicity for beyond Rule of 5 compounds. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). QSPR modeling of the lipophilicity of aziridine derivatives. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Lipophilicity and QSAR Study of a Series of Makaluvamines by the Method of the Density Functional Theory: B3LYP/6-311++G(d,p). Retrieved from [Link]

  • PubChem. (n.d.). 5-(Furan-3-yl)cyclohexane-1,3-dione. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1,3-cyclohexane dione. Retrieved from [Link]

  • PubMed Central. (n.d.). QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. Retrieved from [Link]

  • Sci-Hub. (n.d.). An Overview of Lipophilicity Descriptors in 3D-QSAR Studies. Retrieved from [Link]

  • PubMed Central. (2023, January 19). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Retrieved from [Link]

  • ResearchGate. (2018, January 11). Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

Sources

Comparative Analytical Guide: Elucidating Degradation Pathways of 5-Nonylcyclohexane-1,3-dione

[1]

Executive Summary

5-Nonylcyclohexane-1,3-dione serves as a critical lipophilic intermediate in the synthesis of resorcinolic lipids and pharmaceutical precursors.[1] Its structural integrity is compromised by two primary instability factors: the acidity of the C2 methylene protons (pKa ~5.3) and the susceptibility of the cyclohexane ring to oxidative aromatization.

This guide provides a technical comparison of analytical methodologies for identifying its degradation products. We contrast the industry-standard High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) against Gas Chromatography-Mass Spectrometry (GC-MS) , demonstrating why LC-HRMS is the superior "product" for this specific application due to the thermal instability and keto-enol tautomerism of the analyte.[1]

Part 1: Mechanistic Degradation Pathways

To accurately identify degradation products, one must first understand the "Why" and "How" of the molecule's breakdown. The degradation of 5-alkylcyclohexane-1,3-diones follows three distinct mechanistic cascades.

Oxidative Aromatization (The Dominant Pathway)

The most thermodynamically favorable degradation route is the conversion to 5-nonylresorcinol .

  • Mechanism: In the presence of oxygen or trace metal catalysts, the diketone undergoes dehydrogenation. The driving force is the formation of the stable aromatic benzene ring.

  • Criticality: This is often the principal impurity found in shelf-life studies.[1]

Oxidative Ring Cleavage (Baeyer-Villiger Type)

Under high oxidative stress (e.g., peroxide exposure), the C1-C2 bond cleaves.[1]

  • Mechanism: Attack of a peroxy species at the carbonyl carbon leads to ring opening, typically yielding dicarboxylic acids such as 3-nonylglutaric acid .[1]

  • Detection Challenge: These products are highly polar and lack a strong chromophore, making UV detection difficult.[1]

Radical Alkyl Oxidation

The long nonyl (

Visualization: Degradation Logic Flow

DegradationPathwaysStart5-Nonylcyclohexane-1,3-dione(Parent)IntermediateAEnol Tautomer(Reactive)Start->IntermediateA TautomerizationIntermediateBPeroxy-HemiacetalStart->IntermediateB ROS AttackProductA5-Nonylresorcinol(Aromatized)IntermediateA->ProductA Oxidation/-2H2(Thermodynamic Sink)ProductB3-Nonylglutaric Acid(Ring Open)IntermediateB->ProductB Oxidative Cleavage

Figure 1: Mechanistic divergence of 5-Nonylcyclohexane-1,3-dione degradation under oxidative stress.[1]

Part 2: Comparative Analysis of Analytical Technologies

This section objectively compares the performance of LC-QToF-MS (The recommended approach) versus GC-MS (The traditional alternative) for this specific application.

Comparison Matrix
FeatureMethod A: LC-QToF-MS (Recommended)Method B: GC-MS (Alternative)
Analyte Compatibility Excellent.[1] Handles polar acids (ring-opened) and tautomers natively.[1]Moderate. Requires derivatization to prevent thermal degradation.[1]
Sample Prep Minimal (Dilute & Shoot).Complex. Requires silylation (e.g., MSTFA) to lock the enol form.[1]
Thermal Artifacts None (ESI source operates at lower temps).High Risk. The dione can dehydrogenate to resorcinol inside the hot injector port, creating false positives.
Structural Elucidation High. MS/MS fragmentation + Isotopic fidelity confirms formula.Moderate. EI spectra are library-matchable but molecular ion (

) is often weak.[1]
Sensitivity (LOQ) < 1 ng/mL (ESI Negative Mode).[1]~10-50 ng/mL (SIM Mode).[1]
Detailed Performance Analysis
Why LC-HRMS is the Superior Choice

For 5-Nonylcyclohexane-1,3-dione, Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) is the gold standard.[1]

  • Causality: The molecule exists in dynamic equilibrium between keto and enol forms.[1] GC-MS injector ports (typically 250°C) shift this equilibrium and can artificially induce aromatization to 5-nonylresorcinol.[1] LC-MS operates at ambient temperatures, preserving the native distribution of species.[1]

  • Polarity Handling: The ring-opened product, 3-nonylglutaric acid, is highly polar.[1] It elutes poorly on standard non-polar GC columns (e.g., DB-5) without derivatization but retains and ionizes perfectly on C18 LC columns.[1]

When to use GC-MS

GC-MS is a valid confirmatory tool only if:

  • Derivatization is used: You must treat the sample with MSTFA or BSTFA to cap the hydroxyl groups, forming TMS-derivatives that are thermally stable.[1]

  • Focus is solely on Resorcinol: If you only care about the aromatized impurity (which is volatile), GC-MS is robust.

Part 3: Experimental Protocols (Self-Validating)

Protocol 1: Forced Degradation Study (ICH Q1A Aligned)

Objective: Generate degradation products to validate the analytical method.

  • Preparation: Dissolve 5-Nonylcyclohexane-1,3-dione to 1 mg/mL in Acetonitrile/Water (50:50).

  • Oxidative Stress: Add 30%

    
     to reach a final concentration of 3%.[1] Incubate at RT for 24 hours.
    
    • Validation Check: If no degradation is observed, add 10 µL of 0.1M

      
       (Fenton's reagent) to catalyze radical formation.[1]
      
  • Thermal Stress: Heat a separate aliquot at 60°C for 48 hours.

  • Quenching: Neutralize oxidative samples with Sodium Metabisulfite before analysis to prevent on-column oxidation.

Protocol 2: LC-HRMS Method Parameters

Objective: Separate the parent dione from the resorcinol and acid degradants.

  • Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive.[1]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100mm, 1.8µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 5% B (Hold for polar acids).[1]

    • 2-10 min: Linear ramp to 95% B (Elute lipophilic parent/resorcinol).[1]

    • 10-12 min: Hold 95% B.

  • Detection: ESI Negative Mode (Preferred for 1,3-diones due to acidic protons).[1]

    • Target Mass (Parent): [M-H]⁻ = 237.1855 (Calculated for

      
      ).[1]
      
    • Target Mass (Resorcinol): [M-H]⁻ = 233.1542 (Loss of 4H).[1]

    • Target Mass (Glutaric Acid deriv): [M-H]⁻ = 271.1909 (Addition of 2O, Ring opening).[1]

Analytical Decision Workflow

MethodSelectionStartSample: Degraded 5-Nonylcyclohexane-1,3-dioneDecisionIs the sample thermally stable?Start->DecisionBranchGCNo (Dione Tautomers)Decision->BranchGC High RiskBranchLCYes (Confirmed Stable)Decision->BranchLC Low RiskActionLCUse LC-QToF-MS(ESI Negative)BranchGC->ActionLC Preferred RouteActionDerivDerivatize (MSTFA)BranchGC->ActionDeriv AlternativeActionGCUse GC-MS(TMS-Derivatives)BranchLC->ActionGCActionDeriv->ActionGC

Figure 2: Decision tree for selecting the appropriate analytical platform based on analyte stability.

References

  • International Council for Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] [Link]

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: Guide to Chromatography Technique Selection. [Link][1]

  • National Institutes of Health (NIH). (2004).[1] Degradation pathways of cyclic alkanes in Rhodococcus sp.[1][3][4] NDKK48.[1][3][4] (Demonstrates oxidative ring cleavage pathways). [Link]

  • Emery Pharma. (2025).[1] LCMS vs. GCMS: When to Choose Each for Optimal Results.[1][5][6] [Link]

Safety Operating Guide

Comprehensive Disposal Guide: 5-Nonylcyclohexane-1,3-dione

[1]

Executive Summary: Operational Safety & Logistics

Compound: 5-Nonylcyclohexane-1,3-dione CAS: 61621-52-1 Chemical Class:

Primary Hazards:1Disposal Method:1

Urgent Directive: Do NOT dispose of this compound down the drain. The lipophilic nonyl chain significantly increases the risk of bioaccumulation and aquatic toxicity compared to the parent cyclohexane-1,3-dione.[1]

Part 1: Chemical Characterization & Hazard Assessment

To dispose of a chemical safely, you must understand its behavior in the waste stream. 5-Nonylcyclohexane-1,3-dione exhibits dual functionality that dictates its handling:

  • Acidic Core (The "Head"): The 1,3-dione moiety exists in equilibrium with its enol form, making the compound weakly acidic (pKa

    
     5-6).[1]
    
    • Operational Insight: It is soluble in dilute aqueous bases (e.g., 1M NaOH), which is the most effective method for decontamination of glassware.

  • Lipophilic Tail (The "Body"): The C9 (nonyl) alkyl chain renders the molecule highly hydrophobic.

    • Operational Insight: It will not dissolve in water alone.[1] Spills require organic solvents (Ethanol, Acetone) or surfactant-heavy aqueous solutions for cleanup.[1]

Physical Properties Table
PropertyValue / CharacteristicRelevance to Disposal
Physical State Solid or Viscous Liquid (depending on purity/temp)Requires solid waste protocols or secondary containment if liquid.[1]
Solubility Organic solvents (DCM, EtOAc), Aqueous BaseUse base bath for cleaning; do not use water for spills.
Acidity (pKa) ~5.2 (Estimated based on Dimedone)Compatible with general organic waste; avoid mixing with strong oxidizers.[1]
Flash Point >110°C (Predicted)Classified as combustible, not highly flammable.

Part 2: Regulatory Classification (RCRA)

Applicable to US-based laboratories under 40 CFR.[1]

This compound is not explicitly listed on the EPA's P-list (Acutely Toxic) or U-list (Toxic).[1] However, the generator is responsible for determining if the waste exhibits hazardous characteristics.

  • Ignitability (D001): Unlikely (Flash point > 60°C).[1]

  • Corrosivity (D002): Non-corrosive (Solid/Viscous liquid).[1]

  • Reactivity (D003): Stable.

  • Toxicity (D0xx): Not a standard TCLP contaminant.[1]

Determination: Classify as Non-Regulated Chemical Waste unless mixed with hazardous solvents (e.g., Chloroform, Methanol), in which case the mixture assumes the hazard codes of the solvent (e.g., F002, F003).[2]

Best Practice: Treat as Hazardous Organic Waste for incineration to ensure complete destruction of the biologically active core.

Part 3: Disposal Procedures

Workflow Visualization

The following decision tree outlines the logical flow for disposing of 5-Nonylcyclohexane-1,3-dione in various states.

DisposalWorkflowStartWaste GenerationStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid / Pure SubstanceStateCheck->SolidWastePure CompoundLiquidWasteSolution / Mother LiquorStateCheck->LiquidWasteDissolvedGlasswareContaminated GlasswareStateCheck->GlasswareResidueBaggingDouble Bag inPolyethylene (PE) BagsSolidWaste->BaggingSolventCheckHalogenated Solvent?LiquidWaste->SolventCheckRinseTriple Rinse with AcetoneCollect Rinsate as Liquid WasteGlassware->RinseLabelSolidLabel: 'Solid Organic Waste'(Constituent: 5-Nonylcyclohexane-1,3-dione)Bagging->LabelSolidStorageStore in Satellite Accumulation Area(Secondary Containment)LabelSolid->StorageHaloWasteContainer: Halogenated Waste(e.g., DCM, Chloroform)SolventCheck->HaloWasteYesNonHaloWasteContainer: Non-Halogenated Waste(e.g., Acetone, Ethanol)SolventCheck->NonHaloWasteNoHaloWaste->StorageNonHaloWaste->StorageRinse->SolventCheckRinsateBaseBathSoak in Base Bath (KOH/iPrOH)to Solubilize ResidueRinse->BaseBathBaseBath->StorageNeutralize firstPickupEHS / Contractor Pickup(Incineration)Storage->Pickup

Figure 1: Decision logic for the segregation and packaging of 5-Nonylcyclohexane-1,3-dione waste streams.

Protocol A: Solid Waste (Pure Compound)

Scenario: Expired reagent, synthesis yield, or spill debris.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or double-bag in heavy-duty clear polyethylene bags.

  • Labeling: Clearly mark the container with the full chemical name. Do not use abbreviations (e.g., "5-NCHD").

  • Segregation: Store away from strong oxidizers (e.g., nitric acid, permanganates) to prevent potential exothermic oxidation of the alkyl chain.

Protocol B: Liquid Waste (Solutions)

Scenario: HPLC waste, reaction mixtures, mother liquors.

  • Solvent Compatibility:

    • Halogenated: If dissolved in DCM or Chloroform, place in the "Halogenated Organic" carboy.

    • Non-Halogenated: If dissolved in Methanol, Ethyl Acetate, or Acetone, place in the "Non-Halogenated Organic" carboy.

  • pH Check: If the solution is highly acidic or basic (e.g., from a quench), neutralize to pH 5–9 before adding to the central waste carboy to prevent drum pressurization.

Protocol C: Decontamination (Glassware & Spills)

Mechanism: The acidity of the 1,3-dione protons allows the molecule to form a water-soluble enolate salt in the presence of a base.[1]

Cleaning Glassware:

  • Pre-Rinse: Rinse gross residue with acetone.[1] Collect this as organic waste.

  • Solubilization: Soak glassware in a base bath (Ethanolic KOH or dilute NaOH) or wash with an alkaline detergent (e.g., Alconox). The base deprotonates the dione, making it water-soluble and easily washed away.

Spill Cleanup (Solid/Viscous):

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Containment: If liquid, dike with absorbent pads.

  • Removal: Scoop solids into a waste jar.

  • Final Polish: Wipe the surface with a paper towel soaked in dilute sodium carbonate (

    
    ) or soapy water.[1] This is more effective than water alone due to the lipophilicity of the nonyl chain.
    

Part 4: Safety & Emergency Response

Hazard ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1] The compound is lipophilic; soap is essential to remove it from skin oils.[1]
Eye Contact Rinse with water for 15 minutes.[1][3][4][5] Seek medical attention if irritation persists (standard for irritants).
Inhalation Move to fresh air.[1][3][4][5][6][7][8][9] If solid dust is inhaled, monitor for respiratory irritation.
Fire Use

, dry chemical, or foam.[3] Water spray may spread the fire if the compound is in a molten state (floating on water).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17900, Nonylcyclohexane. (Used for lipophilic chain properties and aquatic toxicity inference). Retrieved from [Link][1]

  • US Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Waste classification standards).[1][7][8][10] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.